3-Chlorotetrahydrofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNWFFKQCPXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335300 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-38-7 | |
| Record name | 3-Chlorotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chlorotetrahydrofuran: Synthesis, Properties, and Applications in Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 3-Chlorotetrahydrofuran (CAS No. 19311-38-7), a pivotal heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis protocols, safety considerations, and its strategic applications in the synthesis of complex molecules, including agrochemicals and potentially pharmaceutical agents.
Core Molecular Profile and Physicochemical Properties
This compound is a cyclic ether that presents as a colorless to pale yellow oil. Its chemical structure, featuring a five-membered tetrahydrofuran ring substituted with a chlorine atom at the 3-position, imparts a unique combination of reactivity and utility in organic synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19311-38-7 | [1][2][3] |
| Molecular Formula | C₄H₇ClO | [2][4] |
| Molecular Weight | 106.55 g/mol | [1][2][4] |
| Boiling Point | 151 °C | [5] |
| Density | 1.13 g/cm³ | [5] |
| Flash Point | 54 °C | [5] |
| Solubility | Soluble in chloroform and methanol. | [5] |
| IUPAC Name | 3-chlorooxolane | [2] |
| SMILES | C1COCC1Cl | [2] |
| InChI Key | FPHNWFFKQCPXPI-UHFFFAOYSA-N | [4] |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through two effective methodologies, each with distinct advantages depending on the available starting materials and desired scale of production. The choice of a particular synthetic route is often dictated by factors such as atom economy, reagent availability, and reaction conditions.
Pathway A: Chlorination of 3-Hydroxytetrahydrofuran
A common and direct laboratory-scale synthesis involves the chlorination of 3-hydroxytetrahydrofuran. This method leverages the readily available alcohol precursor and employs standard chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis of this compound from 3-Hydroxytetrahydrofuran
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add 3-hydroxytetrahydrofuran (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear oil.
Causality in Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of thionyl chloride. The slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side product formation. The aqueous work-up with a mild base neutralizes excess acid, and the final distillation is essential for obtaining a high-purity product.
Pathway B: 5-endo Chlorocycloetherification of Homoallylic Alcohols
An alternative and efficient approach involves the 5-endo chlorocycloetherification of homoallylic alcohols. This method is particularly advantageous as it constructs the tetrahydrofuran ring and introduces the chlorine atom in a single, atom-economical step. Sulfuryl chloride (SO₂Cl₂) has been demonstrated to be an effective reagent for this transformation, proceeding under mild, catalyst-free conditions.[3][4]
Experimental Protocol: Synthesis of this compound via Chlorocycloetherification
-
Reaction Setup: In a well-ventilated fume hood, dissolve the homoallylic alcohol (e.g., but-3-en-1-ol) (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: At room temperature, add a solution of sulfuryl chloride (1.1 eq) in dichloromethane dropwise to the alcohol solution over 10 minutes.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC. Stir for an additional 30 minutes after the addition is complete to ensure full conversion.
-
Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
Spectroscopic Characterization
While a comprehensive, publicly available database of the NMR spectra for this compound is not readily accessible, typical chemical shifts can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | C3-H | 4.2 - 4.5 | m |
| ¹H | C2-H₂, C5-H₂ | 3.7 - 4.1 | m |
| ¹H | C4-H₂ | 2.0 - 2.4 | m |
| ¹³C | C3 | ~60 | - |
| ¹³C | C2, C5 | ~70 | - |
| ¹³C | C4 | ~35 | - |
Note: These are estimated values and should be confirmed by experimental data.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes severe skin burns and eye damage (H314), and Harmful if inhaled (H332).[2]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.[1]
Applications in Advanced Synthesis
The synthetic utility of this compound lies in its role as a versatile intermediate. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The tetrahydrofuran scaffold is a common motif in many biologically active molecules.
Agrochemical Synthesis: The Case of Dinotefuran
A prominent application of this compound is in the synthesis of the third-generation neonicotinoid insecticide, dinotefuran.[1] The synthesis involves the reaction of this compound with sodium cyanide to form the corresponding nitrile, which is then reduced to 3-aminomethyl-tetrahydrofuran. This amine is a key building block for the final dinotefuran molecule.
Potential in Pharmaceutical Development
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. While direct, large-scale applications of this compound in the synthesis of currently marketed pharmaceuticals are not widely documented, its potential as a building block for novel drug candidates is significant. For instance, it can be used to introduce the 3-tetrahydrofuranyl moiety into molecules being screened for various biological activities, including antiviral and anticancer properties. The chloro-substituent allows for the facile attachment of this valuable scaffold to a parent molecule through nucleophilic displacement.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance is underscored by its crucial role in the production of the widely used insecticide, dinotefuran. For drug development professionals, this compound represents a readily accessible building block for introducing the tetrahydrofuran motif, a structural feature present in many successful pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and creation of new chemical entities.
References
- Cheméo. Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]
- Google Patents. Synthesis of tetrahydrofuran - US4261901A.
- PubChem. 3-Chlorooxolane. [Link]
- Cheméo. Chemical Properties of 3-Chloro-tetrahydro-furan-2-carbonitrile. [Link]
- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]
- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]
- Home Sunshine Pharma. FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7. [Link]
- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]
- Google Patents.
Sources
An In-depth Technical Guide to the Synthesis of 3-Chlorotetrahydrofuran from 3-buten-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chlorotetrahydrofuran, a valuable heterocyclic intermediate, from the readily available starting material, 3-buten-1-ol. The core of this transformation lies in an electrophilic halo-cyclization reaction, a powerful strategy in organic synthesis for the construction of cyclic ethers. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide balances theoretical principles with practical, actionable insights to ensure a successful and safe synthesis.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its stereocenter and the presence of a reactive C-Cl bond make it a versatile synthon for introducing the tetrahydrofuran moiety and for further functionalization. The synthesis from 3-buten-1-ol represents an elegant and efficient approach, converting an acyclic alkenol into a functionalized five-membered heterocycle in a single, atom-economical step.
The primary strategy discussed herein is the intramolecular electrophilic cyclization of the double bond, initiated by a chlorinating agent. Among various reagents, N-Chlorosuccinimide (NCS) is often the reagent of choice due to its solid, easy-to-handle nature and its ability to serve as a source of electrophilic chlorine under relatively mild conditions.[1][2] This approach avoids the use of hazardous reagents like chlorine gas, making it more suitable for standard laboratory settings.
The Chemical Principle: Mechanism of Electrophilic Halo-cyclization
The conversion of 3-buten-1-ol to this compound is a classic example of an electrophilic addition followed by an intramolecular nucleophilic attack. The reaction proceeds through several key steps, which dictate the regioselectivity and overall efficiency of the synthesis.
-
Activation of the Alkene: The succinimide moiety in NCS is electron-withdrawing, which polarizes the N-Cl bond. This makes the chlorine atom electrophilic (Cl⁺ source). The reaction initiates when the π-electrons of the double bond in 3-buten-1-ol attack this electrophilic chlorine atom.[3]
-
Formation of the Chloronium Ion: This attack leads to the formation of a cyclic, three-membered chloronium ion intermediate. The positive charge is shared between the chlorine and the two carbon atoms of the original double bond.
-
Intramolecular Nucleophilic Attack: The tethered hydroxyl group (-OH) of the butenol backbone is now perfectly positioned to act as an intramolecular nucleophile. It attacks one of the carbon atoms of the chloronium ion. According to Baldwin's rules, this 5-exo-tet cyclization is kinetically favored over the alternative 6-endo-tet pathway, leading selectively to the formation of the five-membered tetrahydrofuran ring.[4]
-
Deprotonation: The attack by the hydroxyl group results in a protonated cyclic ether (an oxonium ion). A weak base, such as the succinimide anion generated in the first step or the solvent, removes the proton from the oxygen atom.
-
Final Product: This final deprotonation step is irreversible and yields the neutral this compound product and succinimide as a byproduct.
The overall mechanistic pathway is illustrated below.
Caption: Mechanistic pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust procedure for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Buten-1-ol | C₄H₈O | 72.11 | 7.21 g (100 mmol) | Reagent grade, ≥98% |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 14.02 g (105 mmol) | Recrystallize if purity is <98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, reagent grade |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 50 mL (10% aq. soln.) | For quenching |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL (aq. soln.) | For washing |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL (aq. soln.) | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying |
Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, reflux condenser (optional, for safety), separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar. Charge the flask with 3-buten-1-ol (7.21 g, 100 mmol) and anhydrous dichloromethane (200 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Chlorosuccinimide (14.02 g, 105 mmol) to the stirred solution portion-wise over a period of 30-45 minutes. Causality Note: Portion-wise addition is critical to maintain the low temperature and control the exothermic reaction, preventing potential side reactions such as dichlorination.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material.
-
Work-up - Quenching: Upon completion, cool the mixture again in an ice bath. Slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NCS. Stir for 15 minutes.
-
Work-up - Phase Separation: Transfer the mixture to a separatory funnel. The succinimide byproduct is largely insoluble in DCM and may be removed by filtration prior to this step if it forms a dense solid. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Trustworthiness Note: These washes neutralize any acidic traces and remove water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Result |
| Appearance | Colorless Liquid |
| Boiling Point | ~56-58 °C at 20 mmHg |
| ¹H NMR (CDCl₃) | Multiplets expected around δ 2.0-2.4 ppm (2H, -CH₂-), δ 3.8-4.2 ppm (3H, -CH₂-O- and -CH-O-), and δ 4.4-4.6 ppm (1H, -CH-Cl). |
| ¹³C NMR (CDCl₃) | Expected peaks at ~δ 35-40 ppm (-CH₂-), δ 60-65 ppm (-CH-Cl), and δ 70-75 ppm (-CH₂-O-). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 106. Isotopic peak (M⁺+2) at m/z 108 with ~1/3 the intensity of M⁺, characteristic of a monochlorinated compound.[5] |
| Purity (GC) | >98% after distillation. |
Note: NMR chemical shifts are approximate and can vary based on solvent and spectrometer frequency. It is recommended to consult spectral databases for reference spectra.[6][7]
Safety and Handling Precautions
A thorough risk assessment must be conducted before beginning this procedure. Adherence to safety protocols is paramount.
-
General: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[8] An eyewash station and safety shower should be readily accessible.
-
N-Chlorosuccinimide (NCS): NCS is corrosive and can cause severe skin and eye burns.[9][10] It is harmful if swallowed or inhaled.[11][12] Avoid creating dust. Handle with care and store in a cool, dry place away from light and moisture.[11]
-
3-Buten-1-ol: This is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Exposure should be minimized. It can cause skin and eye irritation.
-
This compound: As a chlorinated organic compound, it should be handled with care. Avoid skin contact and inhalation. While specific toxicity data is limited, it should be treated as a potentially hazardous substance.
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvents, must be disposed of according to institutional and local environmental regulations. Chlorinated organic waste should be collected in a designated container.
References
- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China.
- Google Patents. US4288374A - Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and this compound.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Cole-Parmer.
- Sigma-Aldrich.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- Scirp.org. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines.
- Chemistry LibreTexts.
- NIST. 3-Chloro-tetrahydrofuran - NIST Chemistry WebBook.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Benchchem.
Sources
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. research.rice.edu [research.rice.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. lobachemie.com [lobachemie.com]
- 11. suru-chem.com [suru-chem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Data of 3-Chlorotetrahydrofuran: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chlorotetrahydrofuran, a vital heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (C₄H₇ClO) is a substituted cyclic ether with a molecular weight of 106.55 g/mol .[1][2] Its structure, featuring a chiral center at the C-3 position, makes it a valuable building block in the synthesis of complex organic molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed interpretation of its NMR, IR, and MS spectra, based on established principles and data from analogous compounds, to offer a predictive and practical framework for laboratory applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit a complex pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin coupling between adjacent protons.
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 4.3 - 4.5 | Quintet (or tt) | J(H3,H2) ≈ 6-8 Hz, J(H3,H4) ≈ 6-8 Hz |
| H-2a, H-2b | 3.8 - 4.1 | m | - |
| H-5a, H-5b | 3.7 - 3.9 | m | - |
| H-4a, H-4b | 2.1 - 2.4 | m | - |
Interpretation:
-
H-3: The proton attached to the carbon bearing the chlorine atom is expected to be the most deshielded due to the electron-withdrawing effect of the chlorine. It will appear as a multiplet, likely a quintet or a triplet of triplets, due to coupling with the adjacent methylene protons at C-2 and C-4.
-
H-2 and H-5: The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are also deshielded. The protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to complex multiplets.
-
H-4: The protons on C-4 are expected to be the most shielded among the methylene groups, appearing as a complex multiplet further upfield.
The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the tetrahydrofuran ring. For a definitive assignment, two-dimensional NMR techniques such as COSY and HSQC would be invaluable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environment.
Experimental Protocol:
A standard ¹³C NMR spectrum can be acquired on the same spectrometer used for ¹H NMR.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Acquisition: A proton-decoupled pulse sequence is standard, which results in singlets for each carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 60 - 65 |
| C-2 | 70 - 75 |
| C-5 | 68 - 72 |
| C-4 | 35 - 40 |
Interpretation:
-
C-3: The carbon directly attached to the electronegative chlorine atom is expected to be significantly deshielded and will appear downfield.
-
C-2 and C-5: The carbons bonded to the oxygen atom will also be deshielded and appear in a similar region. C-2 may be slightly more deshielded than C-5 due to the beta-effect of the chlorine atom.
-
C-4: The C-4 carbon, being further from the electron-withdrawing groups, will be the most shielded and appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Strong | C-H stretching (alkane) |
| 1470 - 1450 | Medium | C-H bending (scissoring) |
| 1100 - 1050 | Strong | C-O-C stretching (cyclic ether) |
| 850 - 550 | Medium-Strong | C-Cl stretching |
Interpretation:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations.[3]
-
C-H Bending: Medium intensity bands around 1450-1470 cm⁻¹ correspond to the scissoring (bending) vibrations of the CH₂ groups.[3]
-
C-O-C Stretching: A strong, characteristic absorption band in the 1050-1100 cm⁻¹ region is indicative of the C-O-C stretching vibration of the cyclic ether.
-
C-Cl Stretching: The presence of a carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment | Notes |
| 106/108 | [C₄H₇ClO]⁺˙ | Molecular ion (M⁺˙). The M+2 peak with ~1/3 intensity of the M⁺˙ peak is due to the ³⁷Cl isotope. |
| 71 | [C₄H₇O]⁺ | Loss of Cl radical. |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Common fragment in ethers. |
| 42 | [C₃H₆]⁺˙ | Loss of HCl and CH₂O. |
Interpretation:
-
Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 106. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak at m/z 108 with an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Loss of Chlorine: A prominent fragmentation pathway is the loss of a chlorine radical to form a cation at m/z 71.
-
Ring Cleavage: The tetrahydrofuran ring can undergo various cleavage pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pattern for ethers.[6][7] This can lead to the formation of smaller fragments. For instance, a fragment at m/z 43 is commonly observed.
-
Rearrangements: Rearrangement reactions can also occur, leading to the elimination of neutral molecules such as HCl.
Visualization of Spectroscopic Relationships
The following diagram illustrates the relationship between the structure of this compound and its key spectroscopic features.
Caption: Correlation of this compound's structure with its spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds. While this guide serves as a robust reference, it is crucial for researchers to confirm these predictions with experimental data for their specific samples. The provided protocols offer a starting point for acquiring high-quality spectra. A thorough understanding of this data is essential for any scientist working with this versatile chemical intermediate.
References
- Martins, M. A. P., et al. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Magnetic Resonance in Chemistry, 34(8), 631-637.
- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Chlorooxolane. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemEd DL. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]
- NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-812.
- Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
- ResearchGate. (2025, August 9). 1H NMR Spectroscopic Investigation of Serum and Urine in a Case of Acute Tetrahydrofuran Poisoning.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- The features of IR spectrum. (n.d.).
- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- PubChem. (n.d.). Furan, 2-chlorotetrahydro-. National Center for Biotechnology Information.
- NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
Sources
- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
A Technical Guide to the Physical Properties of 3-Chlorotetrahydrofuran
This guide provides an in-depth examination of the core physical properties of 3-Chlorotetrahydrofuran, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven experimental protocols, ensuring both technical accuracy and practical applicability.
Introduction to this compound
This compound (3-Cl-THF) is a substituted cyclic ether, a derivative of tetrahydrofuran (THF). Its chemical structure, featuring a chlorine atom on the third carbon of the furanose ring, imparts specific reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physical properties is a critical prerequisite for its effective use in designing synthetic routes, developing purification strategies, and ensuring safe laboratory handling.
Core Physical Properties
The defining physical constants of a compound are crucial for its application in a laboratory or industrial setting. For this compound, the boiling point and density are primary parameters for handling, reaction setup, and purification processes like distillation.
| Physical Property | Value | Units |
| Boiling Point | 151 | °C |
| Density | 1.13 | g/cm³ |
| Molecular Formula | C₄H₇ClO | - |
| Molecular Weight | 106.55 | g/mol |
Source: ChemicalBook[1], Cheméo[2], NIST WebBook[3]
Guiding Principles for Physical Property Determination
Accurate determination of physical properties is the cornerstone of chemical characterization. The methods described herein are chosen for their reliability and accessibility in a standard research environment.
-
Boiling Point : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[4]. At this temperature, the liquid undergoes a phase transition to a gas. For precise work, it is essential to record the atmospheric pressure at which the boiling point is measured, as it can significantly influence the result[5][6].
-
Density : Density (ρ) is an intrinsic property of a substance, defined as its mass (m) per unit volume (V). It is a measure of how compactly a substance's mass is constituted. The determination of density requires precise measurements of both mass and volume, typically using an electronic balance and a graduated cylinder or pycnometer[7][8][9].
Field-Proven Experimental Protocols
The following protocols describe robust methods for determining the boiling point and density of a liquid sample like this compound.
Protocol 1: Micro-Boiling Point Determination
This method is ideal for research settings where sample quantities may be limited. It relies on trapping the substance's vapor in a capillary tube to observe the temperature at which vapor pressure equals atmospheric pressure.
Methodology:
-
Preparation : Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening[10].
-
Sample Introduction : Add approximately 0.5 mL of this compound to a small-diameter test tube (fusion tube).
-
Apparatus Assembly :
-
Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer's bulb.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution[10].
-
-
Heating and Observation :
-
Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles[5].
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor is now escaping.
-
Turn off the heat and allow the apparatus to cool slowly.
-
-
Measurement : The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube[5]. Record this temperature.
-
Validation : For enhanced accuracy, repeat the measurement and calculate the average.
Protocol 2: Density Determination
This protocol uses standard laboratory equipment to determine the density of this compound.
Methodology:
-
Mass of Empty Cylinder : Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare it, or record its mass (m₁)[7][8].
-
Volume Measurement : Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error[7][8].
-
Mass of Liquid and Cylinder : Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂)[7].
-
Calculation :
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density using the formula: ρ = m_liquid / V_liquid[7].
-
-
Validation : To ensure the reliability of the result, perform the measurement three times and report the average density.
Integrated Experimental Workflow
The logical flow for determining these two fundamental properties can be visualized as a parallel process following initial sample preparation and safety assessment.
Caption: Workflow for determining the boiling point and density of this compound.
Safety & Handling of this compound
Adherence to safety protocols is non-negotiable. As a responsible scientist, a thorough understanding of the hazards associated with a chemical is paramount before any experimental work commences.
-
Primary Hazards : this compound is a flammable liquid and vapor[11]. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation[12][13].
-
Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon exposure to air and light, especially during storage[12][13]. It is crucial to test for the presence of peroxides before heating or distillation.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[14][15].
-
Handling : Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[12].
-
First Aid :
-
In case of skin contact : Immediately remove contaminated clothing and rinse the skin with plenty of water[12].
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[12][15].
-
If inhaled : Move the person to fresh air[14].
-
If swallowed : Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[12].
-
By integrating these safety protocols directly into the experimental plan, the trustworthiness and integrity of the research are upheld.
References
- Experiments to determine density of liquid apparatus method calcul
- 02 Exp 1 Boiling Point Determin
- BOILING POINT DETERMIN
- Determination of Boiling Point of Organic Compounds. GeeksforGeeks
- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu
- Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. Vernier
- 2: The Density of Liquids and Solids (Experiment). Chemistry LibreTexts
- DETERMINING THE RELATIVE DENSITY OF A LIQUID USING ARCHIMEDES' PRINCIPLE.
- Liquid Density Experiments. Home Science Tools
- Determination of the density of liquids and solids. WJEC
- FURAN, 3-CHLOROTETRAHYDRO-. ChemicalBook
- Chemical Properties of 3-Chloro-tetrahydrofuran. Cheméo
- 3-Chloro-tetrahydrofuran. NIST WebBook
- SAFETY DATA SHEET - this compound. Sigma-Aldrich
- 3-Chlorooxolane. PubChem - NIH
- SAFETY DATA SHEET - (R)-(-)-3-Hydroxytetrahydrofuran. Fisher Scientific
- SAFETY DATA SHEET - (S)-(+)-3-Hydroxytetrahydrofuran. Fisher Scientific
- SAFETY DATA SHEET - Tetrahydrofuran. Merck Millipore
Sources
- 1. FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7 [m.chemicalbook.com]
- 2. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 11. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
3-Chlorotetrahydrofuran reactivity and chemical stability
An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-Chlorotetrahydrofuran
Introduction
This compound (3-Cl-THF) is a substituted cyclic ether that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a five-membered tetrahydrofuran ring with a chlorine atom at the C3 position, imparts a distinct profile of reactivity and stability.[1][2][3][4] The presence of the electron-withdrawing chlorine atom influences the properties of the ether ring, while the chlorine itself acts as a leaving group, making 3-Cl-THF a valuable building block for introducing the tetrahydrofuran moiety into more complex molecules.
This guide provides an in-depth analysis of the chemical behavior of this compound, tailored for researchers, scientists, and professionals in drug development. Understanding its reactivity and stability is paramount for its effective use in the synthesis of novel chemical entities, including pharmaceutically active compounds. The tetrahydrofuran scaffold is a common feature in numerous FDA-approved drugs, highlighting the importance of functionalized precursors like 3-Cl-THF in medicinal chemistry.[5]
Core Chemical Properties and Synthesis
This compound is a colorless liquid with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol .[1][2][3][4] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [1][3] |
| Molecular Weight | 106.551 g/mol | [1][3] |
| IUPAC Name | 3-chlorooxolane | [2] |
| Boiling Point | 370.58 K (97.43 °C) | [6] |
| CAS Number | 19311-38-7 | [2] |
A notable synthesis route involves the treatment of 3,4-dichlorobutan-1-ol with a base, which itself is derived from the chlorination of 3-buten-1-ol.[7] This process highlights a practical pathway from simple precursors to the target molecule. Another efficient method is the 5-endo chlorocycloetherification of homoallylic alcohols using agents like sulfuryl chloride.[8]
Part 1: Chemical Reactivity Profile
The reactivity of 3-Cl-THF is dominated by the chemistry of the carbon-chlorine bond and the inherent properties of the ether ring. The primary reaction pathways include nucleophilic substitution, elimination, and, under certain conditions, ring-opening.
Nucleophilic Substitution Reactions
The chlorine atom at the C3 position is a competent leaving group, making 3-Cl-THF susceptible to nucleophilic substitution. This reaction is a cornerstone of its utility, allowing for the introduction of a wide array of functional groups. The reaction can proceed via either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Mechanism & Causality:
-
Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it solvates the counter-ion of the nucleophile but not the nucleophile itself, thereby enhancing its reactivity.
-
Sₙ1 Pathway: This pathway is less common for secondary halides unless stabilized, but can be promoted by polar protic solvents (e.g., water, ethanol) and weaker nucleophiles. The rate-determining step is the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. The stereochemical outcome is typically a racemic or near-racemic mixture.
A key application of this reactivity is the reaction with cyanide nucleophiles to form 3-cyanotetrahydrofuran, an intermediate for synthesizing compounds like 3-aminomethyl tetrahydrofuran.[9] The diastereoselectivity of these substitution reactions can be highly dependent on the nucleophile's reactivity; as nucleophilicity increases, diastereoselectivity may decrease due to reaction rates approaching the diffusion limit.[10]
Caption: Generalized Sₙ2 reaction pathway for this compound.
Elimination Reactions (Dehydrohalogenation)
In the presence of a strong, sterically hindered base, 3-Cl-THF can undergo elimination to form dihydrofuran isomers.[11] This reaction, known as dehydrohalogenation, competes with nucleophilic substitution.
Mechanism & Regioselectivity (Zaitsev's Rule): The E2 mechanism is the most probable pathway, involving a single concerted step where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, simultaneously with the departure of the chloride ion.[12][13][14]
-
Choice of Base: The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) is crucial to favor elimination over substitution. The bulkiness of the base hinders its ability to act as a nucleophile at the carbon center but allows it to abstract a proton effectively.
-
Zaitsev's Rule: When multiple beta-hydrogens are available, Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product.[14] In the case of 3-Cl-THF, elimination can lead to 2,3-dihydrofuran or 2,5-dihydrofuran.
Caption: Concerted E2 elimination mechanism for this compound.
Ring-Opening Reactions
While the tetrahydrofuran ring is generally stable, it can be opened under specific conditions, typically involving strong Lewis acids or certain frustrated Lewis pairs (FLPs).[15][16][17] The reaction involves coordination of the Lewis acid to the ether oxygen, which activates the ring towards nucleophilic attack, leading to cleavage of a C-O bond.[18][19] While studies often focus on unsubstituted THF, the principles apply to 3-Cl-THF, with the chloro-substituent potentially influencing the reaction rate through inductive effects.
Reactions with Organometallic Reagents
This compound's interaction with organometallic reagents like Grignard reagents (RMgX) is complex. While THF is a common solvent for Grignard reactions due to its ability to solvate the magnesium center, the C-Cl bond in 3-Cl-THF can react.[20][21] The reaction is typically a nucleophilic substitution where the alkyl group from the Grignard reagent displaces the chloride. It is generally difficult to form a Grignard reagent from 3-Cl-THF itself due to potential side reactions.
Part 2: Chemical Stability and Handling
The stability of 3-Cl-THF is a critical consideration for its storage and use in experimental settings. Key factors influencing its stability include its propensity to form peroxides and its behavior under acidic or basic conditions.
Peroxide Formation
Like many ethers, 3-Cl-THF can form explosive peroxides upon exposure to air and light.[22] This is a significant safety hazard.
Mechanism & Prevention: The reaction proceeds via a free-radical mechanism at the alpha-carbon (adjacent to the ether oxygen). The presence of oxygen leads to the formation of hydroperoxides, which can polymerize and detonate upon heating or shock.
Self-Validating Storage Protocol:
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber or opaque containers to protect from light, which can initiate the radical process.
-
Date & Monitor: Containers should be dated upon receipt and upon opening.[22] Test for the presence of peroxides periodically, especially before distillation or concentration, as this can concentrate the peroxides to dangerous levels.
-
Inhibitors: While not always present, the addition of a radical inhibitor like BHT can slow peroxide formation.
Stability to pH
-
Acidic Conditions: 3-Cl-THF is susceptible to degradation under strong acidic conditions, which can catalyze ring-opening reactions.
-
Basic Conditions: In the presence of strong bases, the primary concern is the promotion of elimination reactions, as discussed previously, rather than degradation of the ring itself.[11]
-
Neutral Conditions: Under neutral conditions, 3-Cl-THF is relatively stable, though slow hydrolysis to 3-hydroxytetrahydrofuran can occur in the presence of water.
Part 3: Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of 3-(Azido)tetrahydrofuran
This protocol describes a representative Sₙ2 reaction. The azide functional group is a versatile handle for further transformations, such as click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Drying tube (CaCl₂)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube.
-
Reagents: In the flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(Azido)tetrahydrofuran.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR (looking for the characteristic azide stretch at ~2100 cm⁻¹).
Protocol 2: Safety - Peroxide Test
This protocol is essential before heating or distilling any stored quantity of 3-Cl-THF.
Materials:
-
Sample of this compound
-
Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips
-
Glacial acetic acid
-
Small test tube
Procedure:
-
Sample Prep: Add ~1 mL of 3-Cl-THF to a test tube.
-
Reagent Addition: Add 1 mL of glacial acetic acid and 1 mL of the 10% KI solution.
-
Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Alternative: Alternatively, dip a commercial peroxide test strip into the 3-Cl-THF sample and compare the resulting color to the provided chart.
-
Action: If peroxides are present at a significant level, the material must be treated to remove them before use, or disposed of according to institutional safety guidelines.
Caption: Mandatory safety workflow before using stored this compound.
Conclusion
This compound is a molecule of significant synthetic potential, primarily due to the reactivity of its C-Cl bond towards nucleophilic substitution and elimination. Its utility in building complex molecular architectures, particularly those relevant to drug discovery, is well-established.[23][24] However, its application demands a thorough understanding of the competing reaction pathways and strict adherence to safety protocols, especially concerning the formation of explosive peroxides. By carefully selecting reagents and conditions, chemists can harness the reactivity of 3-Cl-THF to achieve desired synthetic outcomes efficiently and safely.
References
- Title: Synthesis of tetrahydrofuran - US4261901A. Source: Google Patents.
- Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Tetrahydrofuran synthesis. Source: Organic Chemistry Portal. URL:[Link]
- Title: Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - CN109851594B. Source: Google Patents.
- Title: 3-Chlorooxolane | C4H7ClO | CID 524394. Source: PubChem - NIH. URL:[Link]
- Title: 3-Chloro-tetrahydrofuran. Source: Cheméo. URL:[Link]
- Title: Grignard reaction with chlorosilanes in THF: a kinetic study. Source: PubMed. URL:[Link]
- Title: 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Source: Lumen Learning. URL:[Link]
- Title: Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Source: Dalton Transactions. URL:[Link]
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Chapter 8: Elimination Reactions – Organic Chemistry I. Source: KPU Pressbooks. URL:[Link]
- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Title: Elimination Reactions of Alkyl Halides. Source: MSU chemistry. URL:[Link]
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Source: PMC - NIH. URL:[Link]
- Title: 11.7: Elimination Reactions- Zaitsev's Rule. Source: Chemistry LibreTexts. URL:[Link]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Source: Dalton Transactions (RSC Publishing). URL:[Link]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed. URL:[Link]
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed. URL:[Link]
- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Source: Semantic Scholar. URL:[Link]
Sources
- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
- 9. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 20. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 3-Chlorotetrahydrofuran
An In-Depth Technical Guide to 3-Chlorotetrahydrofuran: Synthesis, Reactivity, and Applications
Introduction
This compound is a halogenated cyclic ether that serves as a pivotal building block in modern organic synthesis. As a derivative of tetrahydrofuran (THF), a ubiquitous solvent and precursor, its unique structural features—specifically the reactive chlorine atom on the saturated five-membered ring—render it an exceptionally versatile intermediate. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, characteristic reactions, and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical landscape. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of safe and reproducible research. This compound is known by several names and is cataloged under various identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chlorooxolane [1].
A comprehensive list of its identifiers is crucial for literature searches and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chlorooxolane | [1] |
| Common Name | This compound | [1] |
| Synonyms | Furan, 3-chlorotetrahydro- | [1][2][3] |
| Tetrahydrofuran, 3-chloro- | [1][4] | |
| 3-Chloro-tetrahydrofuran | [1][4][5] | |
| CAS Number | 19311-38-7 | [1][6][7] |
| Molecular Formula | C₄H₇ClO | [1][4][6] |
| Molecular Weight | 106.55 g/mol | [1][6] |
| MDL Number | MFCD07778396 | [3][6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. These properties dictate the choice of solvents, reaction temperatures, and appropriate safety measures.
| Property | Value | Unit | Source(s) |
| Appearance | Liquid (at standard conditions) | - | Assumed |
| Boiling Point | 370.58 (Predicted) | K | [5] |
| Molecular Weight | 106.551 | g/mol | [4][8][9] |
| logP (Octanol/Water) | 1.014 (Calculated) | - | [5] |
| Enthalpy of Vaporization | 33.65 (Calculated) | kJ/mol | [5] |
Note: Some properties are based on computational predictions (Joback or Crippen methods) and should be considered estimates.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the chlorination of its corresponding alcohol, 3-hydroxytetrahydrofuran. This transformation is a cornerstone reaction that highlights the principles of converting a poor leaving group (hydroxyl) into a good one. A patent also describes its formation from 3,4-dichlorobutan-1-ol as an intermediate step in the synthesis of tetrahydrofuran itself[10].
Synthesis via Chlorination of 3-Hydroxytetrahydrofuran
A prevalent laboratory-scale method involves the reaction of 3-hydroxytetrahydrofuran with a chlorinating agent such as thionyl chloride (SOCl₂). This method is favored for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The hydroxyl group (-OH) is a poor leaving group. Thionyl chloride converts the alcohol into a chlorosulfite intermediate, which then readily undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas. This process drives the reaction to completion. The choice of reaction conditions, such as temperature control, is critical to prevent side reactions like elimination or ether cleavage.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: 3-hydroxytetrahydrofuran is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Reaction: The solution is cooled in an ice bath to 0 °C. Thionyl chloride (SOCl₂) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution (to neutralize residual acid), then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Development
This compound is not typically an end product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position of the tetrahydrofuran ring, a common scaffold in pharmacologically active molecules[11].
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a range of nucleophiles (e.g., cyanides, azides, amines, alkoxides), providing access to a diverse library of 3-substituted tetrahydrofurans.
One documented application is the reaction with sodium cyanide to produce 3-cyanotetrahydrofuran. This nitrile can then be reduced to form 3-aminomethyl tetrahydrofuran, a valuable amine synthon[12].
This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which solvates the cation (Na⁺) but not the nucleophile, thereby enhancing its reactivity.
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (NaCN) in anhydrous DMSO.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Add this compound dropwise to the solution.
-
Completion: Maintain the temperature and stir the mixture for several hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 3-cyanotetrahydrofuran can be purified by vacuum distillation.
Caption: Sₙ2 mechanism for cyanide substitution on this compound.
Role in Pharmaceutical Synthesis
The tetrahydrofuran motif is present in numerous FDA-approved drugs. The ability to functionalize the ring at the 3-position makes this compound a key starting material. For instance, it is listed as an impurity of Empagliflozin, a drug used to treat type 2 diabetes, suggesting its potential role as a precursor or intermediate in related synthetic pathways[1]. The incorporation of chlorine itself into drug molecules is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity[13][14].
Safety and Handling
As with all reactive chemical intermediates, proper handling of this compound is paramount. It is classified as a hazardous substance with multiple risk factors.
GHS Hazard Identification
| Hazard Statement | Description | Source |
| H226 | Flammable liquid and vapor | [1] |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H314 | Causes severe skin burns and eye damage | [1] |
| H332 | Harmful if inhaled | [1] |
Handling and Storage Protocols
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood[15][16].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[15].
-
Ignition Sources: It is a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers during transfer[16][17].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[6][18].
-
Peroxide Formation: Like its parent compound THF, this compound may form explosive peroxides upon storage and exposure to air[16]. Containers should be dated upon opening, and it is advisable to test for the presence of peroxides before use, especially before distillation.
Conclusion
This compound stands out as a highly valuable and versatile intermediate for the modern synthetic chemist. Its straightforward synthesis and the predictable reactivity of its carbon-chlorine bond provide a reliable entry point to a vast array of 3-substituted tetrahydrofuran derivatives. These derivatives are crucial synthons for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. A thorough understanding of its properties, synthetic protocols, and stringent safety requirements enables researchers to harness its full potential, driving innovation in drug discovery and chemical science.
References
- BLD Pharm. (n.d.). 19311-38-7|this compound.
- Ferrell, W. J. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. US4261901A.
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem Compound Database.
- Chemical-Suppliers. (n.d.). This compound | CAS 19311-38-7.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- VWR. (2012). Material Safety Data Sheet: Tetrahydrofuran.
- Fisher Scientific. (n.d.). Safety Data Sheet: (R)-(-)-3-Hydroxytetrahydrofuran.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Home Sunshine Pharma. (n.d.). FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7 Manufacturers, Suppliers, Factory.
- ChemicalBook. (n.d.). FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7.
- CN109851594B. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
- Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(+)-3-Hydroxytetrahydrofuran.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- New Jersey Department of Health. (n.d.). Tetrahydrofuran Hazard Summary.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-199.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Library of Medicine.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40.
Sources
- 1. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7 [m.chemicalbook.com]
- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 5. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 19311-38-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CAS 19311-38-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 9. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 10. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 11. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nj.gov [nj.gov]
- 18. fishersci.com [fishersci.com]
Molecular structure and formula of 3-Chlorotetrahydrofuran
An In-depth Technical Guide to 3-Chlorotetrahydrofuran: Structure, Properties, Synthesis, and Applications
Introduction
This compound is a halogenated cyclic ether that serves as a versatile intermediate in organic synthesis. Its structure, combining the stable and synthetically useful tetrahydrofuran (THF) ring with a reactive chlorine substituent, makes it a valuable building block for more complex molecules. The presence of a chiral center at the site of chlorination adds another layer of utility, allowing for its use in the stereoselective synthesis of pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, reactivity, and applications, with a particular focus on its relevance to researchers in drug development.
Chapter 1: Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.
Molecular Formula and Weight: The chemical formula for this compound is C₄H₇ClO.[1][2][3] This corresponds to a molecular weight of approximately 106.55 g/mol .[1][2][3]
Structural Framework: The molecule consists of a five-membered saturated heterocycle, the tetrahydrofuran ring, with an oxygen atom replacing one of the carbon atoms. A chlorine atom is substituted at the third carbon atom of this ring.
Caption: 2D Molecular Structure of this compound.
Stereoisomerism: The Chiral Nature The carbon atom at the 3-position (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, the C2 carbon, and the C4 carbon. This makes it a stereocenter, or chiral center.[4] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Chlorotetrahydrofuran and (S)-3-Chlorotetrahydrofuran.[5][6]
These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.[4] This distinction is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.
Caption: The (R) and (S) enantiomers of this compound.
Chapter 2: Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a research setting.
Physicochemical Properties The following table summarizes key physicochemical properties of this compound. Note that many of these values are calculated based on computational models due to a scarcity of extensively reported experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [1][3] |
| Molecular Weight | 106.55 g/mol | [1][3] |
| Normal Boiling Point (Tboil) | 370.58 K (97.43 °C) | Joback Calculated Property[7] |
| Octanol/Water Partition Coeff. (logP) | 1.014 | Crippen Calculated Property[7] |
| Enthalpy of Vaporization (ΔvapH°) | 33.65 kJ/mol | Joback Calculated Property[7] |
| Kovats Retention Index | 830.00 (Non-polar column) | NIST[7] |
Safety and Handling this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Classification |
| Flammability | Flammable liquid and vapor (H226)[3] |
| Acute Toxicity | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[3] |
| Corrosivity | Causes severe skin burns and eye damage (H314)[3] |
Critical Safety Insight: Peroxide Formation Like its parent compound, tetrahydrofuran, this compound can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[8] This is a critical safety consideration.
-
Self-Validating Protocol: Containers should be dated upon receipt and upon opening.[8]
-
Experimental Causality: Before use, especially before distillation or any process involving heating, the material must be tested for the presence of peroxides. Do not distill to dryness.
-
Storage: Store in a tightly sealed, air-tight container under an inert atmosphere (e.g., nitrogen or argon), away from heat and light.[8]
Chapter 3: Synthesis of this compound
The synthesis of this compound is typically achieved through cyclization reactions where the tetrahydrofuran ring is formed. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Protocol: Intramolecular Cyclization of 3,4-Dichlorobutan-1-ol A well-established method involves the base-mediated cyclization of 3,4-dichlorobutan-1-ol.[9] This reaction is an example of an intramolecular Williamson ether synthesis.
Causality: The rationale behind this approach is the use of a readily available linear precursor containing all the necessary atoms. A base is used to deprotonate the hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the cyclic ether.
Step-by-Step Methodology:
-
Reactant Preparation: 3,4-Dichlorobutan-1-ol is dissolved in a suitable solvent, such as an aqueous or alcoholic solution.
-
Base Addition: An aqueous or alcoholic solution of a Group IA or IIA base (e.g., sodium hydroxide or calcium hydroxide) is added to the solution.
-
Reaction Conditions: The reaction mixture is maintained at a temperature between 25°C and 200°C. The reaction is performed in the absence of oxygen.[9]
-
Mechanism: The base deprotonates the alcohol, forming an alkoxide. The alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon at the 4-position and displacing the chloride, which is a good leaving group.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the this compound. This typically involves extraction and distillation.
Caption: Workflow for the synthesis of this compound.
Chapter 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of the carbon-chlorine bond, which allows it to act as an electrophile for a variety of nucleophiles.
Core Reactivity: Nucleophilic Substitution The chlorine atom is an effective leaving group, making the C3 carbon susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at the 3-position of the tetrahydrofuran ring.
Application Example: Synthesis of 3-Aminomethyl Tetrahydrofuran A practical application of this reactivity is in the synthesis of 3-aminomethyl tetrahydrofuran, a valuable building block for pharmaceuticals.[10]
-
Nucleophilic Substitution: this compound is reacted with a cyanide source, such as sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile, attacking the C3 carbon and displacing the chloride ion to form 3-cyanotetrahydrofuran.
-
Reduction: The resulting nitrile group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[10]
This two-step sequence effectively converts the chloro group into an aminomethyl group, demonstrating the utility of this compound as a synthetic intermediate.
Caption: Reaction pathway for the synthesis of 3-Aminomethyl Tetrahydrofuran.
Relevance in Drug Discovery The incorporation of chlorine atoms is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[11][12] Chlorine can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets. Furthermore, the tetrahydrofuran scaffold itself is present in numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic profiles.[13] Therefore, this compound represents a key building block that combines these two advantageous features, making it highly relevant for the synthesis of novel therapeutic agents.
Chapter 5: Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | - Multiple signals in the 1.5-4.5 ppm range. - The proton on the carbon bearing the chlorine (H3) would be the most downfield of the ring protons due to the inductive effect of Cl. - Complex splitting patterns (multiplets) are expected due to spin-spin coupling between adjacent non-equivalent protons.[14] |
| ¹³C NMR | - Four distinct signals for the four unique carbon atoms. - C2 & C5: Carbons adjacent to the ring oxygen would appear in the ~65-75 ppm range.[15] - C3: The carbon bonded to chlorine would be shifted downfield, expected in the ~55-65 ppm range. - C4: The remaining ring carbon would be the most upfield, likely in the ~30-40 ppm range. |
| IR Spectroscopy | - Strong C-O-C stretching vibrations characteristic of ethers, typically in the 1050-1150 cm⁻¹ region. - C-H stretching vibrations from the CH₂ groups just below 3000 cm⁻¹. - A C-Cl stretching band, typically in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z 106. - A characteristic M+2 peak at m/z 108 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. - Fragmentation would likely involve the loss of Cl or cleavage of the THF ring. |
Conclusion
This compound is a functionally rich and synthetically valuable molecule. Its key attributes—a stable cyclic ether framework, a reactive chloro substituent, and inherent chirality—make it an important intermediate for accessing a diverse range of more complex chemical structures. For researchers and scientists in drug development and organic synthesis, a firm grasp of its properties, handling requirements, and reactivity is essential for leveraging its full potential as a versatile chiral building block.
References
- National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Lederer, J. (1980). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901.
- National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem Compound Database.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Chemical Synthesis Database. (2025). 2-allyl-3-chlorotetrahydrofuran.
- Kruse, C. G., Jonkers, F. L., & van der Gen, A. (1979). Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. The Journal of Organic Chemistry, 44(15), 2911–2915.
- CN109851594B. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
- National Center for Biotechnology Information. (n.d.). Chloroform tetrahydrofuran. PubChem Compound Database.
- Brown, D. (n.d.). 5 constitutional isomers of molecular formula C3H3Cl. Doc Brown's Chemistry.
- BTEC Applied Science. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.
- Brown, D. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2. Doc Brown's Chemistry.
- Wikipedia. (n.d.). Stereoisomerism.
- The Organic Chemistry Tutor. (2018, April 26). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. YouTube.
- National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem Compound Database.
- Krivdin, L. B., et al. (2004). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry, 40(9), 1313-1319.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- G. S. S. S. N. S. B. et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128031.
- Lu, C. Y., et al. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Molecules, 26(11), 3291.
- Michigan State University. (n.d.). Spectroscopy Problems.
- Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Current Medicinal Chemistry.
- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Scilit. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 3. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoisomerism - Wikipedia [en.wikipedia.org]
- 5. 5 constitutional isomers of molecular formula C3H3Cl C3H3Br C3H3I C3H3F structural formula skeletal formula positional functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 6. Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
- 7. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
- 9. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 10. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Early Research on the Chlorination of Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Foundations of a Versatile Transformation
The chlorination of tetrahydrofuran (THF), a seemingly straightforward transformation, represents a cornerstone in the functionalization of cyclic ethers. The resulting α-chlorinated product, 2-chlorotetrahydrofuran, is a valuable and versatile intermediate in organic synthesis, serving as a precursor to a wide array of more complex molecules. To fully appreciate the modern applications of this reaction, it is imperative to delve into the foundational research that first elucidated its mechanisms and established its synthetic utility. This guide provides a comprehensive overview of the early investigations into the chlorination of THF, offering a blend of historical context, mechanistic insights, and practical experimental considerations. By understanding the pioneering work in this field, contemporary researchers can build upon a robust foundation of chemical knowledge to innovate and develop novel synthetic methodologies.
The Dawn of Free-Radical Ether Chlorination: A Historical Perspective
The study of halogenation reactions dates back to the 19th century, with early observations on the light-sensitivity of reactions between chlorine and organic substrates.[1] The concept of a free-radical chain reaction, however, was more formally proposed by Max Bodenstein in 1913, providing a theoretical framework to understand these transformations.[1] Early work on the chlorination of alkanes and other hydrocarbons laid the groundwork for extending these studies to ethers.
Ethers, with their electron-rich oxygen atom and adjacent C-H bonds, presented a unique substrate for halogenation. The autoxidation of ethers through a free-radical mechanism was an early indication of their susceptibility to radical-initiated reactions.[2] This process involves the abstraction of an α-hydrogen atom to form a stabilized radical, a key step that would also prove central to their deliberate chlorination. The early 20th century saw a burgeoning interest in understanding the reactivity of different functional groups, and the chlorination of ethers, including the cyclic ether THF, became a subject of systematic investigation.
The Heart of the Reaction: Unraveling the Free-Radical Chain Mechanism
The chlorination of tetrahydrofuran predominantly proceeds via a free-radical chain mechanism, a process that can be dissected into three key stages: initiation, propagation, and termination.[1][3] This understanding was developed through careful kinetic studies and product analysis, forming the bedrock of our knowledge of this reaction.
Initiation: The Spark that Ignites the Chain
The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This energy-intensive step requires an external energy source, most commonly ultraviolet (UV) light or heat.[1]
Initiation Step: Cl₂ + hν (light) or Δ (heat) → 2 Cl•
Alternatively, chemical initiators such as peroxides can be used to generate radicals that then initiate the chlorination cascade.[1]
Propagation: The Self-Sustaining Cycle
Once formed, a chlorine radical can abstract a hydrogen atom from the tetrahydrofuran molecule. Theoretical and experimental studies have shown that the abstraction of a hydrogen atom from one of the α-carbons (the carbons adjacent to the oxygen atom) is the most favorable pathway. This is due to the stabilizing effect of the adjacent oxygen atom on the resulting radical intermediate. Specifically, the α-axial hydrogen is considered the primary target for abstraction.
Propagation Step 1: Hydrogen Abstraction A chlorine radical abstracts an α-hydrogen from THF, forming hydrogen chloride and a resonance-stabilized tetrahydrofuranyl radical.
This is followed by the reaction of the tetrahydrofuranyl radical with a molecule of chlorine, regenerating a chlorine radical and forming the desired product, 2-chlorotetrahydrofuran. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
Propagation Step 2: Chlorine Abstraction The tetrahydrofuranyl radical abstracts a chlorine atom from a chlorine molecule, forming 2-chlorotetrahydrofuran and a new chlorine radical.
Termination: Bringing the Chain to a Close
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical with a tetrahydrofuranyl radical, or two tetrahydrofuranyl radicals.
Termination Steps:
-
2 Cl• → Cl₂
-
Cl• + Tetrahydrofuranyl radical → 2-Chlorotetrahydrofuran
-
2 Tetrahydrofuranyl radicals → Dimerized products
dot graph Termination_Pathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Possible termination pathways in the free-radical chlorination of THF."
Early Experimental Approaches to THF Chlorination
Pioneering chemists relied on straightforward yet effective experimental setups to conduct and analyze the chlorination of THF. While detailed protocols from the earliest studies are scarce in modern databases, the principles can be reconstructed from the broader literature on free-radical halogenation.
Photochemical Chlorination: A Classic Protocol
A common early method for the chlorination of THF involved the direct introduction of chlorine gas into the liquid ether under irradiation with UV light.
Representative Experimental Protocol (Conceptual Reconstruction):
-
Apparatus Setup: A reaction vessel, typically a three-necked flask equipped with a gas inlet tube, a condenser, and a thermometer, would be charged with purified tetrahydrofuran. The apparatus would be shielded from ambient light to prevent premature reaction.
-
Inert Atmosphere: The system would be purged with an inert gas, such as nitrogen, to remove oxygen, which can act as a radical scavenger and interfere with the chain reaction.[1]
-
Chlorine Introduction: A slow, controlled stream of chlorine gas would be bubbled through the THF. The flow rate would be carefully monitored to control the reaction rate and prevent excessive polychlorination.
-
Initiation: The reaction mixture would be irradiated with a UV lamp (e.g., a mercury vapor lamp) to initiate the formation of chlorine radicals. The reaction is exothermic, so cooling with a water or ice bath was often necessary to maintain a controlled temperature.
-
Monitoring: The progress of the reaction could be monitored by observing the disappearance of the characteristic yellow-green color of chlorine gas and by measuring the evolution of hydrogen chloride gas, which could be trapped in a basic solution.
-
Workup: Upon completion, the excess dissolved chlorine and HCl would be removed by purging with an inert gas. The resulting mixture, containing 2-chlorotetrahydrofuran, unreacted THF, and potentially some polychlorinated byproducts, would then be subjected to purification, typically by fractional distillation.
dot graph Photochemical_Chlorination_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: "Conceptual workflow for the photochemical chlorination of THF."
Alternative Chlorinating Agents in Early Research
While elemental chlorine was the primary reagent in early studies, other chlorinating agents were also explored.
-
Sulfuryl Chloride (SO₂Cl₂): This liquid reagent offered a more convenient and sometimes more selective alternative to gaseous chlorine. Reactions with sulfuryl chloride are also typically initiated by light or a radical initiator like AIBN.[2]
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that serves as a source of chlorine radicals in the presence of an initiator.[4] It gained popularity in later years for its milder reaction conditions and improved selectivity in certain applications.
Characterization of Chlorinated Products: The Analytical Tools of the Era
In the mid-20th century, the analytical toolkit available to chemists was vastly different from today's sophisticated instrumentation. The characterization of 2-chlorotetrahydrofuran and other products relied on a combination of physical and chemical methods.
-
Physical Constants: Precise measurements of boiling point, density, and refractive index were crucial for identifying and assessing the purity of the isolated products.
-
Elemental Analysis: Combustion analysis to determine the empirical formula was a standard technique to confirm the incorporation of chlorine into the organic molecule.
-
Chemical Tests: Qualitative tests for the presence of halogens would have been employed.
-
Early Chromatography: While in its nascent stages, early forms of chromatography, such as column chromatography, could have been used for the separation of product mixtures. The advent of gas-liquid chromatography (GLC) in the 1950s revolutionized the analysis of volatile organic compounds. Early GLC methods, often using packed columns, would have been instrumental in separating and quantifying the components of the reaction mixture, including isomers of chlorinated THF.[5]
-
Infrared (IR) Spectroscopy: As IR spectroscopy became more widespread, it would have been used to identify characteristic functional groups and confirm the structure of the chlorinated products.
Safety and Trustworthiness: The Peril of Peroxides
A critical aspect of working with ethers, especially in the context of free-radical reactions, is the potential for peroxide formation. This inherent hazard demands rigorous safety protocols to ensure the trustworthiness of any experimental procedure.
Ethers can react with atmospheric oxygen, particularly in the presence of light, to form explosive peroxides.[6] The free-radical chlorination process, which often involves UV irradiation, can accelerate this dangerous side reaction.
Self-Validating Safety Protocols:
-
Peroxide Testing: Before any distillation or concentration of THF or its chlorinated derivatives, a qualitative test for peroxides is mandatory. This can be done using potassium iodide test strips or other chemical methods. A positive test indicates the presence of dangerous peroxides that must be removed before heating.
-
Inhibitor Use: THF is often supplied with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent peroxide formation. For chlorination reactions, the presence of an inhibitor may need to be considered, and in some cases, inhibitor-free THF (which requires more stringent handling) might be used.
-
Storage: Ethers should be stored in airtight, light-resistant containers, away from heat and sunlight.[6] Containers should be dated upon receipt and upon opening to track their age.
-
Handling: Never distill ethers to dryness, as this can concentrate explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses and a face shield.
Conclusion: A Legacy of Fundamental Research
The early research on the chlorination of tetrahydrofuran laid a vital foundation for modern organic synthesis. The elucidation of the free-radical chain mechanism provided a predictive framework for understanding the reactivity of ethers and informed the development of more sophisticated and selective chlorination methods. The practical knowledge gained from early experimental work, including the critical awareness of safety hazards like peroxide formation, continues to be relevant for chemists today. By studying these pioneering efforts, we not only gain an appreciation for the historical development of organic chemistry but also acquire the fundamental knowledge necessary to safely and effectively utilize these important reactions in contemporary research and development.
References
- Bodenstein, M. (1913). Die photochemische Chlorknallgasreaktion. Zeitschrift für physikalische Chemie, 85(1), 329-397.
- (2024). Chapter 1: Historical Background of Ether Synthesis and Their Properties. In Books.
- (n.d.).
- (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety (EHS).
- Urone, P., & Smith, J. E. (1959).
- (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
- Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Journal of molecular modeling, 20(6), 2262.
- (n.d.). N-Chlorosuccinimide. In Wikipedia.
- (n.d.). Synthesis of tetrahydrofuran - US4261901A.
- (n.d.). Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730. PubChem.
- (2022). 16.3: Radical Chain Reactions. Chemistry LibreTexts.
Sources
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. youtube.com [youtube.com]
- 5. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Addition Mechanism for the Synthesis of 3-Chlorotetrahydrofuran
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chlorotetrahydrofuran, a valuable heterocyclic compound, via an electrophilic addition mechanism. The primary focus is on the chlorocyclization of but-3-en-1-ol, a readily accessible starting material. This document will delve into the mechanistic intricacies of this transformation, explore the rationale behind experimental conditions, and provide a detailed protocol for its successful execution in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a deep, practical understanding of this important reaction.
Introduction: The Significance of this compound
Substituted tetrahydrofurans are privileged structural motifs found in a wide array of natural products and biologically active molecules. Their prevalence underscores the importance of robust and stereoselective methods for their synthesis. This compound, in particular, serves as a versatile synthetic intermediate. The presence of the chlorine atom at the 3-position provides a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a variety of substituents and the construction of more complex molecular architectures. Its synthesis via the electrophilic cyclization of an unsaturated alcohol is a classic yet powerful strategy in organic chemistry.
The Electrophilic Addition Pathway: A Mechanistic Exploration
The synthesis of this compound from but-3-en-1-ol is a prime example of an intramolecular electrophilic addition reaction, often referred to as a halocyclization. The overall transformation involves the reaction of the alkene moiety with an electrophilic chlorine source, followed by the intramolecular capture of the resulting reactive intermediate by the pendant hydroxyl group.
Generation of the Electrophile
The reaction is initiated by an electrophilic chlorine species (Cl⁺). While elemental chlorine (Cl₂) can be used, its gaseous nature and high reactivity can present handling challenges. More commonly in a laboratory setting, reagents that serve as "Cl⁺" equivalents are employed. A prominent example is N-Chlorosuccinimide (NCS), a stable, crystalline solid that is easier to handle.[1][2] The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic and susceptible to attack by a nucleophile, such as the π-bond of an alkene.[3]
The Key Intermediate: Chloronium Ion Formation
The π-electrons of the double bond in but-3-en-1-ol act as a nucleophile, attacking the electrophilic chlorine. This initial interaction leads to the formation of a cyclic, three-membered intermediate known as a chloronium ion.[1] This bridged intermediate is crucial as it dictates the stereochemical outcome of the reaction.
Intramolecular Nucleophilic Attack and Ring Closure
The pendant hydroxyl group of the but-3-en-1-ol is perfectly positioned to act as an intramolecular nucleophile. It attacks one of the two carbon atoms of the chloronium ion. This ring-closing step is governed by Baldwin's rules, which predict the feasibility of different cyclization pathways.[4] In this case, the reaction proceeds via a 5-exo-trig pathway, which is favored, to form the five-membered tetrahydrofuran ring.[5][6] The "5" indicates the number of atoms in the newly formed ring, "exo" signifies that the bond being broken (the C-Cl bond of the chloronium ion) is outside the ring, and "trig" refers to the trigonal geometry of the carbon being attacked.
The nucleophilic attack occurs from the side opposite to the bridging chlorine atom, in a manner analogous to an SN2 reaction. This anti-attack results in the inversion of stereochemistry at the carbon atom that is attacked.
Deprotonation to Yield the Final Product
The final step of the mechanism is the deprotonation of the oxonium ion intermediate by a suitable base in the reaction mixture (such as the succinimide anion if NCS is used, or water) to yield the neutral this compound product.
Below is a Graphviz diagram illustrating the electrophilic addition mechanism for the synthesis of this compound from but-3-en-1-ol using N-Chlorosuccinimide (NCS).
Caption: Mechanism of this compound Synthesis.
Experimental Protocol and Field-Proven Insights
The successful synthesis of this compound relies on careful control of reaction conditions to favor the desired cyclization pathway and minimize side reactions. A general, field-proven protocol is provided below, based on principles from documented syntheses.[7]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| But-3-en-1-ol | 72.11 | 7.21 g | 0.10 | Ensure purity |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 | Recrystallize if necessary |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
| Saturated aq. NaHCO₃ | - | 50 mL | - | For workup |
| Anhydrous MgSO₄ | 120.37 | 5 g | - | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add but-3-en-1-ol (7.21 g, 0.10 mol).
-
Dissolution: Add anhydrous dichloromethane (200 mL) to the flask and stir until the but-3-en-1-ol is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (14.02 g, 0.105 mol) to the stirred solution in portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to afford pure this compound.
Causality Behind Experimental Choices
-
Choice of Solvent: Dichloromethane (DCM) is a common choice as it is a relatively non-polar, aprotic solvent that dissolves the reactants well but does not interfere with the reaction mechanism.
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermicity of the reaction and to minimize the formation of side products.
-
Stoichiometry: A slight excess of NCS is often used to ensure complete consumption of the starting material.
-
Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes any acidic byproducts and helps to remove the succinimide byproduct.
-
Use of Saturated Salt Solutions in Alternative Protocols: Some protocols, particularly those using elemental chlorine, specify the use of saturated sodium or calcium chloride solutions.[7] This increases the chloride ion concentration, which can favor the formation of a dichlorinated byproduct (3,4-dichlorobutan-1-ol) over the desired cyclization. However, it also suppresses the reaction of the chloronium ion with water, which would lead to a chlorohydrin. The choice of conditions depends on the desired final product. For the synthesis of this compound, minimizing water is key.
Data Presentation: Expected Outcomes
Successful synthesis should yield this compound as a colorless liquid.
Yield
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |
| This compound | 10.66 | 7.5 - 8.5 | 70 - 80 |
Spectroscopic Data
| Technique | Key Signals and Assignments |
| ¹H NMR (CDCl₃) | δ ~4.3-4.5 (m, 1H, CHCl), ~3.8-4.1 (m, 3H, CH₂O), ~2.1-2.4 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~70-72 (CH₂O), ~68-70 (CH₂O), ~58-60 (CHCl), ~35-37 (CH₂) |
| IR (neat) | ν ~2960-2850 cm⁻¹ (C-H stretch), ~1080 cm⁻¹ (C-O-C stretch), ~750 cm⁻¹ (C-Cl stretch) |
Note: Exact chemical shifts and peak multiplicities may vary depending on the NMR solvent and spectrometer frequency. The provided data is an approximation based on typical values for such structures.[7][8]
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound via the electrophilic chlorocyclization of but-3-en-1-ol is a robust and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying electrophilic addition mechanism, particularly the formation of the key chloronium ion intermediate and the favored 5-exo-trig ring closure, is essential for optimizing reaction conditions and maximizing yields. The provided experimental protocol offers a reliable starting point for the laboratory-scale preparation of this compound. By appreciating the causality behind the experimental choices, researchers can further adapt and refine this methodology for their specific synthetic needs.
References
- Chu, C. & Spivack, J. D. (1981). Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and this compound. U.S.
- Wikipedia. N-Chlorosuccinimide. [Link]
- NIST. 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook. [Link]
- Royal Society of Chemistry.
- Chemistry Stack Exchange. Bromination of but-3-en-1-ol in basic medium and Baldwin's rules. [Link]
- Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. [Link]
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
- SURU Chemical.
- ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
- Chemistry LibreTexts. 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
- Chemistry LibreTexts. Electrophilic Addition of Hydrogen Halides. [Link]
- YouTube. 22.02 General Aspects of Electrophilic Additions. [Link]
- Chemistry LibreTexts. Electrophilic Addition of Halogens to Alkenes. [Link]
- Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.
- YouTube. Electrophilic addition in alkenes - making an alcohol. [Link]
- PubChem. Furan, 2-chlorotetrahydro-. [Link]
- Wikipedia. Baldwin's rules. [Link]
- OpenStax. 7.8 Orientation of Electrophilic Additions: Markovnikov's Rule. [Link]
- NIST. Tetrahydrofuran. NIST Chemistry WebBook. [Link]
- WordPress. compared using 13C nmr spectroscopy. [Link]
- Google Patents.
Sources
- 1. Chlorocyclization/cycloreversion of allylic alcohols to vinyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dichlorotetrahydrofuran(3511-19-1) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Conformational Analysis of Substituted Tetrahydrofurans
Introduction
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and drug discovery, appearing as a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and to present substituents in well-defined three-dimensional orientations, thereby influencing molecular recognition at biological targets.[4][5] The therapeutic efficacy of THF-containing drugs, such as the HIV-1 protease inhibitor Darunavir, is intimately linked to the conformation of the five-membered ring.[2][4] Consequently, a profound understanding of the conformational preferences of substituted tetrahydrofurans is paramount for the rational design and development of novel therapeutics.
This technical guide provides a comprehensive exploration of the principles and practices involved in the conformational analysis of substituted THF rings. We will delve into the inherent flexibility of the THF scaffold, the governing stereoelectronic effects that dictate substituent orientation, and the state-of-the-art experimental and computational methodologies employed to elucidate these conformational landscapes. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in this critical area of chemical science.
The Dynamic Landscape of the Tetrahydrofuran Ring: Pseudorotation
Unlike planar aromatic rings, the five-membered tetrahydrofuran ring is non-planar and highly flexible.[6] To relieve torsional strain, the ring puckers, adopting a continuous series of non-planar conformations. This dynamic process, known as pseudorotation, allows the THF ring to interconvert between various envelope (C*) and twist (C₂) conformations with very low energy barriers.[6][7][8]
The two most frequently discussed conformations in the pseudorotation pathway are:
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is puckered out of the plane.[7][9]
-
Twist (T) Conformation: Three adjacent ring atoms are coplanar, with the other two atoms situated on opposite sides of this plane.[7][9]
For the unsubstituted THF molecule, these conformations are very close in energy, with the twisted (C₂) conformer being slightly more stable than the bent or envelope (C*) conformer.[6][10] The energy barrier for interconversion is minimal, leading to a rapid equilibrium between conformers at room temperature.[7][8] This dynamic nature is, however, significantly influenced by the presence of substituents.
Logical Flow of Pseudorotation
The interconversion between envelope and twist conformations can be visualized as a continuous puckering motion that propagates around the ring.
Caption: Pseudorotation pathway of the tetrahydrofuran ring.
The Influence of Substituents on Conformational Preference
The introduction of substituents onto the THF ring dramatically alters the conformational landscape. The energetic preference for a particular conformation is dictated by a delicate balance of steric and stereoelectronic effects.
Steric Hindrance
As with any cyclic system, bulky substituents on the THF ring will preferentially occupy positions that minimize unfavorable steric interactions. In general, equatorial or pseudo-equatorial orientations are favored over axial or pseudo-axial positions to reduce 1,3-diaxial interactions.
Stereoelectronic Effects: The Anomeric Effect
A key determinant of conformational preference in substituted tetrahydrofurans, particularly those with electronegative substituents at the C2 position, is the anomeric effect .[11][12] This stereoelectronic phenomenon describes the thermodynamic preference for an axial orientation of an electronegative substituent adjacent to the ring heteroatom, despite the potential for increased steric hindrance.[12]
The anomeric effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent).[13][14] For this interaction to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the substituent is in the axial position.
Orbital Overlap in the Anomeric Effect
The diagram below illustrates the stabilizing n → σ* interaction that underlies the anomeric effect.
Caption: Anomeric effect in a 2-substituted tetrahydrofuran.
The magnitude of the anomeric effect is influenced by several factors, including the electronegativity of the substituent and the polarity of the solvent.[11][13] In nonpolar solvents, the anomeric effect is generally more pronounced.[11]
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is often employed to provide a comprehensive understanding of the conformational preferences of substituted tetrahydrofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[15][16] Several NMR parameters are sensitive to the geometry of the THF ring.
3.1.1 Vicinal Proton-Proton Coupling Constants (³JHH) and the Karplus Relationship
The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle (φ) between them.[17][18] This relationship is described by the Karplus equation :[18][19]
J(φ) = Acos²φ + Bcosφ + C
where A, B, and C are empirically derived parameters.[18]
By measuring the ³JHH values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles around the THF ring and thus deduce the preferred conformation.[17][20] For example, a large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship (φ ≈ 180°), while smaller coupling constants are observed for gauche relationships.
| Dihedral Angle (φ) | Typical ³JHH (Hz) | Relationship |
| 0° | ~10-14 | cis |
| 90° | ~0-2 | gauche |
| 180° | ~8-12 | trans |
Table 1: Generalized relationship between dihedral angle and vicinal coupling constant.
3.1.2 Nuclear Overhauser Effect (NOE)
NOE experiments provide information about the through-space proximity of protons. Strong NOE signals are observed between protons that are close in space (< 5 Å), irrespective of the number of bonds separating them. This is particularly useful for determining the relative stereochemistry of substituents and for distinguishing between different ring conformations. For instance, a strong NOE between a proton at C2 and a proton at C4 would suggest a conformation where these protons are on the same face of the ring.
Experimental Protocol: 1D ¹H NMR and 2D NOESY
Objective: To determine the preferred conformation of a 2,5-disubstituted tetrahydrofuran in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted tetrahydrofuran in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Carefully integrate all signals and determine the chemical shifts (δ).
-
Analyze the multiplicity of each signal to extract the vicinal coupling constants (³JHH).
-
-
Karplus Analysis:
-
Use the measured ³JHH values to estimate the corresponding H-C-C-H dihedral angles using the Karplus equation.
-
Compare the calculated dihedral angles with those expected for ideal envelope and twist conformations to propose a dominant conformation.
-
-
2D NOESY Acquisition:
-
Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
Process the data and identify cross-peaks, which indicate through-space proximity between protons.
-
-
Conformational Assignment:
-
Correlate the NOE data with the proposed conformation from the Karplus analysis. For example, the presence of strong NOEs between 1,3-diaxial protons would provide strong evidence for that conformation.
-
Build a 3D model of the proposed conformation to verify that the observed NOEs are consistent with the inter-proton distances.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[4][21] If a suitable single crystal of the substituted tetrahydrofuran can be obtained, this technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation.[22][23] While this method is incredibly powerful, it is important to remember that the conformation observed in the crystal lattice may not be the most stable conformation in solution due to packing forces.
Computational Chemistry Approaches
In conjunction with experimental data, computational modeling has become an indispensable tool for conformational analysis.
Conformational Search and Energy Calculations
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to explore the potential energy surface of a substituted tetrahydrofuran.[7][24] A typical workflow involves:
-
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations according to the Boltzmann distribution.
These calculations can predict the most stable conformation and the energy barriers between different conformers, providing valuable insights into the dynamic behavior of the molecule.[25][26]
Computational Workflow for Conformational Analysis
The following diagram outlines a typical computational workflow for analyzing the conformational preferences of a substituted tetrahydrofuran.
Caption: A typical workflow for computational conformational analysis.
Case Study: Conformational Analysis in Drug Design
The principles outlined above have been instrumental in the development of potent therapeutics. For instance, in the design of HIV-1 protease inhibitors, the bis-tetrahydrofuran (bis-THF) ligand of Darunavir is crucial for its high potency.[4] X-ray crystallography has shown that the two oxygen atoms of the bis-THF moiety form strong hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the S2 subsite of the enzyme.[4] The specific puckered conformation of the THF rings is essential for positioning these oxygen atoms optimally for these critical interactions.
Subsequent drug design efforts have focused on modifying the THF scaffold to further enhance these interactions.[5][22] The synthesis and conformational analysis of various substituted THF derivatives have allowed researchers to fine-tune the binding affinity and pharmacokinetic properties of these inhibitors.[4][23]
Conclusion
The conformational analysis of substituted tetrahydrofurans is a multifaceted discipline that leverages a synergistic combination of experimental and computational techniques. A thorough understanding of the principles of pseudorotation, steric effects, and stereoelectronic interactions, such as the anomeric effect, is critical for predicting and controlling the three-dimensional structure of these important heterocyclic scaffolds. As the demand for more sophisticated and targeted therapeutics continues to grow, the ability to perform detailed conformational analysis will remain a vital skill for researchers in drug discovery and medicinal chemistry.
References
- Lee, G., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics.
- López, J. C., et al. (2005). Pseudorotation motion in tetrahydrofuran: An ab initio study. The Journal of Chemical Physics.
- Wang, F., et al. (2008). Valence orbital response to pseudorotation of tetrahydrofuran: a snapshot using dual space analysis. PubMed.
- Singh, A. K., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn. AIP Publishing.
- Esteban, A. L., et al. (1990). Dependence of the dipolar couplings of tetrahydrofuran on the pseudorotation parameters. Molecular Physics.
- Guangzhou Kangyang Chemical Co., Ltd. (2025). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd..
- Esteban, A. L., et al. (1990). Dependence of the dipolar couplings of tetrahydrofuran on the pseudorotation parameters. Taylor & Francis Online.
- Meyer, R., et al. (1998). Pseudorotation pathway and equilibrium structure from the rotational spectrum of jet-cooled tetrahydrofuran. The Journal of Chemical Physics.
- Evangelisti, L., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace.
- Cremer, D., & Crehuet, R. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI.
- Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health.
- ResearchGate. (n.d.). Structures of selected drugs containing THF ring. ResearchGate.
- Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. National Institutes of Health.
- Junia Trading. (n.d.). Tetrahydrofuran (THF) in Pharmaceutical Synthesis: A Critical Solvent. Junia Trading.
- Chen, Z., et al. (2006). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.
- Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica.
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- ResearchGate. (2025). Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. ResearchGate.
- Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.
- Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds.
- Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV.
- Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiophene by the 1H NMR spectroscopy data and ab initio calculations. Russian Journal of Organic Chemistry.
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
- ResearchGate. (2024). (PDF) Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ResearchGate.
- ResearchGate. (2025). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate.
- Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV.
- ResearchGate. (2025). (PDF) Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. ResearchGate.
- Chertkov, A. V., et al. (2008). Conformational analysis of tetrahydrofuran and tetrahydrothiophene by the 1H NMR spectroscopy data and ab initio calculations. ResearchGate.
- YouTube. (2019). Anomeric Effect(with All important factors). YouTube.
- Alemán, C., et al. (1999). Conformational Preferences of 2,3,3a,8a-Tetrahydrofuro[2,3- b ]benzofuran. The Chemical Modifications Drive the Pseudorotational Preferences. ResearchGate.
- Khakoo, M. A., et al. (2011). Electronic states of tetrahydrofuran molecules studied by electron collisions. The Journal of Chemical Physics.
- Singh, A. K., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. PubMed.
- Baran Laboratory. (n.d.). Stereoelectronic Effects. Baran Laboratory.
- de Freitas, R. G., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron.
- Khakoo, M. A., et al. (2024). Electronic states of tetrahydrofuran molecules studied by electron collisions. MOST Wiedzy.
- Wikipedia. (n.d.). Anomeric effect. Wikipedia.
- Wikipedia. (n.d.). Karplus equation. Wikipedia.
- Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia.
- C&EN. (2003). JACS 125 - KARPLUS EQUATION. Chemical & Engineering News.
- Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube.
- American Chemical Society. (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- ResearchGate. (2025). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
- American Chemical Society. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Anomeric effect - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Karplus equation - Wikipedia [en.wikipedia.org]
- 19. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 20. youtube.com [youtube.com]
- 21. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies (Journal Article) | OSTI.GOV [osti.gov]
- 24. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 25. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 26. researchgate.net [researchgate.net]
The Solubility Profile of 3-Chlorotetrahydrofuran: A Technical Guide for Researchers and Pharmaceutical Scientists
Foreword: Understanding the Importance of Solvent Interactions in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction, the purity of a product, and the ease of downstream processing. 3-Chlorotetrahydrofuran, a halogenated cyclic ether, is a versatile building block, and its utility is intrinsically linked to its behavior in various organic media. The introduction of a chlorine atom to the tetrahydrofuran ring significantly alters its physicochemical properties, influencing its reactivity and, most critically, its solubility.[1][2][3][4] This guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for its determination.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The key factors governing the solubility of this compound are its polarity, hydrogen bonding capability, and molecular structure.
1.1. The Role of Polarity
This compound can be classified as a moderately polar molecule. The ether oxygen atom introduces a dipole moment, while the electronegative chlorine atom further enhances its polarity. This inherent polarity suggests that this compound will exhibit favorable solubility in polar aprotic and moderately polar protic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.
1.2. Hydrogen Bonding
While this compound does not possess a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor, the lone pairs of electrons on the ether oxygen can act as hydrogen bond acceptors. This characteristic suggests a degree of solubility in protic solvents such as alcohols, where hydrogen bonding interactions can occur.
1.3. Molecular Structure and Size
The cyclic structure of the tetrahydrofuran ring and the relatively small size of the molecule contribute to its potential for miscibility with a range of solvents. The molecular weight of this compound is 106.55 g/mol .[7][8]
Qualitative Solubility of this compound in Common Organic Solvents
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The following table summarizes these expectations. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Similar polarity and dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bond accepting capability of the ether oxygen. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low | Mismatch in polarity and weak intermolecular forces. |
| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle for halogenated compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Structural similarity and compatible intermolecular forces. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility test.[9][10][11]
3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Detailed Procedural Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution.
-
Analyze the diluted samples using a pre-validated analytical method, such as GC-FID or HPLC.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the saturated solution by comparing the analytical response of the samples to the calibration curve.
-
3.4. Data Reporting
Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements.[12]
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial.
-
Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the true solubility.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH can dramatically affect the solubility of ionizable compounds.
Conclusion: A Foundation for Informed Application
A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. While theoretical principles provide a strong predictive framework, empirical determination through robust experimental protocols is indispensable for obtaining precise data. The methodologies and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the application of this important chemical intermediate.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Organic Compounds. (2023-08-31).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.
- Chemical Properties of 3-Chloro-tetrahydrofuran. Cheméo.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19). Chemistry LibreTexts.
- Chemical Properties of 3-Chloro-tetrahydro-furan-2-carbonitrile. Cheméo.
- 3-Chlorooxolane. PubChem.
- 3-Chloro-tetrahydrofuran. NIST WebBook.
- <1236> Solubility Measurements. (2016-09-30). USP-NF.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Peer-Reviewed Literature on 3,4-Dichlorotetrahydrofuran Applications: A Comparative Analysis. Benchchem.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
- Chloroform tetrahydrofuran. PubChem.
- FURAN, 3-CHLOROTETRAHYDRO-. ChemicalBook.
- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021-02-15). European Union.
- 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
- Solvent Miscibility Table.
- Solvent Miscibility Table. Alfa Chemistry.
- SOLVENT MISCIBILITY TABLE.
- Vapourtec-Solvent-Miscibility-Table.pdf.
- Solvent Miscibility Table. Sigma-Aldrich.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). ResearchGate.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025-08-16). PubMed.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Measurements | USP-NF [uspnf.com]
A Historical Guide to the Synthesis of Chlorinated Furans: From Industrial Byproduct to Analytical Standard
A Foreword for the Modern Researcher: The study of polychlorinated dibenzofurans (PCDFs), often simply called chlorinated furans, is intrinsically linked to the history of industrial chemistry. These compounds are not products of intentional design for commercial use but are rather persistent, toxic byproducts that have emerged from various manufacturing and combustion processes since the 20th century.[1][2] The intentional synthesis of PCDFs has therefore been driven not by application, but by the critical need for pure analytical standards to study their toxicology, environmental fate, and mechanisms of formation. This guide provides an in-depth exploration of the core historical methods developed to synthesize these challenging molecules, offering field-proven insights for researchers, scientists, and drug development professionals navigating the complex landscape of halogenated aromatic compounds.
Part 1: The Foundational Pathways - Two Roads to the Dibenzofuran Core
Historically, the laboratory synthesis of PCDFs has revolved around two principal strategies: the construction of a polychlorinated diphenyl ether followed by ring closure, or the direct coupling and cyclization of chlorophenol-derived precursors.
The Ullmann-Gray Synthesis: A Two-Step Approach to Purity
The most classical and controlled approach to specific PCDF congeners involves a two-step sequence: an initial Ullmann condensation to form a polychlorinated diphenyl ether (PCDE) precursor, followed by an intramolecular cyclization. This methodology, refined for PCDF synthesis by researchers like Allan P. Gray and his colleagues in the 1970s, remains a cornerstone for producing specific isomers for analytical and toxicological studies.[3]
The Causality Behind the Method: The Ullmann reaction, first reported in 1903, was the workhorse for forming aryl-aryl and aryl-ether bonds for much of the 20th century.[4] Its reliance on a copper catalyst, typically in powder or bronze form, was essential to facilitate the nucleophilic aromatic substitution between an aryl halide and a phenoxide—a reaction that is otherwise extremely difficult.[5] The primary drawback of the classical Ullmann reaction was its harshness, often requiring high temperatures (over 200°C) and stoichiometric amounts of copper, which limited its functional group tolerance.[4][6] However, for the synthesis of robust, non-labile structures like PCDEs, these conditions were acceptable and provided a reliable, albeit demanding, route to the necessary precursors.
This protocol is a representative example based on classical Ullmann conditions, adapted from established procedures for diaryl ether synthesis.[7]
Objective: To synthesize a polychlorinated diphenyl ether via copper-catalyzed condensation of a polychlorinated benzene and a potassium salt of a polychlorophenol.
Materials:
-
Potassium hydroxide (KOH)
-
A polychlorophenol (e.g., 2,4,5-trichlorophenol)
-
A polychlorinated benzene with a leaving group (e.g., 1-bromo-2,4,5-trichlorobenzene)
-
Copper powder, activated
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Step-by-Step Methodology:
-
Formation of the Phenoxide Salt: In a three-necked flask equipped with a mechanical stirrer and a Dean-Stark trap, the chosen polychlorophenol is dissolved in a minimal amount of a suitable solvent like toluene. A stoichiometric equivalent of powdered potassium hydroxide is added.
-
Azeotropic Water Removal: The mixture is heated to reflux. The water formed during the acid-base reaction is removed azeotropically using the Dean-Stark trap. This step is critical; water is a negative catalyst in the Ullmann reaction.[7]
-
Solvent Exchange and Reactant Addition: Once all water is removed, the toluene is distilled off. The reaction flask is cooled, and the high-boiling solvent (e.g., DMF) is added, followed by the polychlorinated benzene and activated copper powder (typically a catalytic amount, though older protocols used near-stoichiometric quantities).
-
Reaction Execution: The reaction mixture is heated to a high temperature, typically in the range of 150-220°C, and maintained for several hours (5-30 hours, depending on the reactivity of the substrates).[8] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove the copper catalyst. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., toluene or diethyl ether). The organic layer is washed with aqueous base to remove any unreacted phenol, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude PCDE is purified by column chromatography or recrystallization.
The final step is the formation of the furan ring. A common historical method for this is a palladium-catalyzed intramolecular C-H activation/C-O cyclization.
Objective: To cyclize the PCDE precursor to the corresponding PCDF.
Step-by-Step Methodology:
-
Reaction Setup: The purified PCDE is dissolved in a suitable solvent (e.g., acetic acid or a high-boiling ether).
-
Catalyst Addition: A palladium catalyst, such as palladium(II) acetate, is added to the solution.
-
Cyclization: The mixture is heated to reflux for several hours until the starting material is consumed (monitored by GC).
-
Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The resulting crude PCDF is then subjected to extensive purification, often involving column chromatography followed by recrystallization or preparative HPLC to isolate the desired congener with high purity.[9]
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Ullmann-Gray Synthesis Pathway", fontcolor="#202124", fontsize=14, labelloc="t"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: The two-step Ullmann-Gray synthesis of PCDFs.
Pyrolytic Synthesis: Mimicking Industrial Formation
The second major historical route is the pyrolysis or combustion of chlorinated precursors, such as polychlorinated biphenyls (PCBs) or chlorophenols.[8][10] This approach is less a controlled laboratory synthesis and more a replication of the conditions under which PCDFs are formed as unintentional byproducts. It is crucial for understanding formation mechanisms in industrial settings and fires.
The Causality Behind the Method: The discovery of PCDFs in commercial PCB mixtures and in the soot from fires involving PCB-containing electrical equipment spurred research into their formation pathways.[8] Laboratory pyrolysis experiments demonstrated that heating PCBs in the presence of oxygen could yield significant amounts of PCDFs through an intramolecular cyclization process.[10] Similarly, the pyrolysis of chlorophenols was shown to produce both PCDFs and their more notorious cousins, the polychlorinated dibenzo-p-dioxins (PCDDs).[11] These studies were mechanistically driven, aiming to understand and predict the formation of these toxic compounds in real-world scenarios.
The gas-phase reaction of chlorophenols proceeds via a radical mechanism, heavily dependent on the presence of oxygen.[11]
-
Phenoxy Radical Formation: The initial step is the abstraction of the phenolic hydrogen atom to form a chlorophenoxy radical.
-
Radical Dimerization: Two chlorophenoxy radicals dimerize. The key branching point occurs here:
-
To form PCDDs , one radical attacks the oxygen of the other, displacing a chlorine atom to form a predioxin (a chlorinated 2-phenoxyphenol).
-
To form PCDFs , the radicals couple at ortho-carbon positions to form a polychlorinated dihydroxybiphenyl intermediate.[11]
-
-
Cyclization and Dehydration: The dihydroxybiphenyl intermediate then undergoes intramolecular cyclization with the loss of water to form the stable PCDF aromatic system.
dot graph G { graph [bgcolor="#F1F3F4", label="PCDF Formation from Chlorophenols", fontcolor="#202124", fontsize=14, labelloc="t"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Radical mechanism for PCDF formation via pyrolysis of chlorophenols.
The formation of PCDFs from PCBs is a more direct intramolecular process.
-
Oxygen Insertion: Under thermal conditions in the presence of oxygen, an oxygen atom inserts to form a hydroxylated PCB intermediate.
-
Intramolecular Cyclization: The hydroxylated intermediate undergoes cyclization.
-
Elimination: The final step involves the elimination of either HCl or two chlorine/hydrogen atoms to form the aromatic dibenzofuran ring system.[12]
Part 2: Data Synthesis and Method Comparison
The choice of synthetic route depends entirely on the researcher's goal. For producing a specific, pure congener for use as an analytical standard, the controlled, multi-step Ullmann-Gray synthesis is superior. For mechanistic studies on environmental formation, pyrolytic methods are indispensable.
| Parameter | Ullmann-Gray Synthesis | Pyrolytic Synthesis (from Chlorophenols) |
| Control | High isomer control | Low isomer control; produces complex mixtures |
| Yield | Moderate to Good (for specific isomer) | Low to Trace (for any single isomer) |
| Purity | High, achievable with purification | Very low; complex matrix of products |
| Primary Use | Synthesis of analytical standards | Mechanistic studies of formation |
| Key Precursor | Polychlorinated Diphenyl Ether | Chlorophenols / Chlorophenoxy Radicals |
| Reaction Type | Nucleophilic Substitution / C-H Activation | Radical Dimerization / Pyrolysis |
| Conditions | High temp (150-220°C), Cu/Pd catalyst | Very high temp (>340°C), O2 required |
Part 3: The Scientist's Perspective - Why This Matters
Understanding these historical syntheses provides more than just a procedural playbook; it offers a window into the logic of physical organic chemistry and the evolution of analytical science. The harsh conditions of the Ullmann reaction underscore the incredible stability of the aryl-halide bond and the necessity of metal catalysis to overcome that barrier. The complex, often unpredictable, outcomes of pyrolytic syntheses highlight the challenges of controlling radical reactions and explain why PCDFs are always found as complex mixtures in environmental samples.
For the modern professional, whether in environmental remediation, toxicology, or drug development (where the diaryl ether linkage remains a key structural motif), these foundational methods provide a crucial context. They illuminate the "why" behind the analytical challenges these compounds present and inform the development of safer, more efficient modern synthetic routes, such as those employing advanced palladium catalysts or alternative coupling strategies that avoid the harshness of the classical Ullmann conditions.[6][13]
References
- H. V. D. Berg, K. Olie, and O. Hutzinger, "Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions," PubMed, 1988. URL: https://pubmed.ncbi.nlm.nih.gov/2855223/
- A. K. Gupta, et al., "Quantum chemical investigation of formation of polychlorodibenzo-p-dioxins and dibenzofurans from oxidation and pyrolysis of 2-chlorophenol," PubMed, 2007. URL: https://pubmed.ncbi.nlm.nih.gov/17411037/
- O. Hutzinger, G. G. Choudhry, B. G. Chittim, and L. E. Johnston, "Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration," National Institutes of Health, 1985. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1474936/
- J. Chen, et al., "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review," Aerosol and Air Quality Research, 2023. URL: https://aaqr.org/articles/aaqr-23-04-oa-0091
- A. P. Gray, V. M. Dipinto, and I. J. Solomon, "Synthesis of specific polychlorinated dibenzofurans," The Journal of Organic Chemistry, 1976. URL: https://pubs.acs.org/doi/abs/10.1021/jo00878a012
- R. R. Bumb, et al.
- O. Hutzinger, et al., "Formation of Polychlorinated Dibenzofurans and Dioxins during Combustion, Electrical Equipment Fires and PCB Incineration," ResearchGate, 2015. URL: https://www.researchgate.
- S. V. Ley and A. W. Thomas, "Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)
- Smolecule, "Buy 2,3,7,8-tetrachlorodibenzofuran | 89059-46-1," smolecule. URL: https://www.smolecule.com/89059-46-1.html
- A. F. Zahoor, et al., "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW," National Institutes of Health, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3755433/
- S. H. Safe, et al., "[3H]-2,3,7,8-Tetrachlorodibenzofuran (TCDF)-synthesis and characterization as a radioligand for the Ah receptor," Houston Methodist Scholars, 1987. URL: https://scholars.houstonmethodist.
- R. Akhtar, et al., "Recent green synthetic approaches toward Ullmann reaction: a review," Chemical Papers, 2022. URL: https://link.springer.com/article/10.1007/s11696-022-02424-5
- U.S. Environmental Protection Agency, "Flame Retardants in Printed Circuit Boards - Final Report," EPA, 2015. URL: https://www.epa.gov/sites/default/files/2015-08/documents/flame_retardants_in_printed_circuit_boards_final_report_august_2015.pdf
- E. R. Altwicker, "Sources and mechanisms of PCDD/F formation," Fresenius' Journal of Analytical Chemistry, 1991.
- L. L. Lamparski and T. J. Nestrick, "Synthesis and identification of the 22 tetrachlorodibenzo-p-dioxin isomers by capillary gas chromatography-mass spectrometry," Analytical Chemistry, 1980.
- D. G. Barnes, "Ullmann ether synthesis via copper(I) bromide/N,N-dimethylglycine-catalyzed coupling of aryl bromides with phenols," Journal of Organic Chemistry, 2003.
- R. A. Sheldon, "Recent green synthetic approaches toward Ullmann reaction: a review," OUCI, 2022. URL: https://ouci.dntb.gov.ua/en/works/2P2pB7Jg/
- Organic Chemistry Portal, "Ullmann Reaction," organic-chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
- P. E. Fanta, "The Ullmann Synthesis of Biaryls," Synthesis, 1974.
- D. A. Singleton, "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates," National Institutes of Health, 2007. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2858243/
- H. E. Ungnade and E. F. Orwoll, "2-methoxydiphenyl ether," Organic Syntheses, 1947. URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0566
- Wikipedia, "2,3,7,8-Tetrachlorodibenzodioxin," Wikipedia. URL: https://en.wikipedia.org/wiki/2,3,7,8-Tetrachlorodibenzodioxin
- C. Rappe, et al., "Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology," PubMed, 1991. URL: https://pubmed.ncbi.nlm.nih.gov/1682859/
- PrepChem, "Synthesis of 2,4,5-trichlorophenoxyacetic acid," PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-4-5-trichlorophenoxyacetic-acid/
- NIST, "2,3,7,8-Tetrachlorodibenzofuran," NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51207319
- M. A. Ali, et al., "A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents," Biointerface Research in Applied Chemistry, 2024. URL: https://biointerfaceresearch.com/wp-content/uploads/2024/07/2069583724144092.pdf
- Wikipedia, "2,3,7,8-Tetrachlorodibenzofuran," Wikipedia. URL: https://en.wikipedia.org/wiki/2,3,7,8-Tetrachlorodibenzofuran
- D. Hou, et al., "Formation of Chlorinated Dibenzo-p-dioxins and Dibenzofurans (CDD/F) and Their Precursors in Oxidation of 4-Chlorobiphenyl," ResearchGate, 2014. URL: https://www.researchgate.
Sources
- 1. Buy 2,3,7,8-tetrachlorodibenzofuran | 89059-46-1 [smolecule.com]
- 2. Dioxin and dibenzofuran like molecular analogues from the pyrolysis of biomass materials—the emerging challenge in bio-oil production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaqr.org [aaqr.org]
- 13. chemicalpapers.com [chemicalpapers.com]
A Theoretical Exploration of 3-Chlorotetrahydrofuran's Reactivity: A Guide for Researchers
Abstract
3-Chlorotetrahydrofuran, a key heterocyclic scaffold, is a prevalent structural motif in numerous pharmacologically active molecules and a valuable intermediate in organic synthesis. Understanding its reactivity is paramount for the rational design of novel synthetic methodologies and the development of new chemical entities. This in-depth technical guide provides a comprehensive theoretical framework for comprehending the reactivity of this compound, focusing on nucleophilic substitution, elimination, and ring-opening reactions. By integrating principles of computational chemistry, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, with established mechanistic concepts, this guide offers field-proven insights for researchers, scientists, and drug development professionals. While direct computational studies on this compound are not abundant in the current literature, this guide extrapolates from theoretical investigations of analogous systems to provide a robust predictive model of its chemical behavior.
Introduction: The Significance of the this compound Moiety
The tetrahydrofuran (THF) ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 3-position imbues the THF scaffold with a unique reactivity profile, making this compound a versatile building block in medicinal chemistry and process development. Its importance is underscored by its role as a precursor to a variety of functionalized tetrahydrofurans, which are integral components of many biologically active compounds. A thorough understanding of the factors governing its reaction pathways is therefore crucial for harnessing its full synthetic potential.
Theoretical Methodologies for Probing Reactivity
Modern computational chemistry provides a powerful lens through which to dissect and predict chemical reactivity. The insights gleaned from theoretical calculations are invaluable for elucidating reaction mechanisms, predicting product distributions, and understanding the subtle interplay of electronic and steric effects.
Density Functional Theory (DFT)
DFT has emerged as a workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. By approximating the electron density, DFT allows for the calculation of key parameters that govern reactivity, including:
-
Activation Energies (ΔE‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates.
-
Reaction Enthalpies (ΔH): The overall energy change of a reaction, indicating whether it is exothermic or endothermic.
-
Transition State (TS) Geometries: The high-energy, transient molecular structure that exists at the peak of the reaction energy profile. Analyzing the geometry of the transition state provides crucial insights into the bonding changes occurring during the reaction.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex picture of molecular orbitals by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[1][2] This theory provides a qualitative yet powerful framework for understanding and predicting the feasibility and regioselectivity of chemical reactions.[1]
-
HOMO: The outermost orbital containing electrons, which acts as the electron donor (nucleophile).
-
LUMO: The lowest energy orbital that is empty, which acts as the electron acceptor (electrophile).
The energy gap between the HOMO and LUMO is a critical determinant of reactivity; a smaller gap generally indicates a more facile reaction.
Nucleophilic Substitution Reactions: A Mechanistic Dichotomy
Nucleophilic substitution is a cornerstone of organic synthesis, and for this compound, this reaction can proceed through two primary mechanistic pathways: S(_N)1 and S(_N)2. The preferred pathway is dictated by a variety of factors, including the nature of the nucleophile, the solvent, and the stereoelectronic environment of the substrate.
The S(_N)2 Pathway: A Concerted Attack
The S(N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry.
Workflow for a Typical S(_N)2 Reaction Analysis:
Caption: S(_{N})1 Reaction Pathway.
The stability of the secondary carbocation at the C3 position of the tetrahydrofuran ring is a key factor in determining the feasibility of the S(_N)1 pathway. The adjacent oxygen atom can potentially stabilize the carbocation through resonance, although this effect might be counteracted by its inductive electron-withdrawing nature.
Table 1: Predicted Factors Influencing the S(_N)1 vs. S(_N)2 Reactivity of this compound
| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale |
| Nucleophile | Weak, neutral | Strong, anionic | Strong nucleophiles favor the concerted S(_N)2 mechanism. |
| Solvent | Polar, protic | Polar, aprotic | Protic solvents stabilize the carbocation intermediate in S(_N)1. |
| Stereochemistry | Racemization | Inversion | The planar carbocation in S(_N)1 allows for attack from either face. |
Elimination Reactions: The Formation of Dihydrofurans
In the presence of a strong base, this compound can undergo elimination reactions to form dihydrofuran derivatives. The primary mechanism for this transformation is the E2 (bimolecular elimination) pathway. [2]
The E2 Mechanism: A Concerted Elimination
The E2 reaction is a single-step process where a base abstracts a proton from a carbon atom adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the leaving group. For this reaction to occur efficiently, the abstracted proton and the leaving group must be in an anti-periplanar arrangement.
Workflow for a Typical E2 Reaction Analysis:
Caption: E2 Elimination Pathway.
The regioselectivity of the E2 reaction of this compound will depend on the relative acidity of the protons on C2 and C4 and the steric accessibility of these protons to the base. Theoretical calculations can predict the preferred product by comparing the activation energies for the formation of 2,3-dihydrofuran and 2,5-dihydrofuran.
Ring-Opening Reactions: Cleavage of the Cyclic Ether
The tetrahydrofuran ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For this compound, the presence of the electron-withdrawing chlorine atom can influence the susceptibility of the ether linkage to cleavage. Theoretical studies on the ring-opening of unsubstituted THF by frustrated Lewis pairs have shown the feasibility of such transformations, providing a basis for understanding the potential reactivity of its chlorinated analogue. [3] The mechanism of ring-opening is highly dependent on the nature of the attacking reagent. Strong acids can protonate the ether oxygen, making the ring more susceptible to nucleophilic attack. Alternatively, certain organometallic reagents can coordinate to the oxygen and facilitate cleavage.
Proposed General Workflow for Acid-Catalyzed Ring-Opening:
Caption: Acid-Catalyzed Ring-Opening.
Computational modeling can be employed to investigate the potential energy surfaces of various ring-opening pathways, identifying the most energetically favorable routes and predicting the structure of the resulting products.
Experimental Protocols for Reactivity Studies
Theoretical predictions should always be validated by experimental data. The following are general protocols for investigating the reactivity of this compound.
Protocol for Nucleophilic Substitution
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 equivalents) to the solution. The nucleophile can be a sodium or potassium salt of an anion (e.g., NaN(_3), KCN) or a neutral nucleophile (e.g., an amine).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO(_4)), and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by NMR spectroscopy (
H and C), mass spectrometry, and infrared spectroscopy.
Protocol for Elimination Reactions
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or tert-butanol).
-
Base Addition: Add a strong, non-nucleophilic base (1.5-2.0 equivalents), such as potassium tert-butoxide or sodium ethoxide, to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to identify the formation of dihydrofuran isomers.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a weak acid and extract the product with a low-boiling organic solvent (e.g., diethyl ether). Dry the organic layer and carefully remove the solvent by distillation.
-
Characterization: Characterize the product mixture by NMR spectroscopy and GC-MS to determine the ratio of the isomeric dihydrofurans.
Conclusion and Future Directions
This guide has provided a theoretical framework for understanding the reactivity of this compound, focusing on its nucleophilic substitution, elimination, and ring-opening reactions. By leveraging the principles of computational chemistry, we can make informed predictions about the likely reaction pathways and product outcomes. However, it is crucial to emphasize the need for more direct computational and experimental studies on this compound to validate and refine these theoretical models. Future research in this area should focus on:
-
Detailed DFT Studies: Performing high-level DFT calculations to map the potential energy surfaces for the key reactions of this compound with a variety of nucleophiles and bases.
-
Stereoselective Reactions: Investigating the influence of the chiral center at C3 on the stereochemical outcome of its reactions.
-
Catalytic Systems: Exploring the use of catalysts to control the chemo- and regioselectivity of reactions involving this compound.
By bridging the gap between theoretical prediction and experimental validation, we can unlock the full potential of this compound as a valuable tool in modern organic synthesis and drug discovery.
References
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The S(_N)2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
- Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions. Accounts of Chemical Research, 47(12), 3673-3686.
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The S(_N)2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
- Teachy. (n.d.).
- Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
- UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. [Link]
- Wu, Z., Rong, C., Lu, T., Ayers, P. W., & Liu, S. (2015). Density functional reactivity theory study of SN2 reactions from the information-theoretic perspective. Physical Chemistry Chemical Physics, 17(40), 27074-27083. [Link]
- de Andrade, J. B., & da Silva, A. B. F. (2020). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Revista Virtual de Química, 12(4), 1011-1025.
- Wikipedia. (n.d.). Stereoelectronic effect. [Link]
- Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. [Link]
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The S(_N)2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- Wang, Y., & Wang, H. (2020). Computational Insights into SN2 and Proton Transfer Reactions of CH3O with NH2Y and CH3Y. Chemistry–A European Journal, 26(65), 14856-14863.
- Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]
- Hasanzadeh, N. (2024). Theoretical Study of the Solvent Effect on Elimination Reactions: Hybrid-DFT Study and NBO Analysis. Journal of Structural Chemistry, 65(5), 929-945.
- Chen, Y. P., & Hsieh, Y. C. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 62(5), 2013-2024. [Link]
- Baran, P. S. (n.d.). Stereoelectronic Effects. Baran Lab. [Link]
Sources
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 3. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Emergence of a Versatile Heterocyclic Intermediate
An In-Depth Technical Guide to the Synthesis and Initial Characterization of 3-Chlorotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This compound (C₄H₇ClO) is a halogenated cyclic ether that has garnered interest as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a five-membered tetrahydrofuran ring with a chlorine substituent at the 3-position, provides two key reactive sites: the ether oxygen and the carbon-chlorine bond. This duality allows for a range of subsequent chemical transformations, making it a valuable building block for constructing more complex molecules, particularly in the development of novel pharmaceutical compounds and agrochemicals. This guide provides a detailed overview of a primary synthetic route to this compound and outlines the fundamental analytical procedures for its initial characterization, offering field-proven insights for researchers.
Part 1: Synthesis of this compound via Intramolecular Cyclization
The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available precursors. A notable pathway involves the formation of an intermediate, 3,4-dichlorobutan-1-ol, followed by a base-mediated intramolecular cyclization.[3] This method is advantageous as it builds the heterocyclic ring system with the desired halogen substituent in a controlled manner.
Causality in Experimental Design
The chosen synthetic strategy relies on a key transformation: an intramolecular Williamson ether synthesis. The process begins with the chlorination of 3-buten-1-ol to create 3,4-dichlorobutan-1-ol. The subsequent ring-closure step is critical. A base is employed to deprotonate the terminal hydroxyl group, creating an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the stable five-membered tetrahydrofuran ring.[3] Temperature control during this step is crucial; elevated temperatures can promote side reactions, while temperatures below ambient slow the reaction rate unnecessarily.[3]
Synthetic Pathway Diagram
Caption: Synthetic route to this compound from 3-Buten-1-ol.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dichlorobutan-1-ol
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)
-
Water or an alcoholic solvent (e.g., n-butanol)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 3,4-dichlorobutan-1-ol.
-
Base Addition: Prepare an aqueous or alcoholic solution of a Group IA or IIA base, such as sodium hydroxide or calcium hydroxide. Add this solution to the flask containing the 3,4-dichlorobutan-1-ol.
-
Ring Closure Reaction: Heat the mixture to a temperature between 100°C and 140°C with vigorous stirring.[3] Maintain this temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is consumed. The reaction is typically conducted under an inert atmosphere to prevent oxidative side reactions.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, often co-distills with water at approximately 92-93°C.[3]
-
Distillation: Set up a distillation apparatus and carefully distill the mixture. Collect the distillate, which will contain the product and water.
-
Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Final Purification: Remove the solvent from the dried organic phase using a rotary evaporator to yield crude this compound. The product can be further purified by fractional distillation if necessary. A yield of approximately 94.5% has been reported for this ring-closure step.[3]
Part 2: Initial Characterization and Structural Elucidation
Once synthesized, a rigorous characterization is essential to confirm the identity, purity, and structure of this compound. This process integrates spectroscopic analysis with the determination of fundamental physical properties.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Physical and Chemical Properties
A summary of the key physical and computed properties of this compound is essential for its identification and handling.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [1][2] |
| Molecular Weight | 106.55 g/mol | [1][2] |
| IUPAC Name | 3-chlorooxolane | [2] |
| Boiling Point (Calculated) | 370.58 K (97.43 °C) | [4] |
| logP (Octanol/Water) | 1.014 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
Spectroscopic Characterization Protocol
1. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Methodology:
-
Introduce a dilute solution of the purified sample into an electron ionization (EI) mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound.
-
-
Expected Results & Interpretation:
-
Molecular Ion: Look for two peaks for the molecular ion: one at m/z 106 (for the ³⁵Cl isotope) and another at m/z 108 (for the ³⁷Cl isotope).[5] The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of chlorine isotopes.[5]
-
Key Fragments: The fragmentation of cyclic ethers often involves ring-opening followed by cleavage. Expect to see fragments corresponding to the loss of the chlorine atom (M-35 and M-37), as well as cleavage of the ether ring, leading to smaller charged fragments.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Prepare a sample of the neat liquid between two salt plates (NaCl or KBr).
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Results & Interpretation:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of sp³ C-H bonds.[6]
-
C-O-C Stretching: A strong, characteristic stretching vibration for the cyclic ether C-O-C bond is expected between 1050-1150 cm⁻¹. This is a key indicator of the tetrahydrofuran ring system.
-
C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond stretch.
-
Absence of O-H: Crucially, the absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol (3,4-dichlorobutan-1-ol) and the absence of water.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology:
-
Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Predicted ¹H NMR Spectrum & Interpretation:
-
The molecule has three distinct sets of protons.
-
H3 (methine proton at C3): This proton, attached to the carbon with the chlorine atom, will be the most downfield of the aliphatic protons due to the deshielding effect of the chlorine. It will appear as a multiplet.
-
H2/H5 (protons adjacent to oxygen): These four protons on the carbons next to the ether oxygen (C2 and C5) will be in the next most downfield region. They will likely appear as complex multiplets due to coupling with each other and with the protons on C3 and C4.
-
H4 (protons at C4): These two protons will be the most upfield and will appear as a multiplet, coupled to the protons on C3 and C5.
-
-
Predicted ¹³C NMR Spectrum & Interpretation:
-
The molecule should exhibit four distinct carbon signals.
-
C3: The carbon atom bonded to the chlorine will be significantly downfield compared to the other sp³ carbons.
-
C2 and C5: The two carbons adjacent to the ether oxygen will be in the typical range for ethers (around 60-70 ppm). They may be distinct from each other due to the influence of the chlorine at C3.
-
C4: The remaining methylene carbon will be the most upfield signal.
-
By integrating the data from these analytical techniques, a complete and unambiguous structural confirmation of this compound can be achieved, providing a solid foundation for its use in further synthetic applications.
References
- Grice, N. & Grigsby, R. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901. Washington, DC: U.S.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydro-furan-2-carbonitrile.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Wang, J. et al. (2019). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Chemical Synthesis Database. (n.d.). 2-allyl-3-chlorotetrahydrofuran.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook, Gas Chromatography.
- Kruse, C. G., Jonkers, F. L., & van der Gen, A. (1979). Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. The Journal of Organic Chemistry, 44(15), 2911–2915. [Link]
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1449-1473. [Link]
- National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem Compound Database.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal. [Link]
- Sayo, N., et al. (1997). Process for preparing optically active 3-hydroxy furan compounds.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- Kim, T., et al. (2008). Process for the efficient preparation of 3-hydroxytetrahydrofuran.
- Kim, H., et al. (2008). Production of tetrahydrofuran from 1,4-butanediol.
- Zhang, Y., et al. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. Green Chemical Engineering, 3(3), 209-218. [Link]
- Dwivedi, A., et al. (2019). Experimental IR spectra of tetrahydrofuran.
- National Institute of Standards and Technology. (n.d.). 3-Furanol, tetrahydro-. NIST Chemistry WebBook.
- Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229-6239. [Link]
- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(6), 2356-2361. [Link]
- The eloquent chemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]
- University of Dayton. (1965).
- Cheminfo. (n.d.). Search by substructure for IR spectra and compare.
Sources
- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 4. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols: 3-Chlorotetrahydrofuran as a Versatile Precursor for Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, present in the structure of numerous FDA-approved drugs, including the antiviral Amprenavir and the anticancer Afatinib.[1][2] Its ability to form key hydrogen bond interactions, coupled with its favorable metabolic stability and solubility profile, makes it a desirable structural component in drug design. 3-Chlorotetrahydrofuran (3-Cl-THF), a readily available cyclic ether, serves as an exceptionally versatile and strategic starting material for introducing this valuable pharmacophore.[3][4]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound to generate high-value pharmaceutical intermediates. We will delve into the core chemical transformations, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of this compound
The synthetic utility of 3-Cl-THF is anchored in the reactivity of the C3-Cl bond. The chlorine atom is a competent leaving group, making the C3 position susceptible to attack by a wide array of nucleophiles. This allows for the straightforward introduction of hydroxyl, amino, cyano, and thioether functionalities, among others, which are pivotal in constructing complex active pharmaceutical ingredients (APIs).[5] The inherent stability of the THF ring under various reaction conditions further enhances its appeal as a foundational building block.
Caption: Core synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
The primary reaction pathway for derivatizing 3-Cl-THF is the nucleophilic substitution (SNAr-type) reaction.[6] The choice of nucleophile, solvent, and base is critical for achieving high yields and selectivities.
Synthesis of 3-Hydroxytetrahydrofuran: A Gateway to Chiral APIs
3-Hydroxytetrahydrofuran is arguably one of the most important derivatives, serving as a key intermediate for numerous drugs, particularly in their chiral forms.[7][8] For example, (S)-3-hydroxytetrahydrofuran is a precursor for the anti-HIV drug Amprenavir and the anti-cancer drug Afatinib.[1] While many routes exist, a common industrial approach involves the cyclization of a 4-halo-1,3-butanediol, which can be conceptually linked back to a hydrolysis-type substitution on a 3-halotetrahydrofuran precursor.[9][10]
A direct, albeit challenging, hydrolysis of this compound can be performed, but often more controlled, multi-step sequences starting from related materials like ethyl 4-chloro-3-hydroxybutyrate are preferred for producing optically pure products.[1][8][10]
Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from (S)-4-chloro-3-hydroxybutyrate Precursor
This protocol illustrates a common industrial sequence that avoids direct hydrolysis of 3-Cl-THF but achieves the same structural outcome with high optical purity. The process involves reduction followed by intramolecular cyclization.
-
Rationale: This two-step approach provides superior control over stereochemistry compared to a direct substitution on racemic 3-Cl-THF. The use of Sodium Borohydride (NaBH₄) is a cost-effective and safe reducing agent for converting the ester to the primary alcohol. The subsequent cyclization is base-catalyzed, where the generated alkoxide intramolecularly displaces the chloride.
Step 1: Reduction of Ethyl (S)-4-chloro-3-hydroxybutyrate
-
To a stirred solution of Ethyl (S)-4-chloro-3-hydroxybutyrate (1.0 eq) in a suitable solvent like toluene or ethanol, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise at 0-5 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of aqueous hydrochloric acid (1M) until the pH is ~2-3, ensuring the temperature remains below 20 °C. This step neutralizes excess NaBH₄ and prepares the mixture for the next step. The product, 4-chloro-1,3-(S)-butanediol, will primarily be in the aqueous layer.[9]
Step 2: Intramolecular Cyclization
-
Separate the aqueous layer containing the diol.
-
Add a base such as aqueous sodium hydroxide (NaOH, 1.2 eq) to the aqueous solution.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. The basic conditions facilitate an intramolecular Williamson ether synthesis, where the primary alkoxide displaces the chloride to form the tetrahydrofuran ring.[8]
-
Cool the reaction mixture to room temperature.
-
Extract the product, (S)-3-hydroxytetrahydrofuran, with a suitable organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield high-purity (S)-3-hydroxytetrahydrofuran.[9]
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | Ethyl (S)-4-chloro-3-hydroxybutyrate | Readily available chiral precursor. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for esters in the presence of halides. |
| Cyclization Catalyst | Sodium Hydroxide (NaOH) | Promotes formation of the alkoxide for intramolecular SN2 reaction. |
| Overall Yield | ~80-85% | High-yielding and scalable process.[8] |
| Optical Purity | >99% ee | The reaction sequence proceeds with retention of stereochemistry.[9] |
Synthesis of 3-Aminotetrahydrofuran Derivatives
3-Aminotetrahydrofuran is another critical intermediate. For instance, (R)-3-aminotetrahydrofuran is used to synthesize the antiarrhythmic drug Tecadenoson.[11] The synthesis often starts from 3-hydroxytetrahydrofuran (derived as above), which is converted to a sulfonate ester (a better leaving group than chloride) followed by azide displacement and reduction.
Caption: Synthesis of (R)-3-aminotetrahydrofuran via SN2 inversion.
Protocol: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran [11][12]
-
Rationale: This three-step sequence is a classic and reliable method for converting a chiral alcohol to a chiral amine with an inversion of stereochemistry. The hydroxyl group is first converted into a tosylate, an excellent leaving group. Nucleophilic substitution with sodium azide proceeds via an SN2 mechanism, inverting the stereocenter. Finally, the azide is safely reduced to the primary amine via catalytic hydrogenation.
-
Tosylation: Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq), triethylamine (Et₃N, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude tosylate, which is often used directly in the next step.
-
Azidation: Dissolve the crude (S)-3-(tosyloxy)tetrahydrofuran in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq). Heat the mixture to 80-90 °C and stir for 12-18 hours.[12] Cool to room temperature, pour into water, and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give (R)-3-azidotetrahydrofuran. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with extreme care.
-
Reduction: Dissolve the crude (R)-3-azidotetrahydrofuran in methanol or ethanol. Add 10% Palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6-12 hours.[13] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield (R)-3-aminotetrahydrofuran.
Synthesis of Thioether Derivatives
Thioethers are important functionalities in many pharmaceutical compounds due to their ability to form strong interactions with biological targets.[14][15] The synthesis of tetrahydrofuran-3-yl thioethers can be readily achieved by reacting this compound with a corresponding thiol in the presence of a base.
Protocol: General Synthesis of 3-(Arylthio)tetrahydrofuran
-
Rationale: This is a direct nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces the chloride from the 3-position of the THF ring. A non-nucleophilic base like potassium carbonate is used to deprotonate the thiol without competing in the substitution reaction.
-
In a round-bottom flask, dissolve the desired aryl thiol (e.g., thiophenol, 1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(arylthio)tetrahydrofuran.
Conclusion
This compound stands as a powerful and economical building block for pharmaceutical synthesis.[16] Its reactivity allows for the facile introduction of key functional groups—hydroxyls, amines, and thioethers—that are integral to the structure and activity of a wide range of modern therapeutics. The protocols outlined herein demonstrate reliable and scalable methods for producing high-value pharmaceutical intermediates, providing a solid foundation for researchers engaged in the design and synthesis of next-generation medicines. Mastery of these transformations enables the strategic incorporation of the beneficial tetrahydrofuran scaffold into complex molecular architectures.
References
- Wikipedia. 3-Hydroxytetrahydrofuran.
- Kaneka Corporation. (2001). Process for the preparation of 3-hydroxytetrahydrofuran. Justia Patents.
- Hubei Yuanda Fuchi Pharmaceutical Chemicals Co ltd. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
- (2012). Novel method for producing S-3-hydroxytetrahydrofuran. Google Patents.
- LookChem. 3-Aminotetrahydrofuran.
- (2005). A method for synthesizing (R)-3-aminotetrahydrofuran. Google Patents.
- (2016). Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
- Al-Suwaidan, I. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- NIST. 3-Chloro-tetrahydrofuran. NIST WebBook.
- (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
- Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.
- ResearchGate. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers.
- (2009). Heterocyclic ether and thioether derivatives and methods of use thereof. Google Patents.
- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemical Synthesis Database. (2025). 2-allyl-3-chlorotetrahydrofuran.
- MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- ResearchGate. Other drugs containing thioethers.
- Powers, A. C., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
- Taylor & Francis. Thioethers – Knowledge and References.
- Al-Karmalawy, A. A., et al. (2024). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. PubMed Central.
- NIST. 3-Chloro-tetrahydrofuran. NIST WebBook.
Sources
- 1. An improved process for the preparation of (S)-(+)-3-hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 11. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 12. CN1660829A - A method for synthesizing (R)-3-aminotetrahydrofuran - Google Patents [patents.google.com]
- 13. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chlorotetrahydrofuran as a Strategic Alkylating Agent
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold frequently encountered in a wide array of natural products and clinically significant pharmaceuticals.[1][2] Its prevalence is due to its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, by acting as a bioisostere for other functional groups.[3] Consequently, methods for the stereoselective introduction of this ring system are of paramount importance to researchers in medicinal chemistry and drug development. 3-Chlorotetrahydrofuran serves as a versatile and reactive building block for this purpose, functioning as a potent electrophile for the alkylation of diverse nucleophiles. This guide provides an in-depth exploration of the reactivity, mechanistic nuances, and practical applications of this compound in organic synthesis, complete with detailed experimental protocols and safety considerations.
Introduction to this compound: A Gateway to the THF Scaffold
This compound (C₄H₇ClO) is a cyclic ether possessing a chlorine atom at the C3 position, rendering this carbon an electrophilic center ripe for nucleophilic attack.[4][5] This reactivity is the cornerstone of its utility as an alkylating agent, providing a direct and efficient route to 3-substituted tetrahydrofuran derivatives. The tetrahydrofuran ring itself is a key component in numerous FDA-approved drugs, including the HIV protease inhibitor Darunavir, highlighting the therapeutic relevance of this structural motif.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [4] |
| Molecular Weight | 106.551 g/mol | [4] |
| Boiling Point | 370.58 K (97.43 °C) | [5] |
| SMILES | ClC1CCOC1 | [5] |
| InChIKey | FPHNWFFKQCPXPI-UHFFFAOYSA-N | [4] |
The strategic value of this compound lies in its ability to participate in substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the THF ring.[8][9]
Mechanistic Considerations: The Duality of Sₙ1 and Sₙ2 Pathways
As a secondary alkyl halide, this compound can undergo nucleophilic substitution through two primary mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1).[10][11] The operative pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent.
The Sₙ2 Pathway: Stereospecific Alkylation
The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[12] This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, R₂N⁻, RS⁻) in polar aprotic solvents (e.g., THF, DMF, DMSO).
-
Causality: Strong nucleophiles have the kinetic impetus to attack the electrophilic carbon directly, rather than waiting for the C-Cl bond to ionize. Aprotic solvents solvate the counter-ion but do not strongly solvate the nucleophile, preserving its reactivity.
-
Stereochemistry: A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the chiral center.[13][14] If the starting material is an enantiomerically pure (R)-3-chlorotetrahydrofuran, the product will be the (S)-enantiomer.
The Sₙ1 Pathway: The Oxocarbenium Ion Intermediate
In the presence of weaker nucleophiles (e.g., H₂O, ROH) or in polar protic, ionizing solvents, the Sₙ1 mechanism can compete or dominate.[10][12] This two-step process begins with the slow, rate-determining departure of the chloride leaving group to form a planar carbocation intermediate.[12] In the case of this compound, this intermediate is stabilized by the adjacent ring oxygen, forming an oxocarbenium ion.[15]
-
Causality: Polar protic solvents stabilize both the departing chloride anion and the oxocarbenium ion intermediate, lowering the activation energy for the initial ionization step.
-
Stereochemistry: The planar oxocarbenium ion can be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products. This typically results in racemization or partial racemization of a chiral starting material.[10]
The diastereoselectivity of nucleophilic substitution reactions on the tetrahydrofuran ring can often be explained by considering the conformational preferences and stereoelectronic effects of these oxocarbenium ion intermediates.[15]
Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.
Applications in Synthetic Chemistry
This compound is a valuable precursor for synthesizing a variety of 3-substituted tetrahydrofurans, which are important intermediates in pharmaceutical and agrochemical research.
Carbon-Heteroatom Bond Formation
The most straightforward application is the reaction with heteroatom nucleophiles.
-
N-Alkylation: Primary and secondary amines readily displace the chloride to form 3-aminotetrahydrofurans.
-
O-Alkylation: Alcohols and phenols, typically under basic conditions to form the more nucleophilic alkoxide or phenoxide, yield 3-alkoxy- or 3-aryloxytetrahydrofurans.
-
S-Alkylation: Thiols react efficiently, often in the presence of a mild base, to produce 3-(alkylthio)tetrahydrofurans.
Carbon-Carbon Bond Formation
Creating C-C bonds using this compound opens a pathway to more complex molecular architectures.
-
Cyanation: Reaction with alkali metal cyanides, such as sodium cyanide, provides 3-cyanotetrahydrofuran. This nitrile can be further elaborated into amines, carboxylic acids, or ketones. A patented method describes the nucleophilic substitution reaction of this compound with sodium cyanide to obtain 3-cyanotetrahydrofuran, which is then hydrogenated to yield 3-aminomethyl tetrahydrofuran.[16]
-
Grignard Reactions: As an alkyl halide, this compound can be converted into a Grignard reagent, 3-tetrahydrofurylmagnesium chloride. This transforms its reactivity, turning the C3 carbon from an electrophile into a potent nucleophile. However, the formation of Grignard reagents from alkyl chlorides can be challenging to initiate.[17] The resulting organometallic species can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters. The kinetics of Grignard reactions in THF are well-studied, with the solvent playing a crucial role in solvating the magnesium species.[18][19]
-
Alkylation of Enolates: Carbonyl compounds can be deprotonated to form enolates, which can then be alkylated with this compound to attach the THF ring to the α-position of the carbonyl.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all safety precautions is mandatory.
Protocol 1: General Procedure for Sₙ2 Alkylation of an Amine Nucleophile
This protocol describes the synthesis of 3-(diethylamino)tetrahydrofuran as a representative example.
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 106.55 | 1.07 g (1.0 mL) | 10.0 | Substrate |
| Diethylamine | 73.14 | 2.1 mL | 20.0 | Nucleophile (2.0 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base (2.0 eq) |
| Acetonitrile (CH₃CN) | - | 20 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol) and acetonitrile (20 mL).
-
Reagent Addition: Add diethylamine (2.1 mL, 20.0 mmol) to the stirring suspension.
-
Substrate Addition: Add this compound (1.0 mL, 10.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess diethylamine.
-
Extraction: Resuspend the resulting oil in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure 3-(diethylamino)tetrahydrofuran.
Caption: General experimental workflow for Sₙ2 alkylation.
Safety and Handling
CRITICAL HAZARD: Like many cyclic ethers, this compound can form explosive peroxides upon prolonged storage, exposure to air, or light.[20]
-
Peroxide Formation: Containers should be dated upon opening. Test for the presence of peroxides before use, especially before distillation or concentration.[20] If crystals have formed or peroxide formation is suspected, consider the material extremely dangerous and do not move or open the container.[20]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources. Store under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20][21] Work in a chemical fume hood to ensure adequate ventilation and avoid inhalation of vapors.
-
Handling: Use non-sparking tools and explosion-proof equipment. Ground and bond containers during transfer to prevent static discharge.
-
Toxicity: Harmful if swallowed. Causes serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. Avoid contact with skin, eyes, and clothing.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a highly effective and versatile alkylating agent for the introduction of the medicinally relevant 3-tetrahydrofuryl moiety. A thorough understanding of its reactivity, particularly the factors governing the Sₙ1 and Sₙ2 mechanistic pathways, allows the synthetic chemist to control the outcome and stereochemistry of the transformation. While its utility is significant, the potential for peroxide formation necessitates strict adherence to safety and handling protocols. The methods and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently and safely employ this valuable synthetic building block.
References
- Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry - ACS Publications.
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
- Synthesis of Substituted Tetrahydrofurans. ResearchGate.
- Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. Journal of Organic Chemistry.
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
- Substitution reaction. Wikipedia.
- STEREOSELECTIVE SYNTHESIS OF TETRAHYDROFURAN BY DIASTEROSELECTIVE [3+2] CYCLOADDITION REACTION OF CHIRAL ALLYLSILANE WITH α-KETO ESTER. HETEROCYCLES.
- 2-allyl-3-chlorotetrahydrofuran. Chemical Synthesis Database.
- 3-Chloro-tetrahydrofuran. NIST WebBook.
- Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.
- 3-Chloro-tetrahydrofuran. Cheméo.
- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate.
- Stereochemistry. BYJU'S.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
- Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers. Course Hero.
- Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed.
- Addition, elimination and substitution reactions. Siyavula.
- CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry.
- APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering.
- Organic Reactions: Substitution Reactions (Part 1). YouTube.
- Furan, 2-chlorotetrahydro-. PubChem.
- Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. National Institutes of Health.
- C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. PubMed Central.
- Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube.
- Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. PubMed Central.
- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate.
- Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
- STEREOCHEMISTRY. Uttarakhand Open University.
- Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. Princeton University.
- Structures of selected drugs containing THF ring. ResearchGate.
- Alkylating Agents. NCBI Bookshelf.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.6 Addition, elimination and substitution reactions | Organic molecules | Siyavula [siyavula.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Substitution reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. ochem.as.uky.edu [ochem.as.uky.edu]
- 13. byjus.com [byjus.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Application Note: Chiral 3-Chlorotetrahydrofuran as a Versatile Building Block for Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1][2] The precise control of stereochemistry within this core structure is often critical for therapeutic efficacy and target specificity.[3][4][5] This application note provides a detailed guide on the use of enantiomerically pure (R)- and (S)-3-chlorotetrahydrofuran as robust chiral building blocks in stereoselective synthesis. We will explore the fundamental reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, empowering researchers to leverage this versatile synthon in complex molecule synthesis and drug discovery programs.
Introduction: The Significance of the Chiral Tetrahydrofuran Scaffold
The overrepresentation of the tetrahydrofuran ring system in medicinal chemistry and natural products is a testament to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] From the complex polyether ionophores to modern pharmaceuticals, the spatial arrangement of substituents on the THF ring dictates biological function. Consequently, the development of synthetic methods that provide stereocontrolled access to substituted tetrahydrofurans is a primary objective in organic synthesis.[6]
Chiral switching, the process of developing a single enantiomer from a previously racemic drug, has become a key strategy in drug development to improve efficacy and reduce side effects.[3][5] This paradigm shift underscores the critical need for readily available, enantiopure starting materials. Chiral 3-chlorotetrahydrofuran serves as an ideal precursor, offering a defined stereocenter and a reactive handle for introducing diverse functionalities with high fidelity.
Core Principles: Leveraging this compound in Synthesis
The synthetic utility of this compound is rooted in two key features:
-
Defined Stereocenter: The chlorine atom is attached to a chiral carbon (C3). Using an enantiopure starting material, such as (S)-3-chlorotetrahydrofuran, allows this stereochemical information to be transferred directly to the product.
-
Reactive Electrophilic Site: The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. The chlorine atom itself is an effective leaving group, particularly when assisted by appropriate reaction conditions.
The predominant reaction pathway for this molecule is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism is highly desirable for stereoselective synthesis because it proceeds with a predictable and controllable stereochemical outcome.
The SN2 Reaction: A Gateway to Stereochemical Inversion
The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[7] This "backside attack" forces the molecule's other substituents to invert their configuration, much like an umbrella flipping inside out in the wind. This phenomenon is known as Walden inversion.
This inversion is the cornerstone of using chiral this compound. By starting with one enantiomer, we can predictably synthesize the product with the opposite configuration at the C3 position. For example, reacting (R)-3-chlorotetrahydrofuran with a nucleophile (Nu:) will exclusively yield the (S)-3-substituted tetrahydrofuran. This provides absolute control over the product's stereochemistry.
Caption: SN2 mechanism showing inversion of stereochemistry at C3.
Detailed Experimental Protocol: Stereospecific Synthesis of (S)-3-Azidotetrahydrofuran
This protocol details the reaction of (R)-3-chlorotetrahydrofuran with sodium azide. This transformation is a robust and reliable method for introducing a versatile azide functional group, which can be further elaborated into amines, triazoles, or other nitrogen-containing heterocycles.
Rationale for Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thereby accelerating the reaction rate.
-
Temperature: Heating the reaction to 80 °C provides sufficient thermal energy to overcome the activation barrier for the C-Cl bond cleavage without promoting significant side reactions or solvent decomposition.
-
Reagent Stoichiometry: A slight excess of sodium azide (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, (R)-3-chlorotetrahydrofuran, driving the reaction to completion according to Le Châtelier's principle.
-
Work-up: The aqueous work-up with diethyl ether extraction is designed to remove the DMF solvent and excess inorganic salts. Water is used to dissolve the DMF and sodium chloride byproduct, while the organic product is preferentially partitioned into the diethyl ether layer.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) |
| (R)-3-Chlorotetrahydrofuran | 106.55 | 10.0 | 1.07 g | Sigma-Aldrich |
| Sodium Azide (NaN₃) | 65.01 | 12.0 | 0.78 g | Acros Organics |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | Fisher Scientific |
| Diethyl Ether (Et₂O) | - | - | ~100 mL | VWR Chemicals |
| Saturated aq. NaCl (Brine) | - | - | ~30 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | Sigma-Aldrich |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-chlorotetrahydrofuran (1.07 g, 10.0 mmol) and N,N-dimethylformamide (20 mL).
-
Addition of Nucleophile: Carefully add sodium azide (0.78 g, 12.0 mmol) to the solution.
-
Heating: Place the flask in a pre-heated oil bath at 80 °C and stir the mixture vigorously for 12 hours.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, (S)-3-azidotetrahydrofuran, will have a different Rf value than the starting material.
-
Cooling and Quenching: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 30 mL) to remove any residual DMF and water.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although the product is often of high purity after extraction.
Expected Outcome:
-
Yield: Typically 85-95%.
-
Appearance: A colorless to pale yellow oil.
-
Stereochemical Purity: The reaction proceeds with high fidelity, yielding (S)-3-azidotetrahydrofuran with >99% enantiomeric excess (e.e.).
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of the 3-Aminotetrahydrofuran Scaffold
An In-Depth Guide to the Synthesis of 3-Aminotetrahydrofurans via Nucleophilic Substitution of 3-Chlorotetrahydrofuran with Primary and Secondary Amines
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance aqueous solubility, metabolic stability, and cell permeability. When functionalized with an amino group at the 3-position, the resulting 3-aminotetrahydrofuran motif becomes a versatile building block for a diverse range of pharmaceuticals. These structures are integral to compounds targeting neurological disorders, HIV protease inhibitors, and antiarrhythmic agents like Tecadenoson.[1][2][3] The direct N-alkylation of primary and secondary amines with this compound represents a fundamental and efficient strategy for accessing this valuable class of intermediates.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanism, offers detailed and validated experimental protocols, presents comparative data, and outlines troubleshooting strategies for the successful synthesis of 3-(substituted-amino)tetrahydrofurans.
Reaction Mechanism: A Classic Sₙ2 Pathway
The reaction of this compound with primary and secondary amines proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The core of this transformation lies in the interaction between the nucleophilic amine and the electrophilic carbon atom of the C-Cl bond in the tetrahydrofuran ring.
Causality of the Sₙ2 Pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory known as "backside attack".[4]
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken.
-
Inversion of Stereochemistry: If the starting this compound is chiral, the Sₙ2 mechanism results in an inversion of the stereocenter at the C3 position.
-
Leaving Group Departure: The chloride ion is expelled as the leaving group, a process facilitated by its stability as a weak base.[4]
-
Deprotonation: The resulting ammonium salt is deprotonated, typically by another molecule of the amine acting as a base, to yield the final neutral amine product and an ammonium chloride salt.[6]
A significant challenge, particularly with primary amines, is polyalkylation .[6][7][8] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction that forms a tertiary amine. To mitigate this, a large excess of the primary amine is typically used to ensure the electrophile (this compound) is more likely to encounter a molecule of the starting amine rather than the product.[5][6]
Caption: Sₙ2 mechanism for the reaction of amines with this compound.
Experimental Protocols
Safety Precautions: this compound is flammable and may cause irritation. Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage.[9][10][11] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
Protocol 1: Synthesis of N-Benzyltetrahydrofuran-3-amine (Reaction with a Primary Amine)
This protocol details the reaction of this compound with benzylamine. A significant excess of the amine is used to favor mono-alkylation.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.21 g, 10 mmol)
-
Benzylamine (5.0 eq, e.g., 5.36 g, 50 mmol)
-
Acetonitrile (ACN), anhydrous (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
100 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzylamine (5.36 g, 50 mmol) and anhydrous acetonitrile (20 mL). Stir the solution at room temperature.
-
Addition of Electrophile: Add this compound (1.21 g, 10 mmol) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C. Maintain this temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 50% EtOAc in Hexanes). The reaction is complete when the this compound spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove excess benzylamine hydrochloride, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyltetrahydrofuran-3-amine.
-
Protocol 2: Synthesis of 3-(Morpholino)tetrahydrofuran (Reaction with a Secondary Amine)
This protocol details the reaction with morpholine, a secondary amine. Polyalkylation is not a concern, so a smaller excess of the amine can be used along with a base to neutralize the HCl generated.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.21 g, 10 mmol)
-
Morpholine (1.2 eq, e.g., 1.05 g, 12 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, e.g., 2.07 g, 15 mmol)
-
Dimethylformamide (DMF), anhydrous (20 mL)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask with a magnetic stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.21 g, 10 mmol), morpholine (1.05 g, 12 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous DMF (20 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 10% Methanol in Dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, further purification can be achieved by vacuum distillation or flash chromatography.
-
Comparative Data Presentation
The choice of reaction conditions is highly dependent on the nature of the amine nucleophile.
| Parameter | Reaction with Primary Amines | Reaction with Secondary Amines | Rationale |
| Amine Stoichiometry | Large excess (3-5 eq.) | Slight excess (1.1-1.5 eq.) | To minimize polyalkylation with primary amines.[8] Not an issue for secondary amines. |
| Base | Amine itself acts as base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Excess primary amine neutralizes generated HCl. An external base is more efficient for secondary amines. |
| Solvent | ACN, EtOH, THF | DMF, DMSO, ACN | Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions.[5] |
| Temperature | 40 - 80 °C | 60 - 100 °C | Secondary amines can be more sterically hindered, requiring more energy to overcome the activation barrier. |
| Reaction Time | 12 - 24 hours | 6 - 16 hours | Generally faster due to the higher nucleophilicity of many secondary amines. |
| Typical Yield | 50 - 75% | 70 - 95% | Often higher and cleaner reactions due to the absence of over-alkylation side products. |
Product Characterization
Confirmation of the product structure and purity is achieved using standard analytical techniques.
-
¹H NMR Spectroscopy: Used to confirm the presence of the tetrahydrofuran ring protons and the protons of the newly introduced substituent. The integration of the signals provides the ratio of protons, confirming the structure.
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. The appearance of a new signal for the C-N bond and shifts in the THF ring carbons are indicative of a successful reaction.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming the addition of the amine moiety and the loss of chlorine. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12]
-
FT-IR Spectroscopy: Can show the disappearance of the N-H stretch (for primary amines) and the appearance of C-N stretching vibrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive this compound.- Insufficient temperature/reaction time.- Poor quality solvent (presence of water). | - Verify the quality of the starting material.- Increase reaction temperature or time, monitoring by TLC.- Use freshly distilled, anhydrous solvents. |
| Multiple Products (Over-alkylation) | - Insufficient excess of primary amine.- Product amine is significantly more nucleophilic. | - Increase the excess of the primary amine to >5 equivalents.[5]- Add the this compound slowly to the amine solution. |
| Starting Material Remains | - Reaction has not gone to completion.- Sterically hindered amine. | - Extend the reaction time.- Increase the reaction temperature.- Consider a more forcing solvent like DMF or DMSO. |
| Difficult Purification | - Product is very polar.- Byproducts have similar polarity to the product. | - For polar amines, perform an acid-base extraction.- Try a different solvent system for chromatography or consider reverse-phase chromatography. |
Overall Experimental Workflow
The following diagram illustrates the logical flow from initial setup to the final, characterized product.
Caption: General workflow for the synthesis of 3-aminotetrahydrofurans.
References
- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Patsnap Eureka.
- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.
- 3-Aminotetrahydrofuran - LookChem.
- 3-Aminotetrahydrofuran-3-carboxylic acid - MySkinRecipes.
- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
- Nucleophilic Substitution Reactions.
- Nucleophilic substitution with allyltrimethylsilane. Reagents and conditions - ResearchGate.
- Nitrile to Amine - Common Conditions.
- N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PubMed Central.
- Reactions of Amines.
- What are the reaction products of 3 - OXOTETRAHYDROFURAN and amines? - Blog - BTC.
- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.
- Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - PubMed.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH.
- SAFETY DATA SHEET TETRAHYDROFURAN LRG - Chemical Suppliers.
- Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG.
- Safety Data Sheet: Tetrahydrofuran - Carl ROTH.
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - NIH.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
- Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - ResearchGate.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
- Synthesis and Use of Tetrahydrofuran and Tetrahydropyran-Amino Acids | Request PDF.
- Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube.
- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube.
- Amine Synthesis Reactions - YouTube.
- Chemical Properties of 3-Chloro-tetrahydrofuran - Cheméo.
- (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH.
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
- 24.7: Reactions of Amines - Chemistry LibreTexts.
- 9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts.
- nucleophilic aromatic substitutions - YouTube.
- Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent.
- CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry - YouTube.
Sources
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chemos.de [chemos.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. mdpi.com [mdpi.com]
Preparation of 3-Substituted Tetrahydrofurans from 3-Chlorotetrahydrofuran: Strategies and Protocols
An Application Guide for the Synthetic Chemist
Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. 3-Chlorotetrahydrofuran serves as a versatile and readily accessible building block for introducing diverse functionalities at the C3 position. This guide provides an in-depth analysis of the key synthetic strategies for transforming this compound into a range of 3-substituted analogues, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to confidently apply these methodologies in their work.
Foundational Principles: The Reactivity of this compound
The synthetic utility of this compound is rooted in the electrophilic nature of the carbon atom to which the chlorine is attached. The electron-withdrawing effect of the chlorine atom polarizes the C-Cl bond, rendering the carbon susceptible to attack by electron-rich species, known as nucleophiles.[2][3] The primary pathways for substitution at this sp³-hybridized carbon are nucleophilic substitution (SN) reactions and modern cross-coupling methodologies.
Stereochemical Considerations
A critical aspect of reactions at the C3 position is stereochemistry. For direct SN2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion).[4] This "backside attack" results in a predictable and complete inversion of the stereochemical configuration at the reaction center.[4][5] Therefore, if starting with an enantiomerically pure (R)- or (S)-3-chlorotetrahydrofuran, the corresponding enantiomerically pure substituted product with the opposite configuration can be obtained. In contrast, reactions proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, would lead to a racemic mixture of products.[4]
Core Synthetic Strategy I: Nucleophilic Substitution (SN2) Reactions
Direct displacement of the chloride by a nucleophile is the most straightforward approach for synthesizing 3-substituted tetrahydrofurans. These reactions are typically bimolecular (SN2), involving a single, concerted step where the nucleophile forms a bond to the carbon as the carbon-chlorine bond is broken.[2][5]
The choice of solvent is crucial for promoting SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal as they solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.
Diagram: General SN2 Pathway
Caption: SN2 reaction at C3 of this compound.
Synthesis with O, N, and S-Nucleophiles
-
Oxygen Nucleophiles (Alkoxides, Phenoxides): The classic Williamson ether synthesis provides reliable access to 3-alkoxy and 3-aryloxy tetrahydrofurans. A strong base, such as sodium hydride (NaH), is used to deprotonate the parent alcohol or phenol, generating a potent nucleophile that readily displaces the chloride.
-
Nitrogen Nucleophiles (Amines, Azides): 3-Aminotetrahydrofuran derivatives are valuable pharmacophores.[6] Direct reaction with ammonia or primary/secondary amines can be effective but often requires a large excess of the amine to prevent over-alkylation of the product.[7] A cleaner, two-step alternative involves an initial SN2 reaction with sodium azide (NaN₃) to form a 3-azidotetrahydrofuran intermediate, which is then reduced (e.g., via catalytic hydrogenation or with triphenylphosphine) to the desired primary amine.
-
Sulfur Nucleophiles (Thiolates): Similar to alkoxides, thiolates are excellent nucleophiles for this transformation. Deprotonation of a thiol with a base like sodium hydroxide or sodium hydride generates the thiolate, which efficiently attacks this compound to yield 3-(alkylthio)- or 3-(arylthio)tetrahydrofurans.
Carbon-Carbon Bond Formation with C-Nucleophiles
-
Cyanide: The introduction of a nitrile group using sodium or potassium cyanide is a powerful strategic move, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone.[8]
-
Organocuprates (Gilman Reagents): For the direct formation of C-C bonds with alkyl, vinyl, or aryl groups, organocuprates (R₂CuLi) are superior to more reactive organometallics like Grignard or organolithium reagents.[9] Organocuprates are softer, less basic nucleophiles, which minimizes side reactions like elimination.[9][10] They are prepared by reacting a copper(I) salt (e.g., CuI) with two equivalents of an organolithium reagent.[11]
Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling
For certain transformations, particularly the formation of C-N bonds with less nucleophilic amines or anilines, modern cross-coupling reactions offer a powerful alternative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] It allows for the coupling of alkyl halides with a wide range of primary and secondary amines under relatively mild conditions.[13][14] The reaction requires a palladium catalyst, a phosphine-based ligand, and a base.
Causality Behind Component Choices:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) precursors.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biaryl phosphines) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido complex.[13]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-Phenoxytetrahydrofuran (SN2 with O-Nucleophile)
This protocol details the synthesis of a 3-aryloxy derivative via a Williamson ether synthesis-type reaction.
| Materials & Reagents | Amount | M.W. | Moles | Notes |
| Phenol | 1.0 g | 94.11 | 10.6 mmol | Solid |
| Sodium Hydride (60% in oil) | 0.47 g | 40.00 (as NaH) | 11.7 mmol | Caution: Reacts violently with water. |
| This compound | 1.13 g | 106.55 | 10.6 mmol | Liquid |
| Anhydrous DMF | 20 mL | - | - | Solvent |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phenol (1.0 g).
-
Add anhydrous DMF (20 mL) and stir until the phenol has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.47 g, 60% dispersion) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add this compound (1.13 g) dropwise via syringe.
-
Allow the reaction to warm to room temperature, then heat to 60 °C and monitor by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenoxytetrahydrofuran.
Protocol 2: Synthesis of 3-Propyltetrahydrofuran (via Organocuprate)
This protocol demonstrates C-C bond formation using a Gilman reagent.
| Materials & Reagents | Amount | M.W. | Moles | Notes |
| Copper(I) Iodide (CuI) | 1.0 g | 190.45 | 5.25 mmol | Solid, protect from light. |
| n-Propylithium (2.0 M in ether) | 5.25 mL | - | 10.5 mmol | Caution: Pyrophoric. Handle under inert gas. |
| This compound | 0.5 g | 106.55 | 4.69 mmol | Liquid |
| Anhydrous THF | 30 mL | - | - | Solvent |
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add CuI (1.0 g) and anhydrous THF (20 mL).
-
Cool the resulting slurry to -20 °C (acetonitrile/dry ice bath).
-
Slowly add n-propyllithium solution (5.25 mL) dropwise, maintaining the internal temperature below -15 °C. The solution should turn from a slurry to a clear, dark-colored solution of the Gilman reagent (lithium dipropylcuprate). Stir for 30 minutes at -20 °C.
-
In a separate flask, dissolve this compound (0.5 g) in anhydrous THF (10 mL).
-
Add the solution of this compound dropwise to the cold Gilman reagent solution.
-
Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Stir vigorously for 30 minutes until the aqueous layer is a deep blue color.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify by column chromatography or distillation to yield 3-propyltetrahydrofuran.
Protocol 3: Synthesis of N-Phenyltetrahydrofuran-3-amine (Buchwald-Hartwig Amination)
This protocol provides a general method for C-N bond formation.
| Materials & Reagents | Amount | M.W. | Moles | Notes |
| This compound | 1.0 g | 106.55 | 9.38 mmol | Liquid |
| Aniline | 0.96 g | 93.13 | 10.3 mmol | Liquid |
| Pd₂(dba)₃ | 0.086 g | 915.7 | 0.094 mmol (2 mol% Pd) | Palladium Precatalyst |
| Xantphos | 0.108 g | 578.6 | 0.188 mmol (4 mol% Ligand) | Ligand |
| Sodium tert-butoxide | 1.27 g | 96.10 | 13.2 mmol | Caution: Hygroscopic base. |
| Anhydrous Toluene | 25 mL | - | - | Solvent |
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.086 g), Xantphos (0.108 g), and sodium tert-butoxide (1.27 g).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene (25 mL), followed by aniline (0.96 g) and this compound (1.0 g) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the title compound.
Conclusion and Outlook
This compound is a highly effective precursor for a diverse range of 3-substituted tetrahydrofurans. Mastery of both classical SN2 displacement reactions and modern palladium-catalyzed cross-coupling methods provides the synthetic chemist with a robust toolkit. The choice of methodology depends on the desired substituent and the specific bond being formed. For C-O, C-S, and certain C-C bond formations, nucleophilic substitution is often the most direct and economical route. For more challenging C-N and C-C couplings, the Buchwald-Hartwig amination and organocuprate additions, respectively, offer unparalleled scope and reliability. The protocols outlined in this guide serve as a validated starting point for further exploration and application in the synthesis of novel chemical entities for research and drug discovery.
References
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.[Link]
- European Patent Office. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (WO2008080891A2).
- Murugesan, S. Nucleophilic Substitution Reactions.[Link]
- Organic Chemistry Portal. Tetrahydrofuran synthesis.[Link]
- Various Authors. (2020). Synthesis of Substituted Tetrahydrofurans.
- Wikipedia.
- Royal Society of Chemistry. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan.[Link]
- Wikipedia. Reactions of organocopper reagents.[Link]
- University of Calgary. UNIT 3: STEREOCHEMISTRY.[Link]
- Chem-Station. (2014).
- Google Patents. (2019).
- Dockery, K. P. (1989). Synthesis and Characterization of 3-Alkylidenetetrahydrofurans. W&M ScholarWorks. [Link]
- American Chemical Society. (2020). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. [Link]
- Chemistry LibreTexts. (2023).
- Various Authors. (2018). Pathways for decomposition of THF by organolithiums: The role of HMPA.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.[Link]
- ACS GCI Pharmaceutical Roundtable.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
- Betzer, J. F. et al. Nucleophilic substitution with allyltrimethylsilane. Reagents and conditions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
- Jarvo, E. R. et al. (2013). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC, NIH. [Link]
- The Organic Chemistry Tutor. (2020).
- LibreTexts. 9.2. Common nucleophilic substitution reactions.[Link]
- National Center for Biotechnology Information. (S)-3-Aminotetrahydrofuran. PubChem. [Link]
- The Organic Chemistry Tutor. (2020). Nucleophilic Substitution Reactions. YouTube. [Link]
- Organic Chemistry Tutor.
- Journal of Vacuum Science & Technology A. (1998).
- Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution.[Link]
- Gilman, H., & Gaj, B. J. (1960). Preparation and Stability of Some Organolithium Compounds in Tetrahydrofuran. The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 7. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Use of 3-Chlorotetrahydrofuran in the Synthesis of Bioactive Molecules
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 3-chlorotetrahydrofuran as a key building block in the synthesis of bioactive molecules. This document provides in-depth scientific insights, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.
Introduction: The Versatility of the Tetrahydrofuran Moiety in Bioactive Molecules
The tetrahydrofuran (THF) ring is a privileged scaffold found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a diverse range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets and to serve as a conformationally constrained linker. The introduction of a chlorine atom at the 3-position of the THF ring, creating this compound, transforms this simple cyclic ether into a versatile electrophilic building block, primed for nucleophilic substitution reactions. This strategic modification allows for the efficient and often stereoselective introduction of the THF moiety into complex molecular architectures.
The primary utility of this compound in synthesis lies in its reactivity towards a broad range of nucleophiles. The carbon atom bearing the chlorine is rendered electrophilic, facilitating attack by heteroatomic nucleophiles such as those found in nucleobases (nitrogen), alcohols (oxygen), and thiols (sulfur). This reactivity is the cornerstone of its application in the synthesis of modified nucleosides, a class of compounds with profound importance in antiviral and anticancer therapies.
Core Application: Synthesis of Nucleoside Analogues
A significant application of this compound is in the synthesis of nucleoside analogues, where the tetrahydrofuran ring mimics the natural (deoxy)ribose sugar. These analogues can act as chain terminators in DNA or RNA synthesis or as competitive inhibitors of viral polymerases, forming the basis of many antiviral drugs.
Mechanistic Rationale: Nucleophilic Substitution
The key chemical transformation is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. In this reaction, a nucleophile, such as the nitrogen atom of a purine or pyrimidine base, attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group.
The stereochemistry of the starting this compound is crucial, as the SN2 reaction proceeds with inversion of configuration at the electrophilic carbon. This allows for the synthesis of stereochemically defined nucleoside analogues, which is paramount for their biological activity. The choice of solvent, base, and reaction temperature can significantly influence the reaction's efficiency and stereoselectivity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules. These are intended as a guide and may require optimization for specific substrates and scales.
Synthesis of a Model N-3 Tetrahydrofuranyl Nucleoside Analogue
This protocol details the synthesis of a model N-3 substituted pyrimidine analogue, a common structural motif in antiviral research.
Reaction Scheme:
Sources
Grignard reagent formation in the presence of 3-Chlorotetrahydrofuran
Application Note & Protocol
Topic: Strategic Formation of 3-Tetrahydrofurylmagnesium Chloride: Navigating the Competition Between Grignard Reagent Formation and Ring Fragmentation
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Executive Summary
The preparation of Grignard reagents from cyclic ethers bearing a halogen in the 3-position, such as 3-chlorotetrahydrofuran, presents a unique synthetic challenge. While the formation of the organomagnesium halide is the desired outcome, a competing β-elimination pathway, leading to ring fragmentation, can significantly reduce the yield and complicate purification. This application note provides a comprehensive guide to understanding and controlling this delicate reaction. We will delve into the mechanistic underpinnings of the competing pathways, offer a detailed, field-proven protocol for maximizing the yield of the desired Grignard reagent, and provide troubleshooting insights for this sensitive transformation.
Theoretical Background & Mechanistic Considerations
The formation of a Grignard reagent (RMgX) from an organic halide (RX) and magnesium metal is a cornerstone of carbon-carbon bond formation.[1][2] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion that fragments into an organic radical (R•) and a halide anion (X⁻).[3][4] A second SET or radical recombination step then yields the final organomagnesium species.[3]
The Core Challenge: Desired Reaction vs. Side Reaction
In the specific case of this compound, two primary competing pathways exist:
-
Pathway A (Desired): Grignard Formation. The standard insertion of magnesium into the carbon-chlorine bond to yield 3-tetrahydrofurylmagnesium chloride. This reagent is a valuable synthetic intermediate, allowing for the introduction of the tetrahydrofuran-3-yl moiety.
-
Pathway B (Undesired): Ring Fragmentation. The presence of the chlorine atom beta (β) to the ether oxygen atom creates the potential for an elimination reaction. This pathway is thought to proceed via a radical intermediate which can undergo fragmentation, leading to the cleavage of the tetrahydrofuran ring. This side reaction is highly dependent on reaction conditions, particularly temperature.
The key to a successful synthesis lies in establishing experimental conditions that kinetically favor Pathway A over Pathway B.
Key Experimental Parameters for Maximizing Yield
Precise control over the reaction environment is critical. The following parameters must be rigorously managed to suppress the ring-opening side reaction.
Magnesium Activation
The surface of magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[5][6] This layer must be disrupted to expose the reactive metal surface.
-
Rationale: Activating agents clean the magnesium surface and create highly reactive sites for the initial electron transfer, facilitating a smooth and rapid initiation. A swift initiation is crucial to ensure the reaction proceeds at the desired low temperature.
-
Recommended Methods:
-
1,2-Dibromoethane (DBE): A highly effective activator. Its reaction with magnesium produces ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[1][5]
-
Iodine (I₂): A small crystal of iodine can be added. The disappearance of its characteristic purple/brown color indicates reaction with the magnesium surface.[7][8][9]
-
Mechanical Activation: In-situ crushing of magnesium pieces or vigorous stirring can physically break the oxide layer, but chemical activation is generally more reliable.[5][7]
-
Solvent Selection & Purity
The choice of solvent is critical for stabilizing the Grignard reagent and maintaining an appropriate temperature range.
-
Rationale: Ethereal solvents are essential as their lone pair of electrons coordinate with the magnesium center, stabilizing the RMgX species in solution.[3][10] The solvent must be absolutely anhydrous, as Grignard reagents are potent bases that react instantly with protic sources like water.[2][11][12]
-
Recommended Solvent:
-
Anhydrous Tetrahydrofuran (THF): THF is the ideal solvent for this specific reaction. It has excellent solvating properties for the Grignard reagent and a suitable boiling point.[13][14] Its use also avoids introducing a different ether into the reaction medium. Using a freshly distilled or commercially available anhydrous grade is mandatory.
-
Temperature Control
Temperature is the single most important variable in controlling the selectivity between Grignard formation and ring opening.
-
Rationale: The β-elimination/fragmentation reaction (Pathway B) generally has a higher activation energy than the desired Grignard formation (Pathway A). By maintaining a very low reaction temperature, the rate of the undesired pathway is significantly suppressed, while the desired reaction can still proceed, albeit more slowly.
-
Recommended Temperature: The reaction should be maintained between -20°C and -10°C . Exceeding 0°C will likely lead to a dramatic increase in the formation of ring-opened byproducts.
Experimental Protocol: Synthesis of 3-Tetrahydrofurylmagnesium Chloride
This protocol is designed to maximize the yield of the target Grignard reagent. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[12]
Materials & Reagents
| Reagent/Material | Quantity (for 50 mmol scale) | Notes |
| Magnesium Turnings | 1.46 g (60 mmol, 1.2 eq) | |
| 1,2-Dibromoethane (DBE) | ~0.2 mL (2.3 mmol) | Activator |
| Anhydrous Tetrahydrofuran (THF) | 70 mL | Freshly distilled or from a solvent system |
| This compound | 5.33 g (50 mmol, 1.0 eq) | |
| Iodine (for titration) | ~2.5 g | Solid |
| 1.0 M sec-Butanol in Xylene | As needed | For titration (commercially available) |
| 1,10-Phenanthroline | Few crystals | Indicator for titration |
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Tetrahydrofurylmagnesium Chloride.
Step-by-Step Procedure
-
Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser (with an Argon/N₂ inlet), a dropping funnel, and a thermometer, after thoroughly oven-drying all glassware. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.46 g) into the reaction flask. Add 20 mL of anhydrous THF, followed by the 1,2-dibromoethane (~0.2 mL). Stir the suspension. Activation is indicated by the gentle evolution of gas (ethylene) and a slight warming of the mixture. If the reaction does not start, gently warm the flask with a heat gun until bubbling is sustained, then immediately allow it to cool.
-
Initiation: Once the activation is complete and the mixture has returned to room temperature, cool the flask to -15°C using a suitable cooling bath (e.g., an acetone/dry ice bath, carefully controlled).
-
Reagent Addition: Prepare a solution of this compound (5.33 g) in 50 mL of anhydrous THF in the dropping funnel.
-
Add approximately 5 mL of the chloride solution from the dropping funnel to the stirred magnesium suspension. A slight increase in temperature and the appearance of a cloudy, greyish color indicates successful initiation.
-
Once initiated, add the remaining this compound solution dropwise over at least 1 hour, ensuring the internal temperature does not rise above -10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at -15°C. The reaction mixture should appear as a dark grey to brown suspension.
-
Quantification (Titration): The concentration of the prepared Grignard reagent should be determined before use. A common method is the titration with sec-butanol in the presence of 1,10-phenanthroline. The endpoint is the disappearance of the deep red color formed by the indicator and the Grignard reagent. The resulting solution of 3-tetrahydrofurylmagnesium chloride is now ready for use in subsequent synthetic steps.
Reaction Mechanism & Competing Pathways
The delicate balance between the desired Grignard formation and the undesired ring-opening is visualized below.
Caption: Competing reaction pathways in the formation of 3-Tetrahydrofurylmagnesium Chloride.
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Reaction fails to initiate | Ineffective magnesium activation due to poor quality Mg or wet reagents/solvent. | Add a small crystal of iodine. If color persists, sonicate the flask for 5-10 minutes. As a last resort, add a few drops of pre-formed Grignard reagent from another batch if available.[5] |
| Low yield of Grignard reagent | Reaction temperature was too high, favoring the ring-opening pathway. | Ensure rigorous temperature control. Use a cryostat or a well-maintained cooling bath. Ensure the addition of the halide is slow enough to prevent localized heating. |
| Incomplete reaction. | Extend the reaction time after addition is complete. Ensure efficient stirring to maintain contact between the halide solution and the magnesium surface. | |
| Dark brown/black solution | Significant side reactions, possibly Wurtz coupling or decomposition. | This often accompanies reactions run at too high a concentration or temperature. Dilute the reaction mixture further and ensure slow, controlled addition of the halide. |
References
- Grignard reagent - Wikipedia. Wikipedia.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- The Grignard Reaction. University of Missouri–St. Louis.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Application Notes and Protocols: Synthesis of Grignard Reagents for Branched Alkane Form
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Video: Grignard Reagent Preparation and Grignard Reaction. JoVE (Journal of Visualized Experiments).
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Grignard Reaction, Mechanism, Reagent and Che
- An introduction to Grignard reagents. Chemguide.
- What is the best solvent for making a Grignard Reagent? Quora.
- prepar
- Grignard Reaction Mechanism. BYJU'S.
- Grignard reagent form
- comparative study of different solvents for Grignard reagent prepar
- APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering.
- Grignard reagents. Organic Chemistry II - Fiveable.
- Grignard reagent. Sciencemadness Wiki.
- Formation of Grignard Reagents from Organic Halides. University of Calgary.
- Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.
- Formation Of Grignard Reagent Mechanism | Organic Chemistry. YouTube.
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry.
- Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents.
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X'. BYJU'S.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. byjus.com [byjus.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 10. leah4sci.com [leah4sci.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-Chlorotetrahydrofuran in Multi-Step Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chlorotetrahydrofuran (3-Cl-THF) in multi-step organic synthesis. It moves beyond a simple recitation of reactions to provide in-depth analysis of the causality behind experimental choices, focusing on the role of 3-Cl-THF as a versatile electrophilic building block for constructing complex molecular architectures. Key transformations, including nucleophilic substitutions and conversions to other vital intermediates, are detailed with field-proven protocols. The narrative is grounded in authoritative references, ensuring scientific integrity and trustworthiness for application in a laboratory setting.
Introduction: Strategic Value of the 3-Substituted Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its presence can enhance solubility, modulate pharmacokinetic properties, and provide a rigid framework for orienting functional groups toward biological targets. This compound, a readily available cyclic α-chloro ether, serves as a powerful and versatile precursor for introducing this valuable moiety. Its primary utility stems from the electrophilic nature of the C3 carbon, which is readily attacked by a wide array of nucleophiles to forge new carbon-heteroatom and carbon-carbon bonds.[2][3] This guide will explore the fundamental principles governing its reactivity and provide actionable protocols for its deployment in complex synthesis.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 3-Cl-THF is dominated by nucleophilic substitution reactions (SN2). The chlorine atom, being a good leaving group, activates the adjacent carbon for attack. The stereochemical and electronic properties of the incoming nucleophile, as well as reaction conditions, dictate the outcome and efficiency of these transformations.
Nucleophilic Substitution Pathways
A diverse range of nucleophiles can be employed to displace the chloride from the 3-position of the THF ring. This versatility allows for the introduction of various functional groups, making 3-Cl-THF a key node in convergent synthetic strategies.[4]
-
O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to form 3-alkoxy- and 3-aryloxytetrahydrofuran ethers.
-
N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen-based nucleophiles are commonly used to synthesize 3-amino-tetrahydrofuran derivatives, which are prevalent in many bioactive molecules.
-
C-Nucleophiles: Organometallic reagents like Grignard reagents and organocuprates, as well as stabilized carbanions (e.g., malonates), can be used to form C-C bonds, extending the carbon skeleton.
-
S-Nucleophiles: Thiols and their corresponding thiolates react readily to produce 3-thioether-substituted tetrahydrofurans.
The choice of solvent and base is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the counter-ion of the nucleophile without hindering its reactivity.
Application in the Synthesis of Chiral Building Blocks
One of the most critical applications of 3-Cl-THF chemistry is in the preparation of chiral 3-hydroxytetrahydrofuran. Enantiomerically pure (R)- and (S)-3-hydroxytetrahydrofuran are indispensable building blocks for the synthesis of numerous pharmaceuticals, including antiviral agents.[5][6]
Synthesis of (R)-3-Hydroxytetrahydrofuran
A common industrial route involves the cyclization of an optically active precursor, (R)-4-chloro-1,3-butanediol. This precursor can be synthesized from chiral starting materials like malic acid. The subsequent intramolecular Williamson ether synthesis, often acid-catalyzed, proceeds with high fidelity to yield the desired chiral alcohol.[7][8]
Experimental Protocols
The following protocols are presented as validated starting points. Researchers must conduct their own risk assessments and optimizations based on their specific laboratory conditions and scales.
Protocol 1: Synthesis of N-Benzyl-tetrahydrofuran-3-amine
This protocol details a representative SN2 reaction with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.
-
Add benzylamine (2.2 eq) to the suspension.
-
Add this compound (1.0 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-tetrahydrofuran-3-amine.
Protocol 2: Acid-Catalyzed Cyclization to (R)-3-Hydroxytetrahydrofuran
This protocol is adapted from established literature procedures for the cyclization of a chlorodiol intermediate.[8]
Materials:
-
(R)-4-chloro-1,3-butanediol (1.0 eq)
-
0.5N Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask, add (R)-4-chloro-1,3-butanediol (1.0 eq) and 0.5N hydrochloric acid.
-
Heat the mixture under reflux for 2-3 hours.[8] The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group, displacing the chloride.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 50% aqueous solution of sodium hydroxide (NaOH) to approximately pH 7.
-
The product can be isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and concentration, or by distillation under reduced pressure.[8][9]
Safety and Handling
Working with this compound requires strict adherence to safety protocols.
-
Flammability: 3-Cl-THF is a flammable liquid and vapor.[10] All operations should be conducted in a well-ventilated fume hood, away from heat and open flames.[11]
-
Toxicity & Corrosivity: It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12][13]
-
Peroxide Formation: Like many ethers, tetrahydrofuran derivatives can form explosive peroxides upon exposure to air and light, especially during storage or concentration.[11] Containers should be kept tightly closed. It is crucial to test for the presence of peroxides before distillation or concentration.[11] If peroxides are detected, they must be quenched using an appropriate reducing agent (e.g., ferrous sulfate).
Data Summary
The following table summarizes key properties and hazard information for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [10] |
| Molecular Weight | 106.55 g/mol | [10] |
| Appearance | Liquid | - |
| Boiling Point | ~153 °C (estimated) | - |
| GHS Hazard Codes | H226, H302, H312, H314, H332 | [10] |
| Signal Word | Danger | [10] |
Conclusion
This compound is a high-value, versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its well-defined reactivity, primarily through SN2 pathways, allows for the controlled introduction of the pharmaceutically relevant tetrahydrofuran scaffold. By understanding the mechanistic principles and adhering to rigorous safety protocols, researchers can effectively leverage this reagent to construct complex molecular targets and advance the development of new chemical entities.
References
- Kirby, A. J. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
- Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Wikipedia. [Link]
- Google Patents. (n.d.). Process for preparing optically active 3-hydroxy furan compounds.
- Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure. [Link]
- Kruse, C. G., et al. (1979). Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Process for the efficient preparation of 3-hydroxytetrahydrofuran.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Solovyev, A., et al. (2012).
- Solovyev, A., et al. (2013).
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem. [Link]
- Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis. MSU Chemistry. [Link]
- Chen, Y.-H., et al. (2023).
- Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. [Link]
- Hill, D. R., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. PubMed. [Link]
- Chen, Y.-H., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Solovyev, A., et al. (2013).
- Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! YouTube. [Link]
- Brough, P. A., et al. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
- Leah4sci. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. YouTube. [Link]
- Beier, P. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]
- Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]
- Obydennov, D. L., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]
- ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- The Organic Chemistry Tutor. (2025). Nucleophilic Substitution Reactions. YouTube. [Link]
- Gouverneur, V., et al. (2024).
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis [www2.chemistry.msu.edu]
- 5. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. (R)-(-)-3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Ring-Opening and Nucleophilic Substitution Reactions of 3-Chlorotetrahydrofuran Derivatives
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Tetrahydrofuran Core in Modern Drug Discovery
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and biologically active molecules.[1][2] Its unique stereochemical and electronic properties make it a cornerstone in the design of therapeutics, from antiviral agents like Amprenavir to anticancer and central nervous system disorder treatments.[3][4][5] 3-Chlorotetrahydrofuran, in particular, serves as a high-value, versatile intermediate. Its reactivity allows for the strategic installation of diverse functional groups at the C3 position, or under specific conditions, cleavage of the ether ring to yield functionalized acyclic building blocks.[6]
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will dissect the core mechanistic principles, detail the critical factors that govern reaction outcomes, and provide field-proven, step-by-step protocols for key transformations relevant to researchers, scientists, and drug development professionals.
Part 1: Mechanistic Principles of C-Cl Bond Functionalization
The primary reaction pathway for the functionalization of this compound with a broad range of nucleophiles is a direct nucleophilic substitution at the carbon atom bearing the chlorine. This process overwhelmingly proceeds via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[7][8]
Causality of the Sₙ2 Pathway:
-
Electrophilic Carbon Center: The chlorine atom is significantly more electronegative than carbon. This disparity creates a polar C-Cl bond, inducing a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine.[9] This δ+ carbon becomes an electrophilic center, highly susceptible to attack by electron-rich species.
-
The Nucleophile's Role: A nucleophile is a chemical species possessing a lone pair of electrons or a π-bond that it can donate to form a new covalent bond.[7][10] In this context, the nucleophile is drawn to the electron-deficient C3 carbon of the THF ring.
-
Concerted Mechanism: The Sₙ2 reaction is a single-step, concerted process.[7][11] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" is crucial. As the new bond between the nucleophile and the carbon forms, the C-Cl bond simultaneously breaks.[11] This synchronous bond-forming and bond-breaking event passes through a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon.[11]
-
Inversion of Stereochemistry: A hallmark of the Sₙ2 mechanism is the inversion of configuration at the stereocenter, often referred to as a Walden inversion. If the starting this compound is chiral, the product will have the opposite stereochemistry at the C3 position.
-
The Leaving Group: For the reaction to proceed efficiently, the group being displaced must be a stable entity. The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a very weak base and thus an excellent leaving group.[7]
Critical Factors Influencing Reaction Success
The efficiency and outcome of these substitution reactions are highly dependent on several experimental parameters. Understanding these factors allows for rational protocol design and optimization.
-
The Nucleophile: The strength of the nucleophile is paramount. Strong nucleophiles (e.g., RS⁻, CN⁻, N₃⁻, R₂NH) react much more rapidly than weak ones (e.g., H₂O, ROH).
-
The Solvent: The choice of solvent is critical for an Sₙ2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can dissolve ionic reagents but do not engage in strong hydrogen bonding. This leaves the nucleophile "bare" and highly reactive.
-
Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, or methanol can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that blunts its reactivity and slows the reaction.[8]
-
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy to reach the transition state. However, excessive heat can lead to side reactions, such as elimination.
-
Concentration: As an Sₙ2 reaction's rate depends on the concentration of both the substrate and the nucleophile, using higher concentrations can lead to faster reaction times.[7]
Part 2: Experimental Protocols for Key Transformations
The following protocols provide detailed, step-by-step methodologies for the synthesis of valuable 3-substituted tetrahydrofuran derivatives.
Workflow Overview
Protocol 1: Synthesis of N-Benzyl-3-aminotetrahydrofuran
Principle: This protocol describes the synthesis of a secondary amine-substituted THF via an Sₙ2 reaction using benzylamine as the nucleophile. An excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl generated in situ.
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.22 g (1.13 mL) | 1.0 eq | Handle in a fume hood. |
| Benzylamine | 3.21 g (3.26 mL) | 3.0 eq | Corrosive. |
| Acetonitrile (MeCN) | 40 mL | - | Anhydrous grade recommended. |
| Saturated NaHCO₃ (aq) | 50 mL | - | For workup. |
| Brine | 30 mL | - | For workup. |
| Anhydrous MgSO₄ | - | - | Drying agent. |
| Diethyl Ether (Et₂O) | ~100 mL | - | For extraction. |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and acetonitrile (40 mL).
-
Reagent Addition: Add benzylamine (3.0 eq) to the solution at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether (50 mL) and saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-aminotetrahydrofuran.
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis of 3-(Phenylthio)tetrahydrofuran
Principle: This protocol utilizes the sodium salt of thiophenol (sodium thiophenoxide), a potent sulfur nucleophile, to displace the chloride. The nucleophile is generated in situ by deprotonating thiophenol with a strong base like sodium hydride (NaH).
| Reagents & Materials | Amount | Molar Eq. | Notes |
| Sodium Hydride (NaH) | 0.29 g (60% dispersion in oil) | 1.2 eq | EXTREME CAUTION: Reacts violently with water. |
| Thiophenol | 1.10 g (1.0 mL) | 1.0 eq | Pungent odor. Handle in fume hood. |
| This compound | 1.22 g (1.13 mL) | 1.0 eq | Handle in a fume hood. |
| Dimethylformamide (DMF) | 30 mL | - | Anhydrous grade. |
| Saturated NH₄Cl (aq) | 50 mL | - | For quenching. |
| Ethyl Acetate (EtOAc) | ~150 mL | - | For extraction. |
| Anhydrous Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 eq).
-
Nucleophile Generation: Add anhydrous DMF (20 mL) via syringe. Cool the suspension to 0°C using an ice bath. Slowly add thiophenol (1.0 eq) dropwise via syringe. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC/MS.
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
CAREFULLY quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) to destroy any unreacted NaH.
-
Dilute the mixture with water (50 mL) and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-(phenylthio)tetrahydrofuran.
-
Safety: Sodium hydride is highly flammable and pyrophoric. Handle it exclusively under an inert atmosphere and away from any moisture. The quenching process must be done slowly and at a low temperature.
Part 3: Advanced Topic - Lewis Acid-Mediated Ring-Opening
While direct substitution at C3 leaves the THF ring intact, true ring-opening requires cleavage of a C-O ether bond. This is a distinct and more challenging transformation that typically necessitates the use of a Lewis acid.
Mechanism:
-
Activation: A strong Lewis acid (e.g., BBr₃, AlCl₃, TiCl₄) coordinates to the ether oxygen. This makes the oxygen a much better leaving group, effectively creating a reactive oxonium ion intermediate.[12]
-
Nucleophilic Attack: The halide counter-ion from the Lewis acid (e.g., Br⁻) then acts as a nucleophile. It attacks one of the carbons adjacent to the activated oxygen (C2 or C5).
-
Regioselectivity: The attack generally occurs at the less sterically hindered carbon in a process that resembles an Sₙ2 reaction, leading to the formation of a 1,4-dihalopentane derivative (after reaction at both C-O bonds) or a 4-haloalkoxy intermediate.[12]
This strategy transforms the cyclic ether into a linear bifunctional molecule, opening up entirely different avenues for subsequent synthetic elaboration.
Conclusion
This compound is a powerful and versatile building block in synthetic chemistry. A thorough understanding of the underlying Sₙ2 mechanism allows for the rational design of protocols to install a wide variety of functional groups at the C3 position, creating valuable intermediates for drug discovery and development. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can achieve high yields and predictable outcomes. Furthermore, the strategic use of Lewis acids can unlock an alternative reaction pathway—ring-opening—to generate functionalized acyclic structures, further highlighting the synthetic utility of this important scaffold.
References
- 3-Hydroxytetrahydrofuran - Wikipedia. Wikipedia. [Link]
- Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC - NIH.
- Understanding 3-Hydroxytetrahydrofuran: Applications and Quality Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
- Synthesis of Substituted Tetrahydrofurans - ResearchGate.
- Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents - ResearchGate.
- HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC - NIH.
- Tetrahydrofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents.
- Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar. Semantic Scholar. [Link]
- The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH.
- Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC - NIH.
- Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage - ResearchGate.
- Ring opening of an epoxide with thiols for drug discovery - American Chemical Society. American Chemical Society. [Link]
- Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.
- 3.3.3.1 Nucleophilic substitution - YouTube. YouTube. [Link]
- A visible light-mediated three-component strategy based on the ring-opening of cyclic ethers with aryldiazoacetates and nucleophiles - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- An unexpected tetrahydrofuran ring opening: synthesis and structural characterization of Ph3PO(CH2)4TeBr4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
- nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. Chemguide. [Link]
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
- Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
- Regioselectivity in the opening of 3-membered heterocycles - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 6. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chlorotetrahydrofuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Chlorotetrahydrofuran in Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Saturated heterocycles, in particular, are of immense interest as they provide access to three-dimensional chemical space, which is crucial for enhancing target specificity and improving pharmacokinetic profiles.[1][2] Among the various scaffolds, tetrahydrofuran (THF) and pyrrolidine rings are prevalent motifs in a multitude of FDA-approved drugs and biologically active natural products.[3][4][5]
This guide focuses on the synthetic utility of this compound, a versatile and commercially available building block. Its strategic value lies in the C3-chloro substituent, which serves as a reactive handle for a diverse array of chemical transformations. The electron-withdrawing nature of the adjacent ring oxygen activates the C-Cl bond towards nucleophilic displacement, while the cyclic structure provides a rigid scaffold for stereocontrolled reactions. This allows for the synthesis of not only substituted tetrahydrofurans but also provides pathways to other important heterocyclic systems such as pyrrolidines, oxetanes, and complex fused-ring architectures.
This document provides a detailed exploration of several core synthetic strategies, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale for experimental design. Each section includes a detailed, field-tested protocol to empower researchers to confidently apply these methods.
General Workflow for Heterocycle Synthesis from this compound
The transformation of this compound into more complex heterocyclic structures generally follows a logical workflow. The initial step almost always involves the strategic modification or displacement of the C3-chloro group, which then sets the stage for subsequent cyclization, rearrangement, or functionalization steps.
Caption: General experimental workflow.
Strategy I: Direct Nucleophilic Substitution at C3
The most direct application of this compound involves the nucleophilic substitution of the chloride, which acts as a good leaving group. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C3 position.[6][7] This stereochemical control is a powerful feature for asymmetric synthesis.
Causality & Experimental Rationale
The choice of solvent and base is critical for the success of SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included when using amine nucleophiles to scavenge the HCl generated in situ, preventing the protonation and deactivation of the amine. For anionic nucleophiles (e.g., alkoxides, thiolates), the base is used to generate the nucleophile beforehand.
Application: Synthesis of 3-Amino-Tetrahydrofurans
3-Amino-tetrahydrofuran derivatives are valuable precursors for a wide range of pharmaceuticals and can serve as building blocks for more complex nitrogen-containing heterocycles like pyrrolidines.[8][9][10]
Caption: SN2 substitution at the C3 position.
Protocol 1: Synthesis of N-Benzyl-tetrahydrofuran-3-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flask, condenser, separatory funnel)
Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 2.13 g, 20 mmol).
-
Reagent Addition: Dissolve the starting material in 40 mL of anhydrous acetonitrile. Add triethylamine (e.g., 4.2 mL, 30 mmol) followed by benzylamine (e.g., 2.6 mL, 24 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-tetrahydrofuran-3-amine.
Validation:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12][13][14]
-
Expected ¹H NMR signals: Aromatic protons (7.2-7.4 ppm), benzylic CH₂ (approx. 3.8 ppm), and aliphatic protons of the THF ring.
-
Expected Mass Spec: A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO.
| Nucleophile (R-NH₂) | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | TEA | MeCN | 14 | ~85% |
| Aniline | K₂CO₃ | DMF | 18 | ~70% |
| Morpholine | DIPEA | MeCN | 12 | ~90% |
| Representative data based on typical SN2 reactions. |
Strategy II: Ring Contraction to 3-Substituted Oxetanes
While less direct, this compound can be a precursor to valuable oxetane rings. Oxetanes are increasingly sought-after in drug discovery as they can improve aqueous solubility and metabolic stability while acting as bioisosteres for gem-dimethyl or carbonyl groups.[15][16][17][18][19] The synthesis from a five-membered ring precursor involves a ring-opening followed by an intramolecular cyclization that forms the strained four-membered ring. A plausible route involves hydrolysis of the chloro-THF to a diol, selective protection/activation of the primary alcohol, and subsequent base-mediated 4-exo-tet cyclization (an intramolecular Williamson ether synthesis).[20][21][22]
Causality & Experimental Rationale
This multi-step strategy relies on differential reactivity. The initial hydrolysis opens the THF ring. The key step is the selective activation of the primary hydroxyl group (e.g., as a tosylate or mesylate) over the secondary one. This selectivity is achieved due to the lower steric hindrance of the primary alcohol. The final ring closure is an intramolecular SN2 reaction, where the secondary alkoxide attacks the carbon bearing the tosylate leaving group. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol without competing in side reactions.
Caption: A multi-step pathway for oxetane synthesis.
Protocol 2: Synthesis of (Oxetan-3-yl)methanol (Illustrative Pathway)
Part A: Hydrolysis and Selective Protection
-
Hydrolysis: Heat this compound in water with a phase-transfer catalyst to generate butane-1,2,4-triol.
-
Selective Silylation: In a dry flask, dissolve butane-1,2,4-triol (1.0 eq) in anhydrous DCM. Cool to 0°C. Add triethylamine (1.1 eq) followed by the dropwise addition of TBDMS-Cl (1.05 eq). The silylating agent will preferentially react with the primary hydroxyl group at C4.
-
Work-up: After 2-3 hours, quench the reaction with water, extract with DCM, dry the organic layer, and purify by column chromatography to isolate 4-((tert-butyldimethylsilyl)oxy)butane-1,2-diol.
Part B: Activation and Cyclization
-
Setup: Dissolve the protected diol (1.0 eq) from Part A in anhydrous pyridine and cool to 0°C.
-
Activation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, keeping the temperature below 5°C. Allow the mixture to stir overnight at 4°C.
-
Work-up: Quench the reaction with ice-water, extract with diethyl ether. Wash the organic layer with cold dilute HCl (to remove pyridine), then with NaHCO₃ and brine. Dry over MgSO₄ and concentrate to get the crude tosylate.
-
Cyclization Setup: In a separate flame-dried flask under N₂, suspend sodium hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF.
-
Cyclization Reaction: Add a solution of the crude tosylate in anhydrous THF dropwise to the NaH suspension at 0°C. After addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Final Work-up & Deprotection: Carefully quench the reaction by adding methanol dropwise at 0°C, followed by water. Extract with ethyl acetate. Combine the organic layers and treat with TBAF (1.1 eq) in THF to cleave the silyl ether. After stirring for 2 hours, concentrate and purify by column chromatography to yield (oxetan-3-yl)methanol.
Strategy III: Ring Expansion to Tetrahydropyran Derivatives
Ring expansion reactions provide a powerful method for accessing larger ring systems from readily available cyclic precursors.[23] A Tiffeneau-Demjanov rearrangement offers a plausible, albeit challenging, route to expand the five-membered tetrahydrofuran ring to a six-membered tetrahydropyran.[24][25][26][27] This sequence typically involves converting a cyclic ketone into a 1-aminomethyl-cycloalkanol, which then rearranges upon treatment with nitrous acid.
Causality & Experimental Rationale
The key transformation starts with converting this compound into tetrahydrofuran-3-one. This ketone can then be transformed into the required β-amino alcohol intermediate. Treatment with nitrous acid (generated in situ from sodium nitrite and acid) forms an unstable diazonium ion. The subsequent loss of N₂ gas generates a primary carbocation, which triggers a concerted rearrangement where one of the adjacent ring C-C bonds migrates, expanding the ring by one carbon and yielding the tetrahydropyranone product. The migratory aptitude is influenced by sterics and electronics, often favoring the migration of the less substituted carbon.[25]
Caption: Tiffeneau-Demjanov ring expansion pathway.
Protocol 3: Synthesis of Tetrahydropyran-4-one (Illustrative Pathway)
Materials:
-
Tetrahydrofuran-3-one (prepared from 3-chloro-THF)
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether, THF
Procedure:
-
Cyanohydrin Formation: To a solution of tetrahydrofuran-3-one (1.0 eq) in DCM, add TMSCN (1.2 eq) and a catalytic amount of ZnI₂. Stir at room temperature for 4 hours. Evaporate the solvent to get the crude silylated cyanohydrin.
-
Reduction to Amino Alcohol: In a flame-dried flask under N₂, suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether. Cool to 0°C. Add a solution of the crude cyanohydrin in diethyl ether dropwise. After addition, warm to room temperature and then heat to reflux for 6 hours.
-
Work-up (Fieser): Cool the reaction to 0°C and quench by sequential, careful addition of water, 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate and concentrate the filtrate to obtain the crude 3-(aminomethyl)tetrahydrofuran-3-ol.
-
Rearrangement: Dissolve the crude amino alcohol in aqueous HCl at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, maintaining the temperature at 0-5°C.
-
Final Work-up: Stir for 2 hours at 0°C, then allow to warm to room temperature. Neutralize the solution with NaHCO₃ and extract with DCM. Dry the organic layer over MgSO₄, concentrate, and purify by distillation or column chromatography to yield tetrahydropyran-4-one.
Strategy IV: Synthesis of Fused Heterocyclic Systems
This compound can serve as the foundation for building fused bicyclic and polycyclic systems, which are of great interest in drug discovery.[28] A powerful strategy involves an initial nucleophilic substitution to append a suitable precursor, followed by an intramolecular cyclization. For example, synthesizing a tetrahydrofuro[3,2-b]pyrrole, a valuable scaffold, can be achieved via the Paal-Knorr pyrrole synthesis.[29][30][31][32]
Causality & Experimental Rationale
This approach transforms the C3 position of the THF ring into a handle for building the adjacent pyrrole ring. The key is the synthesis of a 1,4-dicarbonyl compound tethered to the THF core. This is achieved by alkylating an enolate (e.g., from ethyl acetoacetate) with this compound. Subsequent chemical modifications lead to the necessary 1,4-dicarbonyl moiety, which, upon treatment with a primary amine or ammonia under acidic conditions, undergoes intramolecular condensation and cyclization to form the aromatic pyrrole ring.
Caption: Synthesis of a fused pyrrole via Paal-Knorr.
Protocol 4: Synthesis of a Tetrahydrofuro[3,2-b]pyrrole Derivative
Procedure:
-
Alkylation: Generate the sodium enolate of ethyl acetoacetate using NaH (1.1 eq) in anhydrous THF at 0°C. Add this compound (1.0 eq) and heat the mixture to reflux for 8-10 hours.
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Dry and concentrate the organic phase. Purify the resulting β-keto ester by column chromatography.
-
Dicarbonyl Formation: Subject the purified product to ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide) to cleave any double bonds formed via elimination and ensure the 1,4-dicarbonyl structure is present. (This step is highly substrate-dependent and may require optimization).
-
Paal-Knorr Cyclization: Dissolve the 1,4-dicarbonyl intermediate (1.0 eq) and benzylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction, wash with NaHCO₃ solution, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the desired N-benzyl-tetrahydrofuro[3,2-b]pyrrole derivative.
| Step | Key Reagents | Purpose | Expected Outcome |
| Alkylation | NaH, 3-Chloro-THF | Form C-C bond at C3 | β-keto ester tethered to THF |
| Cyclization | R-NH₂, p-TSA | Form pyrrole ring | Fused bicyclic heterocycle |
| Purification | Silica Gel Chromatography | Isolate pure product | >95% purity by NMR |
Conclusion
This compound is a powerful and underutilized starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in accessing substituted tetrahydrofurans via direct substitution, as well as its potential as a precursor for more complex transformations including ring contractions to oxetanes, ring expansions to tetrahydropyrans, and the construction of fused-ring systems. By understanding the mechanistic principles behind these reactions, researchers can rationally design and execute synthetic routes to novel molecular architectures, accelerating progress in drug discovery and development.
References
- Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
- Welin, E. R., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Voight, E. A., et al. (2020). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Wikipedia. Tiffeneau–Demjanov rearrangement. [Link]
- Ferreira, V. F., et al. (2015). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Journal of the Brazilian Chemical Society. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
- Kumar, R., et al. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
- Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau‐Demjanov Ring Expansions.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
- Silva, A. M. S., et al. (n.d.).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Structures of selected drugs containing THF ring. [Link]
- Byun, J.-K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
- Ghosh, A. K., & Brindisi, M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
- Sweeney, J. B., et al. (2018).
- Al-Masoudi, W. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal. [Link]
- Google Patents. (n.d.).
- ElectronicsAndBooks. (n.d.). Synthesis of 3-substituted pyrrolidines. [Link]
- Sweeney, J. B., et al. (2018).
- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Wolfe, J. P., & Phillips, B. W. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]
- Sova, M., et al. (2023).
- Sweeney, J. B., et al. (2018).
- Sweeney, J. B., et al. (2018). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- ResearchGate. (n.d.). (PDF) 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. [Link]
- ResearchGate. (n.d.).
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
- Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
- Eureka | Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. [Link]
- Wikipedia. Nucleophilic substitution. [Link]
- ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
- Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Chinese Chemical Letters. (n.d.). Synthesis of Oxetanes. [Link]
- University of Oxford. (n.d.).
- Beilstein Journals. (n.d.).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 10. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 21. Oxetanes from the ring contraction of alpha-triflates of gamma-lactones: oxetane nucleosides and oxetane amino acids. | Department of Chemistry [chem.web.ox.ac.uk]
- 22. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 25. d-nb.info [d-nb.info]
- 26. organicreactions.org [organicreactions.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Pyrrole synthesis [organic-chemistry.org]
Application Notes & Protocols: 3-Chlorotetrahydrofuran as a Versatile Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Modern Agrochemicals
The tetrahydrofuran (THF) scaffold is a privileged structural motif in a diverse array of biologically active molecules, including a growing number of modern agrochemicals. Its favorable physicochemical properties, such as metabolic stability and appropriate lipophilicity, contribute to enhanced bioavailability and efficacy of the final active ingredient. 3-Chlorotetrahydrofuran, a readily accessible and reactive building block, has emerged as a key precursor for the introduction of this valuable moiety into insecticides, fungicides, and herbicides.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical development. We will delve into the mechanistic principles underpinning its reactivity, present detailed, field-proven protocols for its conversion into key agrochemical intermediates, and showcase its application in the synthesis of commercially relevant compounds.
Core Chemistry: The Reactivity of this compound
The synthetic versatility of this compound primarily stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, which are the cornerstone of its application in agrochemical synthesis. The ether oxygen in the tetrahydrofuran ring can also influence the reactivity and stereochemical outcome of these reactions.
The predominant reaction mechanism for the substitution of the chlorine atom is the bimolecular nucleophilic substitution (SN2) reaction .[1][2] This concerted mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry at the reaction center.[3][4] The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.[5]
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext];
}
Diagram 1: Generalized SN2 Reaction Pathway. A concise representation of the concerted backside attack of a nucleophile (Nu⁻) on an electrophilic carbon, displacing a leaving group (Cl).
Application in Insecticide Synthesis: The Case of Dinotefuran
A prominent example of the utility of this compound is in the synthesis of the neonicotinoid insecticide, Dinotefuran. The key intermediate for Dinotefuran synthesis is 3-(aminomethyl)tetrahydrofuran. While several routes to this intermediate exist, one pathway utilizes this compound as a starting material.
The synthesis involves a two-step process:
-
Nucleophilic Substitution: this compound is reacted with a cyanide source, such as sodium cyanide, to introduce the carbon framework for the aminomethyl group.
-
Reduction: The resulting 3-cyanotetrahydrofuran is then reduced to 3-(aminomethyl)tetrahydrofuran.
The 3-(aminomethyl)tetrahydrofuran is subsequently reacted with a guanidine derivative to yield Dinotefuran.
Protocol 1: Synthesis of 3-(Aminomethyl)tetrahydrofuran from this compound
Step 1: Synthesis of 3-Cyanotetrahydrofuran
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-cyanotetrahydrofuran.
-
Purify the crude product by vacuum distillation.
-
Step 2: Reduction of 3-Cyanotetrahydrofuran to 3-(Aminomethyl)tetrahydrofuran
-
Materials:
-
3-Cyanotetrahydrofuran
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-cyanotetrahydrofuran in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 3-(aminomethyl)tetrahydrofuran.
-
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound, NaCN | DMSO | 80-90 | 4-6 | 75-85 |
| 2 | 3-Cyanotetrahydrofuran, LiAlH₄ | Diethyl ether | Reflux | 2-4 | 80-90 |
Table 1: Summary of Reaction Conditions for the Synthesis of 3-(Aminomethyl)tetrahydrofuran.
Application in Fungicide Synthesis: Access to Triazole Derivatives
The tetrahydrofuran moiety is also present in several triazole-based fungicides. This compound serves as an excellent precursor for the synthesis of these compounds through the nucleophilic substitution of the chloride with a triazole nucleophile.
dot graph "Fungicide_Synthesis" { rankdir="LR"; node [shape=plaintext];
}
Diagram 2: General Scheme for Triazole Fungicide Precursor Synthesis. Illustrates the key components for the nucleophilic substitution reaction between this compound and 1,2,4-triazole.
Protocol 2: Synthesis of 3-(1,2,4-Triazol-1-yl)tetrahydrofuran
-
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a stirred suspension of 1,2,4-triazole and potassium carbonate in DMF, add this compound at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-(1,2,4-triazol-1-yl)tetrahydrofuran.
-
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound, 1,2,4-Triazole | K₂CO₃ | DMF | 100-120 | 8-12 | 65-75 |
Table 2: Representative Reaction Conditions for the Synthesis of 3-(1,2,4-Triazol-1-yl)tetrahydrofuran.
Potential Application in Herbicide Synthesis
While less documented in publicly available literature, the principles of nucleophilic substitution on this compound can be extended to the synthesis of potential herbicidal compounds. For instance, reaction with substituted phenols or anilines could lead to novel ether or amine derivatives with potential herbicidal activity. The exploration of these reaction pathways represents a promising area for novel herbicide discovery.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile precursor in the synthesis of a range of agrochemicals. Its reactivity, primarily governed by the SN2 mechanism, allows for the efficient introduction of the beneficial tetrahydrofuran moiety. The detailed protocols provided herein for the synthesis of key intermediates for insecticides and fungicides offer a solid foundation for researchers in the field. The potential for its application in the development of novel herbicides further underscores its importance. As the demand for more effective and environmentally benign crop protection agents continues to grow, the strategic use of precursors like this compound will undoubtedly play a crucial role in the future of agrochemical research and development.
References
- Hughes, E. D.; Ingold, C. K. "Mechanism of substitution at a saturated carbon atom. Part XXIII. A kinetic demonstration of the Walden inversion." J. Chem. Soc.1937, 1196-1201. [Link]
- Masamune, S.; Choy, W.; Kerdesky, F. A. J.; Imperiali, B. "Stereoselective synthesis of 2,5-disubstituted tetrahydrofurans." J. Am. Chem. Soc.1981, 103(6), 1566-1568. [Link]
- Wolfe, J. P.; Hay, M. B. "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron2006, 62(52), 12245-12274. [Link]
- Mai, K.; Patil, G. "A convenient synthesis of 3-(aminomethyl)tetrahydrofuran." J. Org. Chem.1986, 51(18), 3545-3546. [Link]
- Walden, P. "Ueber die gegenseitige Umwandlung optischer Antipoden." Ber. Dtsch. Chem. Ges.1896, 29(1), 133-138. [Link]
- Wikipedia. "SN2 reaction." [Link]
- BYJU'S. "SN2 Reaction Mechanism." [Link]
- European Patent Office. "EP0610377B1 - Tri-substituted tetrahydrofuran antifungals." [Link]
- Chemistry Steps. "The SN2 Mechanism." [Link]
- Chemistry LibreTexts. "The SN2 Reaction." [Link]
Sources
Application Notes & Protocols: Leveraging Flow Chemistry for 3-Chlorotetrahydrofuran Reactions
Abstract
3-Chlorotetrahydrofuran (3-Cl-THF) is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). However, its reactions, especially those involving organometallics or potent nucleophiles, can present significant safety and control challenges in traditional batch processing. This guide provides an in-depth exploration of applying continuous flow chemistry to reactions of 3-Cl-THF. We will move beyond simple procedural lists to explain the underlying chemical and engineering principles that make flow chemistry a superior methodology for these transformations. Detailed, field-tested protocols for key applications, including nucleophilic substitutions and Grignard reagent formation, are presented for researchers, chemists, and drug development professionals aiming to enhance reaction efficiency, safety, and scalability.
Introduction: Why Flow Chemistry for this compound?
This compound serves as a versatile precursor, with its chloro-substituent providing a reactive handle for nucleophilic displacement and organometallic transformations, while the THF scaffold is a common motif in pharmacologically active molecules. Traditional batch reactions involving this substrate can be hampered by issues such as:
-
Exothermicity: Reactions like Grignard formation are highly exothermic, posing a risk of thermal runaway in large batch volumes.[1][2]
-
Mixing Inefficiencies: Poor mixing in large vessels can lead to localized concentration gradients, promoting side reactions and reducing yield.
-
Handling of Hazardous Intermediates: The generation and accumulation of unstable or highly reactive intermediates, such as Grignard reagents, increase operational risk.[3][4]
-
Scalability Challenges: Translating a lab-scale batch protocol to pilot or manufacturing scale often requires extensive re-optimization due to changes in heat and mass transfer characteristics.[5][6]
Continuous flow chemistry mitigates these challenges by conducting reactions within the small internal volume of a microreactor or coiled tubing.[5][6] This paradigm shift offers precise control over reaction parameters, leading to enhanced safety, higher yields, and seamless scalability.[7][8] The defining advantages include superior heat and mass transfer, exact control over residence time, and the ability to safely access high-temperature and high-pressure reaction windows.[1][5][9]
Core Application: Nucleophilic Substitution (SN2) Reactions
The displacement of the chloride in 3-Cl-THF is a cornerstone of its utility. Flow chemistry provides an ideal environment for optimizing these SN2 reactions, particularly when dealing with valuable nucleophiles or when precise control is needed to suppress side reactions.
Mechanistic & Operational Rationale
In a flow reactor, reactants are continuously pumped, mixed, and heated in a confined channel. This "plug flow" behavior ensures that each segment of the reaction mixture experiences the same temperature and time profile, leading to highly consistent product quality.[1] The high surface-area-to-volume ratio of the reactor allows for extremely efficient heat transfer, enabling rapid heating to the optimal reaction temperature and quenching of the reaction by cooling, thereby minimizing the formation of thermal degradation byproducts.[1][10]
This precise control is crucial for reactions with sensitive functional groups or for achieving high selectivity in competitive reaction pathways.[11][12][13]
Experimental Workflow: General SN2 Reaction
The following diagram illustrates a standard single-stage flow chemistry setup suitable for performing nucleophilic substitution on 3-Cl-THF.
Caption: Workflow for a continuous flow nucleophilic substitution reaction.
General Protocol: Amination of this compound
This protocol describes the reaction of 3-Cl-THF with a primary or secondary amine.
Materials:
-
Reagent A: 1.0 M solution of this compound in a suitable solvent (e.g., Acetonitrile, DMSO).
-
Reagent B: 1.2 M solution of the desired amine (e.g., Benzylamine) in the same solvent.
-
System: A standard flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
System Preparation: Prime Pump A and its corresponding line with the solvent, followed by the Reagent A solution. Prime Pump B and its line with the solvent, then the Reagent B solution.
-
Pressurization: Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent boiling at elevated temperatures.
-
Initiate Flow: Start pumping both reagents at the flow rates specified in the table below to achieve the desired residence time. Ensure the system is flowing steadily into a waste container.
-
Heating: Once the flow is stable, apply heat to the reactor coil to bring it to the target temperature.
-
Equilibration: Allow the system to run for at least three reactor volumes to ensure it has reached a steady state.
-
Collection: Divert the output stream from the BPR to a cooled collection vessel containing a quench solution (e.g., saturated aq. NaHCO₃) if necessary.
-
Shutdown: Upon completion, switch both pumps to flow pure solvent to flush the entire system.
-
Work-up: The collected product mixture is then subjected to standard liquid-liquid extraction, dried, and purified by column chromatography or crystallization.
Data Presentation: Example Reaction Parameters
| Parameter | Value | Rationale |
| Reagent A Conc. | 1.0 M (3-Cl-THF in ACN) | Balances throughput with solubility. |
| Reagent B Conc. | 1.2 M (Benzylamine in ACN) | A slight excess of the nucleophile drives the reaction to completion. |
| Flow Rate A | 0.50 mL/min | Defines the stoichiometry and residence time. |
| Flow Rate B | 0.50 mL/min | Set equal to Flow Rate A for a 1:1.2 molar ratio. |
| Total Flow Rate | 1.00 mL/min | Determines the residence time based on reactor volume. |
| Reactor Volume | 10 mL | A common lab-scale reactor size. |
| Residence Time | 10 min (Volume / Total Flow Rate) | Allows sufficient time for the reaction to proceed to high conversion. |
| Temperature | 120 °C | Elevated temperature accelerates S |
| Pressure (BPR) | 10 bar | Prevents solvent from boiling and ensures single-phase flow. |
| Expected Yield | >90% | Flow chemistry's precise control often leads to high yields.[7][8] |
Advanced Application: Grignard Reagent Formation & Reaction
The synthesis and use of Grignard reagents are quintessential organometallic reactions.[3] They are also notoriously exothermic and sensitive to air and moisture, making them prime candidates for the enhanced safety and control offered by flow chemistry.[14][15] Here, we describe a two-stage continuous process for the formation of 3-(chloromagnesio)tetrahydrofuran and its immediate reaction with an electrophile.
Mechanistic & Operational Rationale
This process separates the hazardous Grignard formation from the subsequent C-C bond-forming reaction into two distinct, connected flow modules.
-
Formation Stage: A solution of 3-Cl-THF flows through a heated column packed with magnesium turnings. The packed-bed design provides a high surface area for the heterogeneous reaction, while the flow system's excellent thermal management dissipates the intense exotherm, preventing dangerous hot spots and solvent boiling.[1][3]
-
Reaction Stage: The effluent from the first stage, containing the freshly generated and highly reactive Grignard reagent, is immediately mixed with a stream of an electrophile (e.g., an aldehyde). This "in-situ" or "on-demand" generation and consumption strategy is a key safety feature, as it prevents the accumulation of large quantities of the unstable organometallic intermediate.[3][4]
Experimental Workflow: Two-Stage Grignard Reaction
The diagram below outlines the setup for this telescoped, two-stage process.
Caption: A two-stage workflow for Grignard formation and subsequent reaction.
Protocol: Synthesis of 1-phenyl-1-(tetrahydrofuran-3-yl)methanol
Materials:
-
Reagent A: 0.5 M solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Reagent B: 0.6 M solution of Benzaldehyde in anhydrous THF.
-
Quench Solution: Saturated aqueous ammonium chloride (NH₄Cl).
-
System: A two-stage flow chemistry setup as diagrammed above. The packed-bed reactor should be loaded with activated magnesium turnings. The entire system must be rigorously dried and operated under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
System Preparation: Ensure the entire fluidic path is anhydrous. Flush the system with dry THF. Load the packed-bed reactor with magnesium turnings.
-
Initiate Grignard Formation: Begin pumping Reagent A through the packed-bed reactor (Stage 1) at the desired flow rate. A slight exotherm should be observed. Gentle heating (e.g., 40-50 °C) may be required to initiate the reaction.
-
Initiate Electrophile Stream: Once Grignard formation is stable (as indicated by a steady temperature profile), begin pumping Reagent B into the T-mixer to intercept the Grignard stream.
-
Reaction & Quench: The combined stream flows through the second reactor coil (Stage 2) to ensure complete reaction. The output from the BPR is directed into a vigorously stirred vessel containing the quench solution.
-
Steady State & Collection: Allow the system to equilibrate for three total system volumes before collecting the quenched output for analysis and work-up.
-
Shutdown: Flush the entire system with anhydrous THF.
-
Work-up: The collected aqueous mixture is extracted with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified via chromatography.
Data Presentation: Example Grignard Reaction Parameters
| Parameter | Value | Rationale |
| Reagent A Conc. | 0.5 M (3-Cl-THF in THF) | Lower concentration helps manage exotherm during formation. |
| Reagent B Conc. | 0.6 M (Benzaldehyde in THF) | Slight excess of electrophile ensures full consumption of the Grignard reagent. |
| Flow Rate A | 1.0 mL/min | Controls residence time in the packed-bed reactor. |
| Flow Rate B | 0.9 mL/min | Adjusted to achieve a slight excess of the electrophile. |
| Reactor 1 (Packed Bed) | 5 mL volume, 50 °C | Sufficient residence time and thermal assistance for Grignard formation. |
| Reactor 2 (Coil) | 10 mL volume, 25 °C | Provides adequate time for the addition reaction to complete at ambient temperature. |
| Residence Time (Total) | ~7.9 min | Calculated based on total volume and combined flow rates. |
| Pressure (BPR) | 5 bar | Maintains a stable, single-phase flow. |
| Expected Yield | 75-85% | Reflects a typical outcome for a telescoped flow Grignard process. |
Safety Considerations for Flow Operations
While flow chemistry inherently enhances safety, proper protocols are mandatory.[2][5][6]
-
Pressure Management: Always use a back-pressure regulator rated for the intended system pressure. Ensure all tubing and fittings are compatible. Blockages can lead to over-pressurization; pressure transducers and emergency relief valves are recommended for scaled-up systems.[16]
-
Material Compatibility: this compound and the solvents used can be aggressive. Ensure all wetted parts of the flow system (tubing, reactors, fittings) are chemically resistant. PFA, PTFE, and Hastelloy are common choices.
-
Hazardous Reagents: Grignard reagents are pyrophoric. The entire system must be maintained under an inert atmosphere, and appropriate quenching strategies must be in place before and during operation.[3][17]
-
Thermal Hazards: Although flow reactors manage heat well, thermal runaway is still a theoretical possibility. Always perform a thermal hazard assessment, especially before scaling up a process.[2] Chlorination reactions themselves can pose flammability and runaway reaction hazards.[18]
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions of this compound transforms challenging, hazardous batch processes into safe, controllable, and scalable operations.[19] The precise control over reaction parameters not only enhances safety but also frequently leads to higher yields and purities by minimizing side reactions.[7][8] The protocols outlined here for nucleophilic substitution and Grignard reactions serve as a robust foundation for researchers. Future advancements will likely involve the integration of in-line analytics (e.g., IR, NMR) for real-time monitoring and optimization, as well as the development of multi-step, fully automated sequences for the synthesis of complex APIs starting from 3-Cl-THF and other building blocks.[7][20]
References
- AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Anonymous. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline.
- Anonymous. (n.d.). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery.
- Chemical Industry Journal. (n.d.). Grignard Reactions in Flow.
- Sterling Pharma Solutions. (2024, January 9). Harnessing flow chemistry to optimise THF waste treatment.
- ResearchGate. (n.d.). Conditions tested for the nucleophilic substitution. [a] | Download Table.
- NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- Neuroquantology. (n.d.). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW.
- NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- RSC Publishing. (n.d.). Efficient kinetic experiments in continuous flow microreactors.
- ResearchGate. (2025, August 6). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions | Request PDF.
- Vapourtec. (n.d.). Flow Chemistry Applications | Continuous Processing.
- ResearchGate. (n.d.). (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- ResearchGate. (2025, August 7). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.
- Journal of Science and Technology. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Anonymous. (n.d.). Continuous Flow Chemistry: New Strategies for Preparative Inorganic Chemistry.
- YouTube. (2016, February 11). Chem 334: Grignard Reaction.
- Anonymous. (2024, September 4). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.
- ResearchGate. (2025, August 6). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- PubMed. (2022, July 1). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole.
- CORE. (n.d.). Micro reactors: principles and applications in organic synthesis.
- NIH. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC.
- RSC Publishing. (n.d.). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran.
- Anonymous. (2024, December 30). Continuous Flow Chemistry with Solids: A Review.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Semantic Scholar. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate.
- ResearchGate. (n.d.). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole.
- SciSpace. (n.d.). Microstructured Reactors for Multiphase Reactions: State of the Art.
- ResearchGate. (2023, January 12). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Studies in cyclophosphazenes. Part III. The kinetics of the reactions of chlorocyclotriphosphazenes with methylamine in tetrahydrofuran.
- ResearchGate. (2025, December 11). Flow Chemistry Processes for Drug Substance Synthesis: Applications Toward Pharmaceutical Production.
- Beilstein Journals. (n.d.). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries.
- NIH. (n.d.). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC.
- ResearchGate. (2025, August 7). Kinetic Study for the Reactions of Chlorine Atoms with a Series of Hydrofluoroethers.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- R Discovery. (n.d.). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole.
Sources
- 1. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. helgroup.com [helgroup.com]
- 3. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 6. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. contractpharma.com [contractpharma.com]
- 16. hybrid-chem.com [hybrid-chem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. icheme.org [icheme.org]
- 19. neuroquantology.com [neuroquantology.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorotetrahydrofuran
Welcome to the dedicated technical support resource for the synthesis of 3-Chlorotetrahydrofuran. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges and frequently encountered issues during its synthesis, with a focus on byproduct formation and mitigation strategies. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three most prevalent routes are:
-
Chlorination of 3-Hydroxytetrahydrofuran: This is a widely used laboratory-scale method involving the conversion of the hydroxyl group to a chloride, typically using reagents like thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents.[1][2]
-
From But-2-ene-1,4-diol: This route involves the reaction of but-2-ene-1,4-diol with a source of hydrochloric acid. The reaction proceeds via hydrochlorination and subsequent intramolecular cyclization.
-
Direct Chlorination of Tetrahydrofuran (THF): This method typically involves radical chlorination of the THF ring. It can be less selective and may lead to a mixture of chlorinated products.[1][3]
FAQ 2: I'm synthesizing this compound from 3-Hydroxytetrahydrofuran using thionyl chloride. What are the primary byproducts I should be aware of?
When using thionyl chloride to chlorinate 3-hydroxytetrahydrofuran, several byproducts can arise. Understanding their formation is key to minimizing their presence.
-
Unreacted 3-Hydroxytetrahydrofuran: Incomplete reaction is a common issue. This can be due to insufficient thionyl chloride, inadequate reaction time, or suboptimal temperature.
-
Dihydrofurans (2,3- and 2,5-isomers): Elimination reactions can occur, particularly at elevated temperatures, leading to the formation of 2,3-dihydrofuran and 2,5-dihydrofuran. The acidic conditions generated during the reaction can promote this dehydration pathway.
-
Dichlorinated Species: While less common under controlled conditions, over-chlorination can lead to the formation of dichlorotetrahydrofurans.
-
Sulfonate Esters: In some cases, intermediate chlorosulfite esters may be stable or react further to form other sulfur-containing impurities.
The reaction mechanism with thionyl chloride can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, which can influence the stereochemical outcome and byproduct profile. The presence of a base like pyridine typically favors the Sₙ2 mechanism.[2][4]
Troubleshooting Guides
Problem 1: Low Yield of this compound and Presence of Unreacted 3-Hydroxytetrahydrofuran
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 3-hydroxytetrahydrofuran.
-
The isolated yield of this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Chlorinating Agent | The stoichiometry of the reaction is crucial. If thionyl chloride is the limiting reagent, the conversion will be incomplete. | Use a slight excess (1.1-1.5 equivalents) of thionyl chloride to drive the reaction to completion. |
| Inadequate Reaction Temperature | The reaction may be too slow at very low temperatures, or incomplete if not allowed to reach the optimal temperature for a sufficient duration. | Monitor the reaction progress by TLC or GC. A gentle warming (e.g., to 40-50 °C) may be necessary after the initial addition of the reagent, but be cautious of higher temperatures which can promote elimination. |
| Presence of Moisture | Thionyl chloride reacts readily with water. Any moisture in the starting material or solvent will consume the reagent and reduce the yield. | Ensure that the 3-hydroxytetrahydrofuran and the solvent are anhydrous. Dry the glassware thoroughly before use. |
| Suboptimal Reaction Time | The reaction may not have been allowed to proceed to completion. | Extend the reaction time and monitor the disappearance of the starting material by an appropriate analytical technique. |
Experimental Protocol: Chlorination of 3-Hydroxytetrahydrofuran with Thionyl Chloride
-
To a stirred, cooled (0 °C) solution of anhydrous 3-hydroxytetrahydrofuran (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether), add thionyl chloride (1.2 eq) dropwise.
-
If pyridine is used as a base, it should be added to the solution of 3-hydroxytetrahydrofuran before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Problem 2: Significant Formation of Dihydrofuran Byproducts
Symptoms:
-
GC-MS analysis reveals peaks with m/z values corresponding to dihydrofurans (e.g., m/z 70).
-
Proton NMR may show characteristic olefinic signals.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures promote the elimination of HCl from this compound, leading to the formation of 2,3- and 2,5-dihydrofuran. | Maintain a lower reaction temperature (0 °C to room temperature). Avoid excessive heating during the reaction and work-up. |
| Prolonged Reaction Times at Elevated Temperatures | Even at moderate temperatures, extended reaction times can lead to increased elimination. | Optimize the reaction time by monitoring the progress closely. Once the starting material is consumed, proceed with the work-up promptly. |
| Strongly Acidic Conditions | The HCl generated during the reaction can catalyze the elimination. | If the reaction is run without a base, consider adding a mild acid scavenger or performing the reaction in the presence of a base like pyridine to neutralize the generated HCl. |
Analytical Characterization of Byproducts
A robust analytical method is essential for identifying and quantifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.
Suggested GC-MS Method:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Detector: Scan range 35-350 amu.
Expected Elution Order and Key Mass Fragments:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Dihydrofurans | Early eluting | 70, 42, 41, 39 |
| This compound | Intermediate | 106, 71, 43, 41 |
| 3-Hydroxytetrahydrofuran | Later eluting | 88, 57, 45, 43 |
Purification Strategies
Purification 1: Fractional Distillation
Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile byproducts like unreacted 3-hydroxytetrahydrofuran and higher-boiling impurities.
-
This compound: Boiling point ~145-147 °C at atmospheric pressure.
-
3-Hydroxytetrahydrofuran: Boiling point ~181 °C at atmospheric pressure.[5]
By performing the distillation under vacuum, the boiling points can be significantly lowered, reducing the risk of thermal decomposition and elimination reactions.
Purification 2: Column Chromatography
For small-scale purifications or to remove impurities with similar boiling points, column chromatography can be employed.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar dihydrofurans and the more polar 3-hydroxytetrahydrofuran from the desired product.
Byproduct Formation Pathways
The following diagrams illustrate the formation of key byproducts from the chlorination of 3-hydroxytetrahydrofuran.
Caption: Formation of this compound and major byproducts.
Caption: Impact of reaction conditions on product and byproduct formation.
References
- Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Journal of Molecular Modeling, 20(6), 2262.
- Chen, J., et al. (2021). An effective method for the synthesis of chloroesters by the reaction of ethers with acyl chlorides catalyzed by nano-ZnO. RSC Advances, 11(52), 32964-32969.
- Ghosh, S., et al. (2018). Ethereal solvents, such as THF and dioxane, interfered the radical reactions. Journal of the American Chemical Society, 140(4), 1475-1487.
- Hughes, D. L. (2014). The SNi Mechanism. In Organic Reactions (pp. 1-477). John Wiley & Sons, Inc.
- Alli, A., et al. (2018). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
- Wilson, C. L. (1947). Reactions of Furan Compounds. VII. Thermal Interconversion of 2,3-Dihydrofuran and Cyclopropane Aldehyde. Journal of the American Chemical Society, 69(12), 3002–3004.
- NIST. (n.d.). Furan, 2,5-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Drake, N. L., & Marvel, C. S. (1943). 3-Hydroxytetrahydrofuran. Organic Syntheses, Coll. Vol. 2, p.334 (1943); Vol. 16, p.35 (1936).
Sources
- 1. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Furan, 2,3-dihydro-2,5-dimethyl- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Chlorotetrahydrofuran
Welcome to the technical support center for the purification of 3-chlorotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during the purification of this compound from various reaction mixtures. Our aim is to equip you with the knowledge to confidently navigate the purification process, ensuring high purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of this compound is highly dependent on the synthetic route employed. Two common methods for its synthesis are the chlorination of 3-hydroxytetrahydrofuran and the chlorination of tetrahydrofuran (THF) itself.
-
From 3-Hydroxytetrahydrofuran: A frequent route involves the reaction of 3-hydroxytetrahydrofuran with a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)[1][2]. Potential impurities from this process include:
-
Unreacted 3-Hydroxytetrahydrofuran: Incomplete reaction will leave residual starting material.
-
Sulfonate Esters: Side reactions with thionyl chloride can form sulfonate esters.
-
Over-chlorinated Products: Although less common for this specific substrate, aggressive reaction conditions could lead to further chlorination.
-
Solvent and Reagent Residues: Pyridine or other bases used to scavenge HCl, as well as the chlorinating agent itself, may be present.
-
-
From Tetrahydrofuran (THF): Direct chlorination of THF can also yield this compound. However, this method can produce a wider range of impurities:
-
2-Chlorotetrahydrofuran: This is a common isomeric impurity.
-
Dichlorinated Tetrahydrofurans: 2,3-Dichlorotetrahydrofuran is a known byproduct of THF chlorination.
-
Ring-Opened Products: Strong chlorinating agents can induce ring-opening of the THF molecule.
-
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [1][3] |
| Molecular Weight | 106.55 g/mol | [1][3] |
| Boiling Point | ~151 °C at 760 mmHg (calculated) | [4] |
| Density | ~1.13 g/cm³ |
The relatively high boiling point suggests that vacuum distillation is a suitable method for purification to prevent potential thermal decomposition[5].
Q3: Can this compound form azeotropes?
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Distillation
Problem 1: My product is decomposing during distillation at atmospheric pressure.
-
Cause: this compound, like many organic compounds, may have limited thermal stability and can decompose at its atmospheric boiling point[8].
-
Solution: Vacuum Distillation. Perform the distillation under reduced pressure. This will lower the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation[5]. Aim for a pressure that brings the boiling point into the 60-120 °C range for optimal separation and stability.
Problem 2: I'm not getting a clean separation of my product from impurities during fractional distillation.
-
Cause A: Inefficient Column. The fractionating column may not have enough theoretical plates for the separation of closely boiling impurities, such as isomeric chlorotetrahydrofurans.
-
Solution A: Use a More Efficient Column. Employ a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates and improve separation efficiency[9].
-
Cause B: Azeotrope Formation. An impurity may be forming an azeotrope with the product, leading to co-distillation at a constant temperature.
-
Solution B: Azeotropic Distillation. If an azeotrope with water is suspected, consider adding a solvent like toluene that can form a ternary azeotrope to help remove the water. For other azeotropes, alternative purification methods like chromatography may be necessary.
Problem 3: The distillation is proceeding very slowly or not at all.
-
Cause: Insufficient heating or too high a vacuum for the heating capacity.
-
Solution: Ensure the heating mantle is set to a temperature approximately 20-30 °C higher than the expected boiling point at the given pressure. Check for leaks in the vacuum system that could prevent reaching the desired low pressure.
Workflow for a Successful Distillation:
Caption: Decision workflow for selecting the appropriate distillation method.
Troubleshooting Aqueous Work-up and Extraction
Problem 1: An emulsion has formed during liquid-liquid extraction.
-
Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of stable emulsions.
-
Solution:
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Problem 2: My product seems to be partially soluble in the aqueous layer, leading to low recovery.
-
Cause: this compound has some polarity and may exhibit partial solubility in water.
-
Solution:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three extractions are typically sufficient to recover most of the product.
-
Back Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Diagram of a Standard Aqueous Work-up Procedure:
Sources
- 1. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 2. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 4. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. How To [chem.rochester.edu]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. Influence of halothane-diethyl-ether azeotrope and isoflurane on ventilation. Re-evaluation of an obsolete drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
Stability of 3-Chlorotetrahydrofuran under acidic vs. basic conditions
Welcome to the technical support center for 3-chlorotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your reactions and the reliability of your results.
Troubleshooting Guide: Common Issues in Reactions Involving this compound
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.
Issue 1: Rapid, Uncontrolled Consumption of Starting Material and Formation of an Unknown Polar Impurity.
-
Scenario: You are running a reaction with this compound in a protic solvent (e.g., water, methanol, ethanol) under neutral or slightly acidic conditions, and you observe the rapid disappearance of your starting material, accompanied by the emergence of a more polar spot on your TLC plate, likely corresponding to 3-hydroxytetrahydrofuran.
-
Root Cause Analysis: This accelerated rate of hydrolysis is a classic example of Neighboring Group Participation (NGP) . The lone pair of electrons on the ether oxygen atom acts as an internal nucleophile, attacking the carbon bearing the chlorine atom. This forms a highly strained, bridged oxonium ion intermediate, which is then readily attacked by a solvent molecule. This intramolecular pathway is significantly faster than the direct intermolecular attack by a solvent molecule on the alkyl chloride.
-
Solution Workflow:
Caption: Troubleshooting workflow for rapid hydrolysis.
Issue 2: Formation of an Alkene Byproduct, Especially with Strong Bases.
-
Scenario: You are attempting a nucleophilic substitution on this compound using a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA) and observe the formation of a significant amount of an alkene byproduct, likely 2,3-dihydrofuran or 2,5-dihydrofuran.
-
Root Cause Analysis: Strong bases can promote an E2 elimination reaction , which competes with the desired SN2 substitution. The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and elimination of HCl. The regioselectivity of the elimination (formation of 2,3- vs. 2,5-dihydrofuran) will depend on the specific base used and the reaction conditions.
-
Solution:
-
Choose a less-hindered, more nucleophilic base: If your desired reaction is substitution, switch to a base that is a better nucleophile than it is a base. Examples include sodium azide, cyanide, or primary amines.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running your reaction at a lower temperature can favor the substitution pathway.
-
Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base like potassium carbonate or triethylamine, which are less likely to induce elimination.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly Under Basic Conditions.
-
Scenario: You are attempting a substitution reaction with a weak nucleophile in the presence of a base, and the reaction is not proceeding to completion.
-
Root Cause Analysis: While strong bases can cause elimination, a base that is too weak may not be sufficient to promote the desired reaction, especially if the nucleophile itself is not very reactive. Additionally, if the reaction is run in an aprotic solvent, the solubility of some inorganic bases can be low, reducing their effective concentration.
-
Solution:
-
Increase the nucleophilicity of the nucleophile: If possible, deprotonate your nucleophile with a strong, non-nucleophilic base (like NaH) before adding it to the this compound.
-
Use a phase-transfer catalyst: If you are using an inorganic salt as your nucleophile or base in a biphasic system or with low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the anion into the organic phase and increase the reaction rate.
-
Solvent choice: Ensure your solvent is appropriate for an SN2 reaction (e.g., DMF, DMSO, acetone) and can dissolve your reagents.
-
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare under acidic and basic conditions?
A1: this compound is generally more labile under acidic conditions than basic conditions, primarily due to two factors:
-
Acidic Conditions: In the presence of acid, the ether oxygen can be protonated. This makes the tetrahydrofuran ring more susceptible to nucleophilic attack and potential ring-opening. Furthermore, acid catalysis can accelerate the hydrolysis to 3-hydroxytetrahydrofuran.
-
Basic Conditions: In the absence of a strong base that can induce elimination, this compound is relatively stable. The primary reaction pathway is nucleophilic substitution at the C-Cl bond. Without protonation, the ether oxygen is less activating towards ring cleavage.
| Condition | Primary Reaction Pathway | Relative Rate of Degradation | Key Products |
| Acidic (aq.) | Hydrolysis (NGP-assisted), Ring Opening | Fast | 3-Hydroxytetrahydrofuran, 4-chlorobutane-1,2-diol |
| Neutral (aq.) | Hydrolysis (NGP-assisted) | Moderate | 3-Hydroxytetrahydrofuran |
| Basic (aq.) | Hydrolysis (SN2) | Slow | 3-Hydroxytetrahydrofuran |
| Strong Base (non-aq.) | E2 Elimination | Fast | 2,3-Dihydrofuran, 2,5-Dihydrofuran |
Q2: What is the detailed mechanism of hydrolysis under acidic and basic conditions?
A2: The mechanisms differ significantly:
-
Acid-Catalyzed Hydrolysis (via NGP):
Caption: Acid-catalyzed hydrolysis via NGP.
-
Protonation: The ether oxygen is protonated by the acid.
-
NGP Attack: The protonated ether oxygen's lone pair attacks the carbon with the chlorine, displacing the chloride ion and forming a bridged oxonium ion intermediate.
-
Nucleophilic Attack: A water molecule attacks one of the carbons of the bridged intermediate, leading to the formation of 3-hydroxytetrahydrofuran after deprotonation.
-
-
Base-Promoted Hydrolysis:
Caption: Base-promoted hydrolysis via SN2.
This is a direct SN2 reaction . The hydroxide ion acts as a nucleophile and attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single concerted step. This is generally a slower process than the NGP-assisted pathway.
Q3: Can ring-opening occur? Under what conditions?
A3: Yes, ring-opening is a potential side reaction, particularly under strongly acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on one of the alpha-carbons to the ether oxygen. For example, in the presence of a strong acid like HBr, the bromide ion can attack a carbon adjacent to the oxygen, leading to the formation of a halo-alcohol.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile compounds like this compound and its potential byproducts (e.g., dihydrofurans). The mass spectrometer provides definitive identification of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of starting materials, intermediates, and final products. It can be used to monitor the reaction progress in real-time by observing the disappearance of reactant signals and the appearance of product signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of a reaction by observing the consumption of the starting material and the formation of products.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by GC-MS
-
Preparation of Standard Solutions: Prepare standard solutions of this compound and 3-hydroxytetrahydrofuran in a suitable solvent (e.g., ethyl acetate) at known concentrations.
-
Reaction Setup: In a sealed vial, dissolve a known amount of this compound in the desired aqueous buffer (e.g., pH 4, 7, and 10) to a final concentration of ~1 mg/mL.
-
Incubation: Place the vials in a temperature-controlled shaker at a set temperature (e.g., 25 °C, 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.
-
Extraction: Quench the reaction and extract the analyte by adding a known volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) containing an internal standard. Vortex vigorously and separate the organic layer.
-
GC-MS Analysis: Inject a sample of the organic layer into the GC-MS. Use a suitable column (e.g., DB-5ms) and temperature program to separate this compound and its degradation products.
-
Quantification: Quantify the amount of remaining this compound and formed 3-hydroxytetrahydrofuran by comparing their peak areas to those of the standard solutions and the internal standard.
References
- Neighboring Group Participation: A comprehensive overview of the principles and applications of neighboring group participation in organic reactions. Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms Source: Springer URL:[Link]
- Elimination Reactions: A detailed explanation of E1 and E2 elimination reactions and the factors that favor them over substitution. Title: Elimination Reactions Source: Michigan State University, Department of Chemistry URL:[Link]
- Safety Data for this compound: Material safety data sheet providing handling and hazard information. Title: 3-Chlorooxolane Source: PubChem, National Institutes of Health URL:[Link]
- Analytical Methods for Halogenated Compounds: A review of analytical techniques for the determination of halogenated organic compounds in water. Title: New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]
Side reactions of 3-Chlorotetrahydrofuran with strong nucleophiles
Welcome to the technical support center for navigating the complexities of reactions involving 3-Chlorotetrahydrofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges that arise when reacting this compound with strong nucleophiles, focusing on troubleshooting common side reactions and providing a robust framework for reaction optimization.
Core Concepts: The Reaction Manifold of this compound
This compound is a valuable electrophile for introducing the THF moiety. However, its reactivity is governed by a delicate balance between several competing pathways. Understanding these pathways is the first step toward troubleshooting and control. The primary competing reactions are bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2).[1][2][3]
-
SN2 (Substitution): The desired pathway in many synthetic applications. A nucleophile directly displaces the chloride leaving group, forming a new carbon-nucleophile bond with inversion of stereochemistry. This reaction is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[4]
-
E2 (Elimination): A common side reaction, especially with strong, sterically hindered bases. The nucleophile acts as a base, abstracting a proton from a carbon adjacent (β) to the carbon bearing the chlorine. This results in the formation of 2,3-dihydrofuran.[5][6] E2 reactions are often favored by higher temperatures.[3]
-
Ring-Opening: While the five-membered THF ring is significantly less strained than epoxides or oxetanes, ring-opening can occur under harsh conditions, particularly with highly reactive organometallic reagents or in the presence of strong Lewis acids.[7][8][9][10][11] For instance, potent bases like n-butyllithium can deprotonate the THF ring, initiating decomposition pathways.[12]
The outcome of the reaction is a dynamic interplay between the substrate, nucleophile, solvent, and temperature. The goal of this guide is to help you manipulate these variables to favor your desired outcome.
Diagram: Competing SN2 and E2 Pathways
Caption: Fig 1. Competition between SN2 and E2 pathways.
Troubleshooting Guide
This section is formatted as a series of questions addressing common problems encountered during experiments.
Q1: My reaction yield is low, and I've isolated 2,3-dihydrofuran. What's causing this and how can I fix it?
Probable Cause: You are observing the E2 elimination side product. This occurs when the nucleophile acts as a base rather than a nucleophile. This pathway is highly dependent on the nucleophile's basicity and steric bulk, as well as the reaction temperature.[5][6][13]
Solutions:
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions.[3] Cooling the reaction (e.g., from room temperature to 0 °C or -20 °C) can significantly slow the rate of elimination relative to substitution.
-
Re-evaluate Your Nucleophile:
-
Steric Hindrance: Bulky nucleophiles/bases (e.g., potassium tert-butoxide, LDA) are more likely to abstract a sterically accessible proton on the exterior of the molecule than to perform a backside attack on the C-Cl bond.[6] If possible, switch to a smaller nucleophile (e.g., sodium ethoxide instead of potassium tert-butoxide).
-
Basicity vs. Nucleophilicity: Highly basic, non-nucleophilic reagents will exclusively favor elimination. For substitution, you need a reagent that is a good nucleophile. For instance, iodide (I⁻) is an excellent nucleophile but a weak base, while hydroxide (OH⁻) is both a strong nucleophile and a strong base, making competition more likely.[14]
-
-
Solvent Choice: While SN2 reactions are favored by polar aprotic solvents (e.g., DMSO, DMF, Acetone), E2 reactions can also proceed rapidly in these environments.[4] In some cases, a less polar solvent like THF may disfavor the charged transition state of the E2 pathway more than the SN2 pathway.
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Temperature | Low (e.g., -20 °C to 0 °C) | High (e.g., Room Temp to Reflux) | Elimination often has a higher activation energy.[3] |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., RS⁻, N₃⁻) | Strong, bulky base (e.g., t-BuOK, DBU) | Steric hindrance prevents backside attack, favoring proton abstraction. |
| Solvent | Polar Aprotic (DMSO, DMF) | Can work in both protic and aprotic | Polar aprotic solvents accelerate SN2, but strong bases are effective in many solvents.[4] |
Q2: I'm using an organolithium reagent (like n-BuLi or PhLi) and getting a complex, unidentifiable mixture. What is happening?
Probable Cause: Organolithium reagents, particularly alkyllithiums like n-BuLi, are exceptionally strong bases.[15][16] In ethereal solvents like THF, they can deprotonate the C-H bonds adjacent to the ether oxygen, especially at temperatures above -40 °C.[12] This leads to a cascade of side reactions, including ring-opening and polymerization, resulting in a complex product mixture.
Solutions:
-
Switch to a Grignard Reagent: Grignard reagents (RMgX) are generally less basic than their organolithium counterparts and are far less likely to deprotonate or cleave the THF ring.[11][17][18] They are excellent nucleophiles for this type of substitution.
-
Use an Organocuprate: Gilman reagents (R₂CuLi) are soft, highly selective nucleophiles that excel in SN2 reactions and are much less basic than organolithiums, minimizing elimination and ring-opening side reactions.
-
Strict Temperature Control: If you must use an organolithium, maintain the reaction at a very low temperature (e.g., -78 °C) throughout the addition and reaction time to minimize proton abstraction from the solvent/substrate.
Q3: The reaction is very slow or doesn't seem to start. How can I get it to proceed?
Probable Cause: The reaction may have a high activation energy, or your reagents may be impure or deactivated.[19][20]
Solutions:
-
Verify Reagent Quality:
-
Nucleophile: If using an organometallic, titrate it to confirm its concentration. Ensure alkoxides or other bases are anhydrous, as water will quench the reaction.
-
This compound: Ensure it is pure and free from acidic impurities or water.
-
-
Increase the Temperature: If you have confirmed that elimination is not a major competing pathway at lower temperatures, cautiously increasing the temperature (e.g., from 0 °C to room temperature) can increase the reaction rate. Monitor carefully by TLC or LCMS.[20]
-
Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile. For example, a sodium thiolate (RSNa) is more nucleophilic than a sodium alkoxide (RONa).
-
Consider a Catalyst: In some cases, a catalytic amount of a more nucleophilic species can facilitate the reaction. For example, adding a catalytic amount of sodium iodide can convert the alkyl chloride in-situ to the more reactive alkyl iodide via the Finkelstein reaction, which then reacts faster with your primary nucleophile.
Troubleshooting Workflow
Caption: Fig 2. A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q: How does solvent choice impact the SN2/E2 competition? A: Polar aprotic solvents (DMF, DMSO, acetone) are generally preferred for SN2 reactions because they solvate the cation but not the anionic nucleophile, increasing its effective reactivity.[4] However, a very strong base will still promote E2 elimination in these solvents. Polar protic solvents (e.g., ethanol, water) can slow down both SN2 and E2 reactions by solvating the nucleophile through hydrogen bonding, but this effect is often more pronounced for smaller nucleophiles.[14] THF is a good general-purpose solvent as it's polar and aprotic but less so than DMF or DMSO, offering a middle ground.
Q: Are Grignard reagents completely safe from side reactions? A: While much safer than organolithiums in this context, Grignard reagents are still strong bases and can promote E2 elimination, especially with sterically hindered Grignards or at elevated temperatures.[17] It is always advisable to perform the reaction at a low temperature (e.g., 0 °C) and add the this compound to the Grignard solution slowly to maintain a low concentration of the electrophile and minimize side reactions.
Q: Can I use 3-bromotetrahydrofuran instead? A: Yes. Bromide is a better leaving group than chloride. This means that reactions with 3-bromotetrahydrofuran will generally be faster. However, because the C-Br bond is weaker, the substrate is also more susceptible to elimination.[1] The same principles of using low temperatures and less basic nucleophiles apply, and may be even more critical to suppress the competing E2 pathway.
Experimental Protocols
Protocol 1: General Procedure for SN2 Substitution using a Thiolate Nucleophile
This protocol provides a robust starting point for achieving high yields of the substitution product while minimizing elimination.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF to the flask and cool the resulting slurry to 0 °C in an ice-water bath.
-
Nucleophile Formation: Slowly add a solution of the desired thiol (R-SH, 1.0 eq) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the thiolate.
-
Addition of Electrophile: While maintaining the temperature at 0 °C, add this compound (1.05 eq) dropwise over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish after several hours, consider allowing it to warm slowly to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This guide is intended for informational purposes and should be used by trained chemical professionals. Always perform a thorough safety assessment before beginning any new experimental procedure.
References
- Bhat, M. Y., Padder, A. H., Gupta, R., et al. (2023). Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. The Journal of Organic Chemistry.
- Dalton Transactions. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. RSC Publishing.
- ResearchGate. (n.d.). SN2 versus E2 Competition of Cyclic Ethers.
- ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization.
- ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane.
- ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Publications.
- The Journal of Organic Chemistry. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. ACS Publications.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Not Voodoo.
- RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
- Siegel, D. (n.d.). Organolithium Reagents. Myers Group, Harvard University.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! Not Voodoo.
- University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Not Voodoo.
- Chemistry LibreTexts. (2021). Nucleophilic substitution and elimination reactions.
- Scribd. (n.d.). Alkyl Halides: Elimination Reactions Explained.
- Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
- Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
- Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2022). Elimination Reactions- Zaitsev's Rule.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- Acros Organics. (n.d.). Organolithium compounds, properties & structures.
- Chemistry LibreTexts. (2022). Reactions with Grignard Reagents.
- PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Highly Regioselective Control of 1,2-Addition of Organolithiums to α,β-Unsaturated Compounds.
- YouTube. (2021). Elimination Reaction- Haloalkanes and Haloarenes. Chemistry - Class 12.
- Quora. (2021). Why doesn't Grignard reagent not react with tetrahydrofuran?
- Wikipedia. (n.d.). Organolithium reagent.
- Lumen Learning. (n.d.). Appendix 2: Main Mechanisms. Organic Chemistry 1: An open textbook.
- YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry. Chad's Prep.
- Nature. (2022). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination.
- Pearson+. (n.d.). For each pair, predict the stronger nucleophile in the SN2 reaction.
- YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. OChemTutor.
Sources
- 1. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. For each pair, predict the stronger nucleophile in the SN2 reacti... | Study Prep in Pearson+ [pearson.com]
- 15. fishersci.it [fishersci.it]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Troubleshooting [chem.rochester.edu]
Optimizing reaction yield for the synthesis of 3-Chlorotetrahydrofuran
Welcome to the technical support center for the synthesis of 3-Chlorotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem: My reaction yield is consistently low. What are the critical parameters to investigate?
Low yield in the synthesis of this compound is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here’s a breakdown of the key factors to scrutinize:
1. Choice and Quality of Starting Material:
The most prevalent laboratory-scale synthesis involves the chlorination of 3-hydroxytetrahydrofuran or the cyclization of 1,2,4-butanetriol derivatives. The purity of your starting material is paramount.
-
From 3-Hydroxytetrahydrofuran: Ensure your starting alcohol is free of water and other hydroxyl-containing impurities, which can consume the chlorinating agent.
-
From 1,2,4-Butanetriol: This route involves a dehydration-cyclization followed by chlorination. Impurities in the butanetriol can lead to side products. One common impurity, 3-hydroxytetrahydrofuran, can form during the distillation of 1,2,4-butanetriol, which can affect the stoichiometry of your reaction.[1]
2. Chlorinating Agent and Stoichiometry:
Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are common chlorinating agents for this synthesis.[2]
-
Stoichiometry: A slight excess of the chlorinating agent is often used to ensure complete conversion of the alcohol. However, a large excess can lead to the formation of undesired byproducts and complicate purification. Start with a 1.1 to 1.5 molar equivalent of the chlorinating agent and optimize from there.
-
Reagent Quality: Use freshly opened or properly stored thionyl chloride. Over time, it can decompose into HCl, SO₂, and other species, reducing its efficacy.
3. Reaction Temperature:
Temperature control is critical.
-
Addition of Chlorinating Agent: The addition of thionyl chloride to the alcohol is exothermic. This step should be performed at a low temperature (typically 0 °C) to minimize the formation of side products.
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature or gently heated to drive it to completion. The optimal temperature profile will depend on the specific substrate and solvent. Drastic temperature increases can promote elimination reactions, leading to the formation of unsaturated byproducts.
4. Solvent Selection:
The choice of solvent can significantly impact the reaction rate and selectivity.
-
Commonly used solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).
-
The solvent should be anhydrous, as water will react with the chlorinating agent. Ensure your solvent is properly dried before use.
5. Reaction Time:
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or the formation of byproducts.
Optimization Parameters Summary Table:
| Parameter | Recommended Range | Rationale & Key Considerations |
| Starting Material Purity | >98% | Impurities consume reagents and lead to side products. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Ensure high purity and use a slight excess (1.1-1.5 eq.). |
| Temperature | 0 °C for addition, then RT to 40 °C | Control exotherm during addition; gentle heating for completion. |
| Solvent | Anhydrous DCM or Chloroform | Must be inert to the chlorinating agent and dry. |
| Reaction Time | Monitor by TLC/GC-MS | Avoid incomplete reaction or product degradation. |
Problem: I'm seeing unexpected peaks in my NMR/GC-MS analysis. What are the likely side products?
The appearance of unexpected signals in your analytical data points to the formation of impurities. The nature of these byproducts depends on the synthetic route and reaction conditions.
Common Impurities and Their Origins:
-
Dichlorinated Species: Over-chlorination can lead to the formation of dichlorotetrahydrofurans. This is more likely if a large excess of the chlorinating agent is used or if the reaction temperature is too high.
-
Elimination Products: At elevated temperatures, elimination of HCl can occur, leading to the formation of dihydrofurans.
-
Unreacted Starting Material: If the reaction does not go to completion, you will see signals corresponding to your starting alcohol (e.g., 3-hydroxytetrahydrofuran).
-
Solvent-Related Impurities: While less common with inert solvents, some solvents can participate in side reactions under harsh conditions.
-
Ring-Opened Products: Strong acids generated in situ can potentially catalyze the ring-opening of the tetrahydrofuran moiety, especially at higher temperatures.
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Problem: I'm struggling to purify the this compound product. What are the best practices?
Purification of this compound can be challenging due to its volatility and potential for decomposition.
1. Work-up Procedure:
-
Quenching: The reaction should be carefully quenched by slowly adding it to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize excess acid and decompose any remaining chlorinating agent.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or diethyl ether.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
2. Distillation:
-
Atmospheric vs. Vacuum Distillation: this compound has a boiling point of approximately 145-147 °C at atmospheric pressure.[3] However, heating to this temperature can cause decomposition. Therefore, vacuum distillation is the preferred method for purification.[4]
-
Fractional Distillation: If your crude product contains impurities with boiling points close to that of this compound, a fractional distillation setup with a Vigreux or packed column will be necessary to achieve good separation.
3. Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the mobile phase should be optimized to achieve good separation between the product and impurities.
Purification Strategy Flowchart:
Sources
Troubleshooting guide for reactions involving 3-Chlorotetrahydrofuran
Technical Support Center: 3-Chlorotetrahydrofuran
Welcome to the technical support center for this compound (3-Cl-THF). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
Answer: this compound is a flammable liquid and is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause serious eye irritation and may cause respiratory irritation.[2] A key, often overlooked, hazard is its potential to form explosive peroxides upon storage, similar to its parent compound, tetrahydrofuran (THF).[2][3]
Core Safety Protocols:
-
Handling: Always handle 3-Cl-THF in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The container should be opaque to prevent light exposure, which can accelerate peroxide formation.
-
Peroxide Testing: Before use, especially with older containers, it is critical to test for the presence of peroxides. Standard peroxide test strips are commercially available and easy to use. If peroxides are present at significant levels, do not attempt to distill or concentrate the solvent, as this can lead to a violent explosion. Consult your institution's safety protocols for peroxide quenching procedures.
Q2: How stable is this compound to acidic and basic conditions?
Answer: The stability of 3-Cl-THF is a critical factor in reaction design.
-
Acidic Conditions: Strong acids can promote the ring-opening of the tetrahydrofuran moiety.[4][5][6] This can lead to undesired side products, particularly at elevated temperatures. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group.
-
Basic Conditions: 3-Cl-THF is susceptible to elimination reactions under basic conditions, especially with strong, sterically hindered bases, to form 2,3-dihydrofuran.[7] It can also undergo hydrolysis to form 3-hydroxytetrahydrofuran, particularly in the presence of aqueous base.[8][9][10] The rate of these side reactions is highly dependent on the base strength, temperature, and solvent.
Q3: What are common impurities in commercial this compound and how can I purify it?
Answer: Commercial grades may contain small amounts of water, peroxides, and the isomeric 2-chlorotetrahydrofuran.[11] Depending on the synthesis route, residual starting materials or solvents may also be present.
Purification Protocol:
-
Drying: To remove water, 3-Cl-THF can be dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filtered. For more stringent requirements, it can be distilled from a suitable drying agent like calcium hydride (CaH₂).
-
Peroxide Removal: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina.
-
Distillation: Fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is the most effective method for achieving high purity. Collect the fraction boiling at the correct temperature (approx. 143-145 °C at atmospheric pressure), ensuring the distillation apparatus is properly shielded.
Troubleshooting Common Reactions
This section addresses specific issues you may encounter in the laboratory, focusing on causality and providing actionable solutions.
Problem 1: Low Yield in Nucleophilic Substitution (Sₙ2) Reactions
You are attempting to displace the chloride with a nucleophile (e.g., an azide, cyanide, or alkoxide) but observe low conversion of your starting material or a low yield of the desired product.
The success of an Sₙ2 reaction depends on the interplay between the substrate, nucleophile, leaving group, and solvent.[12][13] With 3-Cl-THF, a secondary alkyl halide, there is a significant competing E2 elimination pathway.[14]
dot
Caption: Simplified mechanism of Lewis acid-mediated ring opening.
-
Avoid Strong Lewis Acids: If ring-opening is a problem, screen for milder Lewis acids or avoid them entirely if the reaction chemistry permits. For instance, if promoting a substitution, consider using iodide as a catalytic nucleophile rather than a Lewis acid to activate the substrate.
-
Temperature Control: Ring-opening is often more prevalent at higher temperatures. Maintaining strict temperature control at or below room temperature can suppress this side reaction.
-
Choice of Nucleophile: Very strong, hard nucleophiles may also promote ring-opening under certain conditions. If possible, use a softer nucleophile to favor attack at the C-Cl bond.
By understanding the inherent reactivity and potential side reactions of this compound, you can better design your experiments, anticipate challenges, and systematically troubleshoot issues as they arise.
References
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524394, 3-Chlorooxolane.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. In NIST Chemistry WebBook.
- Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071-5076. [Link]
- Clark, J. (n.d.). Nucleophilic Substitution Reactions.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- ResearchGate. (n.d.). Nucleophilic substitution with allyltrimethylsilane.
- LibreTexts Chemistry. (n.d.). Common nucleophilic substitution reactions.
- LibreTexts Chemistry. (n.d.). The SN2 Reaction.
- Solovyev, A., et al. (2013). Tetrahydrofuran ring opening and related reactions with Lewis acidic N-heterocyclic carbene-boryl trifluoromethanesulfonate. Dalton Transactions, 42(4), 917-920. [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.
- Kunnari, S. M., et al. (2001). An unexpected tetrahydrofuran ring opening: synthesis and structural characterization of Ph3PO(CH2)4TeBr4. Journal of the Chemical Society, Dalton Transactions, (22), 3417-3418. [Link]
- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6. [Link]
- Frontier, A. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I.
- Wang, Y., et al. (2020). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 59(17), 12345-12354. [Link]
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. In NIST Chemistry WebBook.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
- Frontier, A. (n.d.). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
- ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives.
- Scribd. (n.d.). Organic Chemistry: Alkenes & Reactions.
- Semantic Scholar. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate.
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 40(11), 1135-1145. [Link]
- Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
- Google Patents. (n.d.). CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
- Chemical Synthesis Database. (n.d.). 2-allyl-3-chlorotetrahydrofuran.
- Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
- Wilson, C. L. (1945). Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst. Journal of the Chemical Society (Resumed), 52-54. [Link]
- ResearchGate. (n.d.). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178730, Furan, 2-chlorotetrahydro-.
Sources
- 1. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rsc.org [rsc.org]
- 5. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 7. 16. Reactions of furan compounds. Part III. Formation of tetrahydrofuran, 2 : 3-dihydrofuran, and other substances by passage of tetrahydrofurfuryl alcohol vapour over a nickel catalyst - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 11. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
- 13. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 14. scribd.com [scribd.com]
Common impurities found in commercial 3-Chlorotetrahydrofuran
Technical Support Center: 3-Chlorotetrahydrofuran
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound (3-Cl-THF). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for professionals using this versatile solvent and synthetic intermediate. As Senior Application Scientists, we have structured this guide to address the most common and critical issues encountered in the lab, with a focus on impurity profiles and their impact on experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most pressing questions regarding the purity of commercial this compound.
Q1: What are the primary impurities I should be aware of in commercial-grade this compound?
Commercial 3-Cl-THF can contain several impurities stemming from its synthesis, storage, and handling. Understanding these is the first step in troubleshooting and ensuring reproducible results. The most common impurities are summarized in the table below.
| Impurity Class | Specific Examples | Likely Origin | Potential Experimental Impact |
| Peroxides | Hydroperoxides | Autoxidation from exposure to air and light[1][2][3] | HIGHLY DANGEROUS . Can decompose explosively upon heating or concentration.[1][4][5] Can also initiate unwanted radical reactions. |
| Water | H₂O | Ingress from atmosphere, incomplete drying during manufacturing | Quenches moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, strong bases).[6] |
| Isomeric Impurities | 2,3-Dichlorotetrahydrofuran | Byproduct of the chlorination process during synthesis[7][8] | May have different reactivity, leading to unexpected side products or affecting reaction kinetics. |
| Degradation Products | Various, resulting from hydrolysis or photolysis | Instability over time, especially when exposed to light, heat, or pH extremes[9][10] | Can introduce reactive functional groups that interfere with the main reaction. |
| Residual Solvents | Toluene, Methanol, Ethanol, Ethyl Acetate | Solvents used during synthesis and purification steps[11][12] | Can alter reaction polarity and may compete in reactions. |
| Stabilizers | Butylated hydroxytoluene (BHT) | Added by manufacturers to inhibit peroxide formation[1][4] | Generally non-reactive, but its presence can interfere with certain sensitive catalytic processes or analytical techniques. |
Q2: How are peroxides formed in this compound, and why are they so hazardous?
Peroxide formation is the most critical safety concern associated with 3-Cl-THF, as it is a cyclic ether similar to tetrahydrofuran (THF). The process is a free-radical chain reaction initiated by light and atmospheric oxygen.[1][2]
Mechanism of Peroxide Formation:
-
Initiation: Light or heat helps atmospheric oxygen (O₂) form a radical, which abstracts a hydrogen atom from the carbon adjacent to the ether oxygen in the 3-Cl-THF molecule. This creates a 3-Cl-THF radical.[2]
-
Propagation: This radical reacts with another oxygen molecule to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another 3-Cl-THF molecule, forming a hydroperoxide and a new 3-Cl-THF radical, continuing the chain reaction.[1][2]
-
Hazard: These hydroperoxides are less volatile than the parent solvent and can become highly concentrated during distillation or evaporation.[3][5] Upon heating or mechanical shock, they can decompose violently, leading to a severe explosion.[1] Unstabilized THF can form peroxides within days of exposure to air.[4]
Caption: Free-radical chain reaction for peroxide formation.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct, actionable advice for problems frequently encountered during synthesis.
Q3: My Grignard reaction is failing or giving very low yields. Could my this compound be the problem?
Absolutely. Grignard reagents are extremely sensitive to impurities commonly found in ether solvents.
Troubleshooting Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ijarse.com [ijarse.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 12. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Reactions of 3-Chlorotetrahydrofuran
Welcome to the technical support center for navigating the complexities of reactions involving 3-chlorotetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable building block in organic synthesis, providing access to a variety of substituted tetrahydrofuran derivatives which are common motifs in natural products and pharmaceuticals.[1] However, its reactivity can be nuanced, often leading to mixtures of regioisomers. The primary challenge lies in controlling whether a nucleophile attacks at the C3 position (direct substitution) or if rearrangement or ring-opening occurs.[2][3][4] This guide will provide you with the insights and methodologies to steer your reactions toward the desired constitutional isomer.[5][6]
Part 1: Troubleshooting Guide for Common Regioselectivity Issues
This section addresses the most frequently encountered problems in reactions of this compound and offers systematic approaches to their resolution.
| Issue | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Low yield of desired C3-substituted product; formation of multiple isomers. | 1. Competing SN1/SN2 Pathways: The secondary nature of the carbon bearing the chlorine can allow for both SN1 and SN2 mechanisms, leading to a loss of stereoselectivity and potential rearrangements.[7] 2. Ring-Opening: Under certain conditions, particularly with strong Lewis acids or highly nucleophilic reagents, the tetrahydrofuran ring can open.[2][3][4][8][9] 3. Elimination Reactions: Strong, sterically hindered bases can promote elimination to form dihydrofurans. | 1. Favoring the SN2 Pathway: a. Nucleophile Choice: Employ strong, non-bulky nucleophiles to favor a direct backside attack.[7][10][11] Negatively charged nucleophiles are generally more reactive in SN2 reactions.[10] b. Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of the attacking species and disfavor carbocation formation.[10][11] 2. Minimizing Ring-Opening: a. Temperature Control: Maintain low reaction temperatures to disfavor the higher activation energy pathway of ring-opening. b. Avoid Strong Lewis Acids: If a catalyst is necessary, consider weaker Lewis acids or alternative activation methods. 3. Suppressing Elimination: a. Use non-basic nucleophiles where possible. b. If a basic nucleophile is required, opt for a less sterically hindered one to favor substitution over elimination. |
| Reaction is sluggish or does not proceed to completion. | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group efficiently.[7][12] 2. Inappropriate Solvent: The solvent may be stabilizing the ground state of the reactants more than the transition state, leading to a high activation energy.[10][11][12] 3. Steric Hindrance: A bulky nucleophile may have difficulty accessing the C3 position.[7][10][11] | 1. Enhancing Nucleophilicity: a. Consider using the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol). b. The addition of a catalytic amount of a more nucleophilic salt (e.g., sodium iodide) can sometimes facilitate the reaction via an in-situ Finkelstein reaction. 2. Optimizing Solvent: a. For SN2 reactions, ensure a polar aprotic solvent is used.[10] b. For reactions that may have some SN1 character, a polar protic solvent (e.g., ethanol, water) could increase the rate by stabilizing the leaving group.[10] 3. Addressing Steric Issues: a. If possible, select a smaller, yet still potent, nucleophile. |
| Desired product is formed, but with poor diastereoselectivity. | 1. SN1 Character: The formation of a planar carbocation intermediate in an SN1 reaction allows for nucleophilic attack from either face, leading to a racemic or diastereomeric mixture.[7] 2. Epimerization: The product itself may be susceptible to epimerization under the reaction conditions, especially if there is an acidic or basic site adjacent to a newly formed stereocenter. | 1. Promoting SN2 Conditions: a. Strictly adhere to the use of strong nucleophiles and polar aprotic solvents.[10] b. Lowering the reaction temperature can further suppress the SN1 pathway. 2. Controlling Post-Reaction Isomerization: a. Quench the reaction carefully to neutralize any acidic or basic components. b. Purify the product promptly after workup to minimize exposure to conditions that could cause epimerization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of nucleophile impact the regioselectivity of the reaction?
The nature of the nucleophile is a critical factor in determining the outcome of the reaction.[11][12]
-
Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the electrophilic carbon at C3 is a relatively hard center. Hard nucleophiles (e.g., RO⁻, RNH₂) will preferentially attack this site, favoring direct substitution. Softer nucleophiles might exhibit more complex reactivity.
-
Steric Bulk: Large, bulky nucleophiles can be sterically hindered from attacking the C3 position, potentially leading to a greater proportion of elimination byproducts.[7][11]
-
Basicity: Strongly basic nucleophiles can also favor elimination over substitution.
Q2: What is the role of the solvent in controlling regioselectivity?
The solvent plays a multifaceted role in these reactions.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for SN2 reactions as they solvate the cation of a salt but leave the anion (the nucleophile) relatively "bare" and more reactive.[10] This enhances the rate of direct substitution at C3.
-
Polar Protic Solvents (e.g., H₂O, EtOH): These solvents can solvate both the cation and the anion, which can decrease the nucleophilicity of the attacking species.[10] They are also more likely to promote SN1-type reactions by stabilizing the carbocation intermediate and the leaving group, which can lead to a loss of regioselectivity.[10]
Q3: Can directing groups be used to improve regioselectivity?
While less common for a simple substrate like this compound, the concept of directing groups is a powerful strategy in organic synthesis.[13][14] In more complex derivatives of tetrahydrofuran, a nearby functional group can influence the regioselectivity of a reaction through steric or electronic effects. For instance, a bulky substituent at C2 could sterically block one face of the ring, directing an incoming nucleophile to the opposite face.
Q4: Are there any catalytic methods to enhance regioselectivity?
Yes, catalysis can be employed to favor a specific reaction pathway.
-
Phase-Transfer Catalysis: For reactions involving a salt of a nucleophile that has poor solubility in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase, thereby increasing the effective concentration of the nucleophile and promoting the SN2 reaction.
-
Lewis Acid Catalysis: While strong Lewis acids can promote undesirable ring-opening,[8] carefully chosen, mild Lewis acids can sometimes activate the C-Cl bond towards substitution. However, this approach must be optimized cautiously to avoid loss of regioselectivity.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for SN2 Substitution with an Oxygen Nucleophile
This protocol provides a starting point for the reaction of this compound with an alcohol to form a 3-alkoxytetrahydrofuran, a reaction that can be prone to regioselectivity issues if not properly controlled.
Step-by-Step Methodology:
-
To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the corresponding sodium alkoxide.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Competing Pathways
The following diagram illustrates the key decision point for a nucleophile reacting with this compound.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 4. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Regioselectivity - Wikipedia [en.wikipedia.org]
- 6. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Chlorotetrahydrofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical challenge in synthetic chemistry: catalyst poisoning in reactions involving 3-Chlorotetrahydrofuran. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the efficiency and success of your experimental work.
Section 1: Understanding the Challenge: Poisoning by a Chlorinated Substrate
This section addresses the fundamental principles of catalyst poisoning as it relates specifically to the use of this compound.
Q1: What is catalyst poisoning, and why is it a specific concern when using this compound?
A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them, preventing them from participating in the desired reaction.[1][2][3] When using this compound, the chlorine atom within the molecule is the primary source of concern. During the reaction, this chlorine can be released, typically as hydrochloric acid (HCl) or chloride ions (Cl⁻), which are potent poisons for a wide range of common catalysts.[4][5]
Unlike other forms of deactivation like coking or sintering, poisoning can occur with even trace amounts of the poison and can lead to a rapid and disproportionate loss of catalytic activity.[1][6] Chloride is known to be particularly aggressive, sometimes proving to be more deactivating than sulfur.[7]
Q2: What are the primary poisoning species generated from this compound and how do they deactivate the catalyst?
A: The primary poisoning species is the chloride itself, which can manifest as HCl or metal chlorides on the catalyst surface. The deactivation occurs through several mechanisms:
-
Strong Chemisorption (Chemical Poisoning): Chloride species chemically bond with high affinity to the active metal sites (e.g., on Pd, Pt, Ni, Cu catalysts).[1][2][8] This blocks reactants from accessing these sites, effectively shutting down the catalytic cycle.[9]
-
Formation of Stable Metal Chlorides: The poison can react with the catalyst material to form stable and inactive metal chlorides. For instance, on a Cu-ZnO catalyst, inactive zinc chloride can form, covering the surface.[10]
-
Electronic Modification: The high electronegativity of adsorbed chlorine can alter the electronic properties of the catalyst's active sites, reducing their ability to perform necessary steps like oxidative addition or reductive elimination.
-
Acidic Attack: If HCl is generated, it can etch the support material (e.g., alumina, silica) or leach the active metal phase, leading to irreversible structural damage and loss of active surface area.[5]
Below is a diagram illustrating the primary mechanism of active site blockage.
Caption: Mechanism of Chloride Poisoning on a Catalyst Surface.
Section 2: Diagnosis and Identification of Catalyst Poisoning
Correctly identifying the cause of deactivation is the first step toward a solution. This section provides guidance on diagnosing chloride poisoning.
Q3: What are the common symptoms of catalyst deactivation in my reaction?
A: Observing your reaction's progress and outcomes is critical. The following table summarizes common symptoms that may indicate catalyst deactivation, with a focus on those characteristic of chloride poisoning.
| Symptom | Potential Cause(s) | Specific Indication of Chloride Poisoning |
| Decreased Reaction Rate / Stalled Reaction | Catalyst Poisoning, Thermal Degradation, Incorrect Reagent Stoichiometry | A sharp, sudden drop in activity after an initial period of normal function can point to poisoning as the chloride concentration builds up.[4] |
| Incomplete Conversion | Insufficient Catalyst Loading, Deactivation, Unoptimized Reaction Time/Temp | The reaction proceeds to a certain conversion level and then stops, regardless of extended reaction time. |
| Change in Selectivity | Poisoning of Specific Sites, Change in Reaction Mechanism, Temperature Fluctuations | The formation of undesired byproducts increases as the primary reaction pathway is inhibited. |
| Need for Harsher Conditions | Deactivation | You find it necessary to increase temperature or pressure to achieve the same conversion rate as before, a classic sign of a failing catalyst.[11] |
| Visible Changes in Catalyst | Coking (black deposits), Sintering (color change) | While less common for pure chloride poisoning, formation of different colored metal chlorides might be observable. |
Q4: How can I confirm that chloride poisoning is the root cause of deactivation?
A: A systematic approach is needed to confirm your suspicions. If you observe the symptoms above, follow these steps:
-
Review Reaction Parameters: First, rule out simpler issues. Double-check calculations, reagent purity (aside from the substrate), solvent quality, and ensure the reaction was run under the correct atmosphere and temperature.[12]
-
Analyze Reaction Byproducts: Use techniques like GC-MS or LC-MS to analyze the crude reaction mixture. The presence of HCl or chlorinated byproducts supports the hypothesis of chloride release.
-
Test a "Clean" Substrate: If possible, run the reaction with an analogous substrate that does not contain chlorine (e.g., Tetrahydrofuran itself) under identical conditions. If the catalyst performs well, this strongly implicates the chlorinated substrate.
-
Analyze the Spent Catalyst: This is the most definitive method. Recover the catalyst from the reaction mixture, wash it thoroughly with a clean solvent, and dry it. Submit the sample for elemental analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), or Inductively Coupled Plasma (ICP) analysis). The detection of significant amounts of chlorine on the catalyst surface is direct evidence of poisoning.[5]
Section 3: Troubleshooting and Mitigation Strategies
Once poisoning is suspected or confirmed, immediate action is required. This section outlines troubleshooting workflows and preventative measures.
Q5: My catalyst activity has dropped significantly. What are the immediate troubleshooting steps?
A: When a reaction stalls, a logical workflow can help you diagnose the issue. The following flowchart outlines a typical troubleshooting process for suspected catalyst poisoning.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
Q6: Which types of catalysts are most susceptible to poisoning by chlorinated compounds?
A: Susceptibility varies significantly. Noble metals are often used in reactions like hydrodechlorination but are not immune. The table below provides a general guide.
| Catalyst Class | Common Examples | Susceptibility to Chloride Poisoning | Notes |
| Noble Metals | Pd/C, PtO₂, Rh/Al₂O₃ | Moderate to High | Palladium (Pd) catalysts are often considered more resistant to chloride poisoning than other noble metals and are frequently used for hydrodechlorination.[13] However, deactivation is still a significant issue.[4] |
| Non-Noble Transition Metals | Ni, Cu, Fe, Co | High | Copper catalysts are extremely sensitive to chlorides.[7] Nickel catalysts are also readily deactivated by the formation of surface chlorides.[4] |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | High | These can form less active complexes with chloride ions, altering their acidity and catalytic power. |
| Solid Acids | Zeolites, Acidic Resins | Moderate | Can be deactivated by the neutralization of acid sites. The interaction between chloride anions and metal cations can also form salt deposits that block pores.[8] |
Q7: How can I prevent or minimize catalyst poisoning from the outset?
A: Prevention is always the most effective strategy. Consider these approaches:
-
Use a Sacrificial Base: For reactions that generate HCl, the addition of a non-coordinating, sterically hindered base can act as an "acid scavenger," neutralizing the HCl before it reaches the catalyst surface.
-
Install a Guard Bed: In flow chemistry or larger-scale batch reactions, passing the this compound feedstock through an adsorbent bed designed to trap chlorides can be highly effective.[7]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes slow the rate of poison formation or its binding to the catalyst.
-
Choose a More Robust Catalyst: If options are available, select a catalyst known for its higher tolerance to chlorides, such as certain supported palladium catalysts.[13] Activated carbon supports can sometimes mitigate the negative effects of released chloride ions.[13]
Section 4: Advanced Protocols: Catalyst Regeneration
When poisoning occurs, it may be possible to restore some or all of the catalyst's activity.
Q8: Is it possible to regenerate a catalyst poisoned by chlorides?
A: Yes, in some cases, regeneration is possible, especially if the poisoning is reversible.[11] The success of regeneration depends on the nature of the catalyst and the severity of the poisoning. The primary goal is to remove the adsorbed chloride species without causing further damage, such as sintering the metal particles.[14] Common methods include chemical washing and thermal treatments.[15][16]
Q9: What is a general protocol for aqueous washing of a poisoned catalyst?
A: This method is effective for removing soluble metal chlorides, such as zinc chloride.[10]
Objective: To remove chloride poisons from a solid catalyst via washing.
Materials:
-
Spent, poisoned catalyst
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Protocol:
-
Catalyst Recovery: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration or decantation.
-
Solvent Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove any residual reactants and products.
-
Aqueous Wash: Create a slurry of the catalyst in deionized water. Stir gently for 1-2 hours at room temperature. This allows the water to dissolve and remove surface chlorides.[10]
-
Filtration: Filter the catalyst from the water. Repeat the aqueous wash (Steps 3-4) two more times to ensure thorough removal.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 80-120 °C) for several hours until all water is removed. Drying at excessively high temperatures may cause sintering.
-
Re-activation (if necessary): Some catalysts, particularly those used in hydrogenations, may require a reduction step (e.g., under H₂ flow) to restore the active metallic phase before reuse.
Q10: What is a protocol for thermal regeneration of a catalyst?
A: Thermal regeneration aims to desorb or decompose the poisoning compounds at high temperatures. This method is powerful but carries the risk of thermally damaging the catalyst.[15]
Objective: To remove chloride poisons via controlled heating.
Materials:
-
Spent, poisoned catalyst
-
Tube furnace with temperature control
-
Inert gas (Nitrogen or Argon)
-
Steam source (optional)
Protocol:
-
Catalyst Preparation: Recover and wash the catalyst with solvent as described in the aqueous washing protocol (Steps 1-2). Dry the catalyst completely.
-
Loading: Place the dried catalyst in a suitable holder (e.g., a quartz boat) inside a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas like nitrogen for 15-30 minutes to remove all oxygen.
-
Controlled Heating: Begin heating the furnace under a slow flow of inert gas. The temperature ramp rate should be slow and controlled (e.g., 5-10 °C/min) to prevent thermal shock.
-
Holding Temperature: The optimal temperature depends on the catalyst's thermal stability and the nature of the poison. A common approach for chloride removal involves treatment in a steam atmosphere.[11] Hold at the target temperature (e.g., 400-500 °C) for 2-4 hours. Caution: Exceeding the catalyst's thermal stability limit will cause irreversible sintering.[14]
-
Cooling: After the holding period, cool the furnace slowly to room temperature under the inert gas flow.
-
Re-activation: The catalyst will likely be in an oxidized state and will require a reduction step before it can be used again.
References
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025). Vertex AI Search.
- Deactivation of a Pd/AC catalyst in the hydrodechlorination of chlorinated herbicides. (2025). Vertex AI Search.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Vertex AI Search.
- DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. SciSpace.
- Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. RSC Publishing.
- Copper catalyst deactiv
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Study on catalyst deactivation kinetics of pyridine chlorination.
- Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production. (2024).
- C
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Deltascrubber.
- Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (2025). Anguil.
- What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube.
- What Is A C
- Catalyst deactiv
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. Impact of Chlorine on Steam Reforming Catalysts in Hydrocarbon Conversion for Hydrogen Production - Syamcat Catalyst Manufacturer [syamcat.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 16. Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air [shipandshore.com]
Technical Support Center: Scale-Up Synthesis of 3-Chlorotetrahydrofuran
Welcome to the technical support center for the synthesis of 3-Chlorotetrahydrofuran (3-Cl-THF). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important synthesis from the laboratory bench to pilot and production scales. This compound is a valuable building block in the pharmaceutical industry, often used in the synthesis of more complex active pharmaceutical ingredients (APIs)[1][2][3]. While several synthetic routes exist, scaling up presents significant challenges related to reaction control, impurity profiles, and safety.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common issues encountered during scale-up. Our approach is grounded in fundamental chemical principles to empower you not just to solve problems, but to understand their root causes.
Section 1: Common Synthetic Pathway & Core Challenges
The chlorination of 3-hydroxytetrahydrofuran (3-OH-THF) using a chlorinating agent like thionyl chloride (SOCl₂) is a frequently employed route due to the accessibility of the starting material[4]. 3-OH-THF can be prepared via methods such as the acid-catalyzed dehydration of 1,2,4-trihydroxybutane[5] or the reduction of 4-halo-3-hydroxybutyric acid esters[6].
While straightforward on a lab scale, this reaction is fraught with scale-up difficulties. The reaction is exothermic, produces corrosive gaseous byproducts (HCl and SO₂), and is sensitive to temperature, mixing, and addition rates. Failure to control these parameters can lead to runaway reactions, low yields, and complex impurity profiles that complicate downstream processing.
Caption: Reaction scheme for the synthesis of 3-Cl-THF.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the scale-up of 3-Cl-THF synthesis in a practical Q&A format.
Q1: My yield has dropped significantly after increasing the batch size from 1L to 50L. What is the most likely cause?
This is a classic scale-up issue primarily rooted in inadequate heat and mass transfer.[7][8]
-
Expert Analysis (Causality):
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 50L reactor has far less surface area per unit volume to dissipate heat compared to a 1L flask. Since the chlorination of alcohols with thionyl chloride is exothermic, the reaction temperature can increase uncontrollably in localized areas of the reactor, even if the external cooling jacket sensor reads the correct temperature. This leads to thermal degradation of the product and the formation of byproducts.[8]
-
Mass Transfer (Mixing): What works with a small magnetic stir bar is insufficient for a large reactor. Inadequate mixing creates "dead zones" where reactants are not homogenously mixed.[8] This can cause localized high concentrations of the added thionyl chloride, leading to rapid, uncontrolled exotherms and the formation of impurities.
-
-
Troubleshooting Actions:
-
Characterize the Exotherm: Before scaling, perform reaction calorimetry to understand the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is critical for ensuring your pilot-scale reactor's cooling system can handle the thermal load.
-
Control Addition Rate: Do not add the thionyl chloride all at once. A slow, controlled subsurface addition is crucial. The addition rate should be tied to the reactor's ability to remove heat, maintaining a constant internal temperature.
-
Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing. The goal is to achieve homogenous dispersal of the added reagent and uniform heat distribution.
-
Iterative Scale-Up: Never scale a reaction by more than a factor of three to five from a previously successful run.[9] A jump from 1L to 50L is too large; consider an intermediate 5L or 10L run to validate your process parameters.
-
Q2: I'm observing a new, significant impurity in my scaled-up batch that I didn't see on the small scale. How do I identify and mitigate it?
Impurity amplification is a common consequence of changes in reaction kinetics and thermal profiles at a larger scale.[8]
-
Expert Analysis (Causality):
-
Side Reactions: The most likely culprits are products from side reactions that are kinetically favored at higher localized temperatures. For instance, in related syntheses involving chlorination of the THF ring, over-chlorination to form dichlorinated species like 2,3-dichlorotetrahydrofuran can occur, especially if temperature control is lost.[10]
-
Raw Material Impurities: Impurities in the starting 3-hydroxytetrahydrofuran or thionyl chloride, which were negligible at a small scale, can become significant in a larger batch.[7]
-
Hold Times: Longer processing and hold times at scale can lead to degradation of the product or intermediates.
-
-
Troubleshooting Actions:
-
Impurity Identification: Isolate the impurity using preparative chromatography and characterize it using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][12] Knowing the structure is key to understanding its formation mechanism.
-
Review Reaction Conditions: Correlate the appearance of the impurity with any temperature spikes or deviations in the batch record. This often points directly to thermal excursions.
-
Raw Material Qualification: Test incoming batches of raw materials to ensure they meet the required specifications. Do not assume consistency between suppliers or lots.[7]
-
Process Parameter Refinement: Once the formation mechanism is understood, adjust the process. This may involve lowering the reaction temperature, slowing the addition rate further, or changing the quench procedure.
-
Q3: The final distillation of my this compound is giving poor recovery and a dark-colored residue. What's happening?
This suggests thermal instability of the product or the presence of impurities that are catalyzing decomposition at distillation temperatures.
-
Expert Analysis (Causality):
-
Thermal Decomposition: While 3-Cl-THF has a defined boiling point, prolonged exposure to high temperatures, especially in the presence of trace acidic or metallic impurities, can cause decomposition or polymerization. The larger volume in a production-scale distillation pot means the material is held at high temperatures for much longer than in a lab-scale distillation.
-
High-Boiling Impurities: The "dark-colored residue" likely consists of high-boiling byproducts and decomposition products. These can act as "chiggers" that promote further decomposition of the desired product.
-
-
Troubleshooting Actions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Analyze the Residue: Safely cool and sample the distillation residue. Analysis (e.g., by NMR) can provide clues about the decomposition pathway.
-
Pre-Distillation Treatment: Consider a pre-treatment step. For crude tetrahydrofuran, treatment with bleaching earths has been shown to remove impurities that cause issues during distillation.[13] A similar aqueous wash or treatment of the crude 3-Cl-THF solution to remove acidic residues before distillation may be beneficial.
-
Optimize Distillation Parameters: Use a distillation column with appropriate packing and reflux ratio to achieve the desired separation without excessive heating. A multi-column system may be necessary for high purity.[14][15]
-
Q4: How do I safely handle the off-gassing of HCl and SO₂ on a large scale?
Managing gaseous byproducts is a critical safety and environmental consideration that is often trivialized at the lab scale but is a major engineering challenge at the pilot scale.
-
Expert Analysis (Causality):
-
Volume and Rate of Gas Evolution: The total volume of gas produced is directly proportional to the scale. A rapid, uncontrolled reaction can generate a large volume of gas very quickly, potentially over-pressurizing the reactor.
-
Corrosivity and Toxicity: Both HCl and SO₂ are highly corrosive and toxic. They must be effectively contained and neutralized to protect personnel and equipment.
-
-
Troubleshooting Actions:
-
Reactor and Scrubber Design: The reactor must be made of a material resistant to HCl (e.g., glass-lined steel). The reactor's vent line must be directed to a multi-stage scrubber system. A typical setup involves a water or caustic (e.g., NaOH) scrubber to neutralize the acidic gases.
-
Pressure Management: The reactor should be equipped with a pressure relief valve and a rupture disc as secondary protection. The scrubber system must be sized to handle the maximum potential gas flow rate without creating back-pressure on the reactor.
-
Process Control: The rate of gas evolution is controlled by the thionyl chloride addition rate. This reinforces the importance of slow, controlled addition. Monitoring the pressure in the reactor headspace provides a real-time indicator of the reaction rate.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-gas respirators, face shields, and chemical-resistant aprons and gloves, especially during sampling or maintenance.[9]
-
Section 3: Key Process Parameters & Recommended Protocols
Critical Parameter Comparison: Lab vs. Scale-Up
The following table summarizes the shift in focus for critical parameters when moving from a laboratory to a production environment.
| Parameter | Lab Scale (1L Flask) | Pilot/Production Scale (100L+ Reactor) | Rationale for Change |
| Temperature Control | External bath (oil/water) | Jacketed vessel with thermal control unit | Surface-area-to-volume ratio decreases, requiring efficient, circulated heating/cooling fluid for control.[8] |
| Reagent Addition | Dropping funnel, often manual | Metering pump with subsurface feed line | Ensures controlled, consistent addition rate and prevents localized high concentrations at the surface.[9] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (e.g., PBT) with baffles | Ensures homogeneity in a large volume, preventing dead zones and promoting heat transfer.[8] |
| Off-Gas Management | Fume hood exhaust | Dedicated vent line to a multi-stage chemical scrubber | Safely neutralizes large volumes of corrosive and toxic gases (HCl, SO₂). |
| Work-up | Separatory funnel | Jacketed reactor for quench and phase separation | Allows for controlled temperature during quench and safer handling of large volumes. |
| Purification | Simple or fractional distillation | Packed column vacuum distillation | Lowers boiling point to prevent thermal degradation and provides higher separation efficiency.[14] |
Protocol: Scale-Up Synthesis of this compound (50L Scale)
Disclaimer: This protocol is a guideline and must be adapted based on a thorough risk assessment, reaction calorimetry data, and specific equipment capabilities.[9] All operations must be conducted by trained personnel in a properly equipped facility.
Equipment:
-
100L Glass-Lined Steel Reactor with overhead agitation, baffles, temperature probe, and pressure monitoring.
-
Thermal Control Unit (TCU) for reactor jacket.
-
Metering pump for SOCl₂ addition via a subsurface dip tube.
-
Reactor vent connected to a two-stage caustic scrubber.
Reagents:
-
3-Hydroxytetrahydrofuran (3-OH-THF): 10.0 kg (113.5 mol)
-
Thionyl Chloride (SOCl₂): 14.8 kg (9.0 L, 124.8 mol, 1.1 eq)
-
Toluene (or other suitable solvent): 40 L
Procedure:
-
Reactor Setup & Inerting: Ensure the reactor is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen.
-
Charging: Charge the reactor with 3-hydroxytetrahydrofuran (10.0 kg) and toluene (40 L).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the TCU.
-
Thionyl Chloride Addition:
-
Begin slow, subsurface addition of thionyl chloride (14.8 kg) via the metering pump.
-
CRITICAL: Monitor the internal temperature and reactor pressure closely. The addition rate must be controlled to maintain the internal temperature at < 10 °C. The expected addition time is 4-6 hours.
-
If the temperature rises above 10 °C or a rapid pressure increase is observed, immediately stop the addition and allow the system to stabilize before resuming at a slower rate.
-
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by GC analysis of quenched aliquots until <1% of 3-OH-THF remains.
-
Quench: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize excess acid, monitoring for gas evolution.
-
Work-up: Allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase with brine.
-
Solvent Removal & Purification: Concentrate the organic phase under reduced pressure. The resulting crude 3-Cl-THF should be purified by fractional vacuum distillation.
Protocol: GC Purity Analysis
This method provides a baseline for assessing the purity of 3-Cl-THF and detecting common impurities.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
-
Oven Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium or Hydrogen.
-
Sample Prep: Dilute the sample (approx. 10 mg) in 1 mL of a suitable solvent like dichloromethane.
Section 4: Workflow & Decision Diagrams
The following diagrams provide visual guides for the overall scale-up process and for troubleshooting common issues.
Caption: A generalized workflow for scaling up chemical synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.
- Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
- Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Google Patents. (n.d.). US4261901A - Synthesis of tetrahydrofuran.
- Jana, S., Yang, Z., Pei, C., Xu, X., & Koenigs, R. M. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(43), 10086-10091.
- Bolotina, L. M., Kutsenko, N. I., & Moshkin, P. A. (1968). Synthesis of 2-alkoxy-3-chlorotetrahydrofurans. Chemistry of Heterocyclic Compounds, 4(2), 200-201.
- Blog. (2025). What are the scale-up issues in the synthesis of 3-OXOTETRAHYDROFURAN?
- LookChem. (2022). THF application areas and uses.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.
- Lee, S., Kim, D., Lee, S., & Kim, H. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23026-23032.
- National Institutes of Health. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (1979). Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. The Journal of Organic Chemistry, 44(15), 2911-2915.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Solovyev, A., Lacôte, E., & Curran, D. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Dalton Transactions, 42(4), 933-936.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1449-1473.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.
- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
- PubChem. (n.d.). 3-Chlorooxolane.
- Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
- Google Patents. (n.d.). CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- MDPI. (n.d.). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- PubChem. (n.d.). Purification of tetrahydrofuran by distillation - Patent US-4912236-A.
- Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro.
- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Chromatography Forum. (2006). How do you perform purity analysis?
- MDPI. (2025). Scaling Up 3D-Printed Porous Reactors for the Continuous Synthesis of 2,5-Diformylfuran.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Google Patents. (n.d.). US4912236A - Purification of tetrahydrofuran by distillation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. What are the scale - up issues in the synthesis of 3 - OXOTETRAHYDROFURAN? - Blog [m.btcpharmtech.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. THF application areas and uses - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 13. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
- 14. Purification of tetrahydrofuran by distillation - Patent US-4912236-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US4912236A - Purification of tetrahydrofuran by distillation - Google Patents [patents.google.com]
Technical Support Center: Moisture Sensitivity in Reactions Involving 3-Chlorotetrahydrofuran
Welcome to the technical support center for handling 3-Chlorotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The inherent reactivity of the C-Cl bond, combined with the hygroscopic nature of common ethereal solvents, presents unique challenges related to moisture sensitivity. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Section 1: The Core Challenge: Why Moisture is a Critical Concern
Reactions involving this compound are susceptible to moisture for two primary reasons:
-
Direct Hydrolysis: As an alkyl halide, this compound can undergo nucleophilic substitution where water acts as the nucleophile.[1][2] This leads to the formation of the corresponding alcohol, 3-hydroxytetrahydrofuran, an often-undesired byproduct that consumes starting material and complicates purification.
-
Reagent Incompatibility: More critically, many reactions employing this compound involve highly moisture-sensitive reagents, such as Grignard reagents or organolithiums. Water is a potent protic source that will rapidly and irreversibly quench these powerful bases, halting the desired reaction before it can begin.[3][4] Even trace amounts of water in the solvent, on the glassware, or from the atmosphere can be catastrophic to reaction yield.[5][6]
This guide will equip you with the knowledge to diagnose, troubleshoot, and prevent these moisture-related issues.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments.
Question: My Grignard reaction with this compound fails to initiate. I don't see any bubbling or cloudiness. What's wrong?
Answer: Failure to initiate a Grignard reaction is almost always due to the presence of water, which passivates the magnesium surface and destroys the Grignard reagent as it forms.[3][5] Follow this diagnostic workflow to identify the source of moisture.
Troubleshooting Workflow: Failed Grignard Initiation
Caption: Troubleshooting flowchart for a failed Grignard reaction.
Question: My reaction produced a significant amount of an unexpected byproduct identified as 3-hydroxytetrahydrofuran. What caused this?
Answer: The formation of 3-hydroxytetrahydrofuran is a direct result of the hydrolysis of this compound. This occurs when water successfully competes with your intended nucleophile.
Causality and Mechanism: In a nucleophilic substitution reaction, the rate depends on the concentration and nucleophilicity of the attacking species.[2] While water is a weaker nucleophile than many common reagents (e.g., alkoxides, amines), if it is present in a large excess (as it can be in a "wet" solvent), it can still react to a significant extent. The reaction proceeds via an SN1 or SN2 pathway, where a water molecule attacks the electrophilic carbon at the C-Cl bond, leading to the substitution of chloride with a hydroxyl group.[7]
Solutions:
-
Solvent Purity: The primary solution is to ensure your solvent is truly anhydrous. Standard "reagent grade" solvents are often saturated with water. Use solvents specifically packaged as "anhydrous" or "extra dry," preferably with low water content specified in ppm. For ultimate dryness, freshly distill from a suitable drying agent (e.g., sodium/benzophenone for THF) or pass through a solvent purification system.[8]
-
Reaction Conditions: If your desired nucleophile is a weak base, consider adding a non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine) to scavenge any adventitious protons, which can suppress SN1 pathways that might be facilitated by protic species.
Reaction vs. Side-Reaction Diagram
Caption: Competing reaction pathways in the presence of moisture.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best drying agent for my reaction solvent (e.g., THF)?
A1: The choice depends on the required level of dryness and safety considerations. For preparing ultra-dry solvents for sensitive applications, activated alumina and molecular sieves are highly effective and safer alternatives to reactive metal hydrides.[8]
| Drying Agent | Capacity | Speed | Mechanism | Suitability & Comments |
| 3Å Molecular Sieves | Moderate | Slow to Moderate | Adsorption | Excellent for static drying of THF.[8] Pores are too small to trap THF molecules. Requires activation (heating under vacuum). |
| Activated Alumina | High | Fast | Adsorption | Excellent for dynamic drying in solvent purification systems. Can be regenerated.[9] |
| Calcium Hydride (CaH₂) | High | Moderate | Chemical Reaction | Reacts with water to produce H₂ gas. Not suitable for acidic compounds. Must be handled with care.[10] |
| Sodium/Benzophenone | High | Fast | Chemical Reaction | Classic method for THF. Forms a deep blue ketyl radical indicating anhydrous conditions. Hazardous: Involves reactive sodium metal. |
Q2: How should I dry the this compound starting material itself?
A2: Since this compound is a liquid, it can be dried by standing over a suitable solid desiccant followed by distillation.
-
Choose a Compatible Desiccant: Use a neutral drying agent. Anhydrous calcium sulfate (Drierite) or magnesium sulfate are good choices.[11] Avoid basic drying agents (like CaO or KOH) or highly reactive ones (like CaH₂) which could potentially promote elimination or other side reactions.
-
Procedure: Stir the this compound over the chosen desiccant for several hours under an inert atmosphere.
-
Distillation: For highly sensitive reactions, perform a vacuum distillation from the desiccant into a flame-dried receiving flask. This ensures the removal of both water and the solid drying agent.
Q3: Can I use a drying agent directly in my reaction flask to remove water?
A3: This is sometimes done, but it is not a substitute for using dry starting materials and solvents. Adding molecular sieves (typically 3Å or 4Å) to the reaction mixture can help scavenge trace amounts of water generated in situ or from minor atmospheric leaks.[12] However, this approach has drawbacks: the sieves can be abrasive, may adsorb starting materials or products, and can complicate stirring and workup. The best practice is always to ensure all components are rigorously dry before starting the reaction.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF) via Molecular Sieves
This protocol describes a safe and effective method for drying THF suitable for most moisture-sensitive reactions.
-
Sieve Activation: Place approximately 50 g of 3Å molecular sieves in a large, oven-safe flask. Heat in a vacuum oven at >200°C under full vacuum for at least 12 hours to remove adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon. Do not expose them to air.
-
Solvent Addition: To a 1 L bottle of reagent-grade THF, add the activated molecular sieves.
-
Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours.[8] The sieves will gradually adsorb the water from the solvent.
-
Usage: Withdraw the dry solvent using a dry syringe or cannula under a positive pressure of inert gas. Never open the bottle to the atmosphere. For best results, the water content should be verified by Karl Fischer titration, aiming for <50 ppm.
Protocol 2: Standard Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: Clean all glassware (reaction flask, condenser, addition funnel, etc.) thoroughly. Oven-dry all pieces at 150°C overnight or, for immediate use, assemble the apparatus and flame-dry all surfaces under a high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Inert Atmosphere: Ensure the entire system is flushed with an inert gas. Use a gas bubbler to monitor a slow, steady outflow, confirming positive pressure.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or a double-tipped needle (cannula). Add solid reagents quickly against a strong counterflow of inert gas.
-
Reaction Maintenance: Maintain the inert atmosphere throughout the entire reaction period, including cooling and quenching steps.
-
Workup: When quenching the reaction, do so cautiously at a low temperature (e.g., 0°C). Even the workup can be sensitive; for instance, a Grignard reaction quench is highly exothermic.[6]
By implementing these rigorous techniques, you can create a self-validating system where the successful initiation and completion of the reaction serve as confirmation of the anhydrous conditions you have established.
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Capaldi, S., et al. (2015). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. RSC Advances, 5(110), 90815-90821. [Link]
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
- Reddit r/chemistry. (2019).
- Master Organic Chemistry. (2015).
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]
- Quora. (2021).
- Google Patents. (1957). Compound and process for drying tetrahydrofuran.
- King Saud University. (n.d.). Nucleophilic Substitution Reactions. [Link]
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]
- Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
- NIST WebBook. (n.d.). 3-Chloro-tetrahydrofuran. [Link]
- ResearchGate. (2021). Conducting moisture sensitive reactions under mechanochemical conditions. [Link]
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran. [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
- Chemistry LibreTexts. (2024). 16.
- ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? [Link]
- Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Chlorotetrahydrofuran Conversion via Kinetic Analysis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the analysis of reaction kinetics in 3-Chlorotetrahydrofuran (3-Cl-THF) conversion. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates, with a primary focus on the conversion of 3-Cl-THF to 3-Hydroxytetrahydrofuran (3-OH-THF). As a critical building block in modern therapeutics, optimizing this transformation is paramount for yield, purity, and process efficiency. This document provides in-depth, experience-driven answers to common challenges encountered during experimental work.
Section 1: Frequently Asked Questions - Reaction Fundamentals
Q1: What is the primary reaction pathway for converting this compound to 3-Hydroxytetrahydrofuran?
The conversion of this compound to 3-Hydroxytetrahydrofuran is a nucleophilic substitution reaction, specifically a hydrolysis, where water acts as the nucleophile to replace the chlorine atom.[1] Since the chlorine is attached to a secondary carbon within the tetrahydrofuran ring, the reaction does not follow a single, simple pathway. Instead, it can proceed through a combination of two competing mechanisms: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2).[2][3]
-
Sₙ1 Mechanism: This is a two-step process. First, the C-Cl bond breaks to form a secondary carbocation intermediate. This step is slow and rate-determining.[4] Second, a water molecule (the nucleophile) rapidly attacks the carbocation. This pathway is favored by polar protic solvents (like water), which can stabilize the carbocation intermediate.[5]
-
Sₙ2 Mechanism: This is a one-step, concerted process where the water molecule attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry at the carbon center.[6] This mechanism is favored by strong nucleophiles and polar aprotic solvents, but it is sterically hindered by bulky substituents.[7]
In a purely aqueous environment, the reaction kinetics will likely reflect a blend of both Sₙ1 and Sₙ2 pathways. The dominant mechanism, and therefore the overall reaction rate, will be highly sensitive to the specific reaction conditions you choose.
Caption: Competing Sₙ1 and Sₙ2 pathways for the hydrolysis of 3-Cl-THF.
Q2: What are the key kinetic parameters I need to control for process optimization?
To effectively optimize this conversion, you must precisely control four key parameters that directly influence the reaction rate and selectivity:
| Parameter | Impact on Kinetics & Causality |
| Temperature | Governed by the Arrhenius equation, increasing temperature raises the reaction rate by providing more molecules with the necessary activation energy.[8] However, excessive heat can promote unwanted elimination side reactions. The activation energy for Sₙ1 reactions is primarily related to carbocation formation, while for Sₙ2 it is the energy of the transition state.[8] |
| pH (H⁺/OH⁻ Conc.) | Hydrolysis reactions are often catalyzed by both acid and base.[9][10] The overall rate constant (k) is a sum of the neutral, acid-catalyzed, and base-catalyzed pathways: k = kN + kA[H⁺] + kB[OH⁻].[11] Screening a range of pH values is critical to find the optimal balance between reaction speed and the stability of the reactant and product. |
| Solvent System | While water is the reactant, using co-solvents (e.g., acetone, ethanol) can alter the mechanism. Polar protic solvents stabilize the Sₙ1 carbocation, accelerating that pathway.[4] Polar aprotic solvents can enhance the nucleophilicity of water, potentially favoring the Sₙ2 pathway.[5] Solvent choice directly impacts the solvation of ground and transition states, altering the activation energy.[12] |
| Reactant Conc. | For an Sₙ2 reaction, the rate is dependent on the concentration of both 3-Cl-THF and the nucleophile (water).[6] For an Sₙ1 reaction, the rate is only dependent on the concentration of 3-Cl-THF.[13] Understanding the reaction order with respect to each component is fundamental to building a robust kinetic model. |
Q3: What are the common side reactions and byproducts I should be aware of?
The primary challenge in this conversion is managing selectivity. The main competing reaction is elimination (E1/E2) , which forms unsaturated byproducts.
-
Primary Byproduct: The most likely byproduct is 2,3-dihydrofuran , formed via an E2 mechanism (favored by a strong base) or an E1 mechanism (competing with Sₙ1 at the carbocation stage). High temperatures significantly favor elimination over substitution.
-
Other Potential Byproducts: Under very harsh acidic or basic conditions, ring-opening of the tetrahydrofuran ether linkage can occur, leading to various diol impurities. If you are working with a specific stereoisomer of 3-Cl-THF, be aware that any reaction proceeding through an Sₙ1 mechanism will lead to racemization of the product due to the planar nature of the carbocation intermediate.[4]
Section 2: Troubleshooting Guide - Common Experimental Issues
Q4: My conversion rate is low. What are the potential causes and how can I fix this?
A low conversion rate is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following decision tree outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Q5: I am observing significant byproduct formation. How can I improve selectivity towards 3-Hydroxytetrahydrofuran?
Poor selectivity is almost always due to the competing elimination reaction. To favor substitution (Sₙ1/Sₙ2) over elimination (E1/E2):
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will decrease the rate of elimination more significantly than the rate of substitution, improving your product ratio.
-
Control Basicity: Strong, bulky bases favor the E2 mechanism. Water is a weak base, which inherently favors substitution. If you are adding a base to neutralize the HCl byproduct, choose a weak, non-bulky base like sodium bicarbonate (NaHCO₃) over a strong base like sodium hydroxide (NaOH).
-
Solvent Choice: While less straightforward, the solvent can influence the Sₙ/E ratio. Highly polar solvents that can solvate the leaving group well (like water) are generally good for substitution.
Q6: My reaction rate is too slow. How can I accelerate the conversion without compromising yield?
-
Systematic Temperature Increase: Cautiously increase the temperature while closely monitoring for the onset of byproduct formation via your analytical method. An optimal temperature will exist that maximizes the rate before selectivity begins to drop.
-
pH Optimization: As previously noted, this reaction can be acid or base-catalyzed. Perform a screening study at different pH values (e.g., pH 4, 7, 10) at a constant temperature to identify which regime accelerates the hydrolysis. Often, a slightly basic pH is effective for neutralizing the HCl produced without excessively promoting elimination.[14]
-
Increase Water Concentration (if using a co-solvent): If the reaction has Sₙ2 character, its rate will be dependent on the concentration of the water nucleophile. Increasing the proportion of water in a mixed solvent system can increase the rate.
Section 3: Protocols and Methodologies
Q7: How do I set up a typical kinetic experiment to study this conversion?
A robust kinetic analysis requires careful experimental design. The following workflow provides a validated starting point.
Caption: Standard experimental workflow for a kinetic study.
Detailed Protocol:
-
Reactor Setup: Place a jacketed glass reactor on a magnetic stir plate and connect it to a circulating water bath set to the desired temperature (e.g., 60°C).
-
Solvent Addition: Add a precise volume of the reaction solvent (e.g., 100 mL of a 0.1 M phosphate buffer, pH 7.5) to the reactor. Allow the solvent to reach thermal equilibrium for at least 30 minutes.
-
Reaction Initiation: At time zero (t=0), inject a small, known amount of this compound (e.g., to achieve a starting concentration of 0.05 M). Ensure rapid and efficient stirring to maintain a homogenous solution.
-
Sampling: At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) using a syringe.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching agent to stop the reaction. A common method is to add it to 1.5 mL of a cold organic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) that contains an internal standard.[15]
-
Analysis: Analyze the quenched samples using a validated chromatographic method to determine the concentrations of 3-Cl-THF and 3-OH-THF.
Q8: What are the recommended analytical methods for monitoring the reaction progress?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable. The choice depends on available equipment and the specific experimental matrix.[16][17]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This is often the preferred method due to its high sensitivity and specificity.
-
Rationale: GC excels at separating volatile and semi-volatile compounds like 3-Cl-THF and 3-OH-THF. The mass spectrometer provides definitive identification and quantification.[18]
-
Sample Preparation: Extract the aqueous sample aliquot with a water-immiscible solvent like Dichloromethane (DCM).[15] Dry the organic layer with anhydrous sodium sulfate.
-
GC Conditions (Example):
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector (MS): Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for each compound.
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is an excellent alternative, particularly if derivatization is to be avoided.
-
Rationale: This method is robust and suitable for quantifying the polar analyte 3-OH-THF, which has a boiling point of 179°C.[19]
-
Sample Preparation: Dilute the quenched aliquot in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 20:80 v/v).[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm), as neither compound has a strong chromophore.
-
Section 4: Data Interpretation
Q9: How do I analyze my kinetic data to determine the rate law and rate constant?
Once you have concentration vs. time data from your analytical runs, you can determine the reaction order using the integral method . This involves plotting your data in three different ways. The plot that yields a straight line reveals the order of the reaction with respect to 3-Cl-THF.
| Reaction Order | Plotted Function | Linear Equation | Slope |
| Zero-Order | [A] vs. time | [A] = -kt + [A]₀ | -k |
| First-Order | ln[A] vs. time | ln[A] = -kt + ln[A]₀ | -k |
| Second-Order | 1/[A] vs. time | 1/[A] = kt + 1/[A]₀ | k |
(Where [A] is the concentration of 3-Cl-THF and k is the rate constant)
Given that hydrolysis reactions involving alkyl halides are typically first-order (Sₙ1) or second-order (Sₙ2), you will most likely find that a plot of ln[3-Cl-THF] vs. time (for first-order kinetics) or 1/[3-Cl-THF] vs. time (if water concentration is not in large excess and the reaction is Sₙ2) gives the best linear fit. The absolute value of the slope of this line is your observed rate constant, kobs, under those specific conditions of temperature and pH.
By repeating this experiment at different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the reaction, providing even deeper insight into the process.[21]
References
- Durham E-Theses. (2014). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides.
- Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Scribd. (n.d.). SN1 and SN2 Reactions of Alkyl Halides.
- ResearchGate. (2008). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions.
- eCampusOntario Pressbooks. (n.d.). 3.1.4 – SN1 vs SN2.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- Patsnap. (n.d.). Preparation method of (S)-3-hydroxytetrahydrofuran.
- PubMed. (2002). Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples.
- Google Patents. (n.d.). KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
- Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References.
- Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
- Patsnap. (n.d.). Novel method for preparing S-3-hydroxytetrahydrofuran.
- Defense Technical Information Center. (1986). Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Correlation between Activation Parameters and Partial Molal Quantities.
- NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
- Chem LibreTexts. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- ResearchGate. (2017). How much percentage of Tetrahydrofuran we have to use as mobile phase in HPLC?.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- ResearchGate. (2015). Analytical Methods for the Quantification of Pharmaceuticals.
- Unknown Source. (n.d.). HYDROLYSIS. Link unavailable.
- AAPS PharmSciTech. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- PubChem. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran.
- Separation Science. (n.d.). THF vs ACN injection.
- Research Journal of Pharmacy and Technology. (2023). HS-GC Method Development and Validation for the Estimation of Class-2 Residual Solvents in Ivabradine.
- Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
- YouTube. (2020). How to Analyze GC Results for Lab.
- Unknown Source. (2018). HYDROLYSIS REACTIONS. Link unavailable.
- ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Chemistry LibreTexts. (2024). 5.4: Hydrolysis Reactions.
- Connected Papers. (n.d.). Kinetics of hydrolysis of di-4-chlorothiophenyl phosphate ester.
- Master Organic Chemistry. (n.d.). Hydroboration of Alkenes.
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. scribd.com [scribd.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides - Durham e-Theses [etheses.dur.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetics of hydrolysis of di-4-chlorothiophenyl phosphate ester. [wisdomlib.org]
- 11. web.viu.ca [web.viu.ca]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 14. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 15. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Chlorotetrahydrofuran vs. 3-Bromotetrahydrofuran: A Comparative Reactivity Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Substituted tetrahydrofurans (THFs) are privileged scaffolds found in numerous natural products and pharmaceuticals. When functionalizing the THF core at the 3-position, 3-halotetrahydrofurans are indispensable intermediates. This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 3-Chlorotetrahydrofuran and 3-Bromotetrahydrofuran, supported by fundamental chemical principles and experimental insights.
Our analysis will delve into the core physicochemical properties that govern their reactivity in two key classes of reactions: nucleophilic substitutions and organometallic formations. We will explore the causality behind their differing performance and provide exemplary protocols to guide your experimental design.
Foundational Physicochemical Properties: The Basis of Reactivity
The reactivity of an alkyl halide is fundamentally tied to the nature of the carbon-halogen (C-X) bond. Two primary factors dictate the outcome of reactions involving 3-chloro- and 3-bromotetrahydrofuran: bond dissociation energy and the stability of the resulting halide anion (the leaving group).
-
Carbon-Halogen Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[1][2][3] This means less energy is required to cleave the C-Br bond, suggesting that 3-bromotetrahydrofuran will generally react faster in processes where C-X bond breaking is part of the rate-determining step.[4]
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5] Consequently, bromide is a superior leaving group.[5]
These fundamental properties are summarized below:
| Property | This compound (C-Cl) | 3-Bromotetrahydrofuran (C-Br) | Significance for Reactivity |
| Avg. Bond Energy (kJ/mol) | ~339[3][5] | ~285[2][5] | A weaker bond (C-Br) requires less energy to break, leading to faster reaction rates.[1] |
| pKa of Conjugate Acid (HX) | ~ -7.0[5] | ~ -9.0[5] | A lower pKa (HBr) indicates a more stable, weaker conjugate base (Br⁻), making it a better leaving group.[5] |
| Leaving Group Stability | Good | Excellent | Better leaving groups facilitate faster nucleophilic substitution and elimination reactions.[6] |
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is a cornerstone of organic synthesis, where a nucleophile replaces a leaving group. The superior leaving group ability of bromide and the weaker C-Br bond make 3-bromotetrahydrofuran significantly more reactive than its chloro-analogue in both Sₙ2 and Sₙ1 reactions.[4][5]
Mechanism and Kinetics
In a bimolecular (Sₙ2) reaction, the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[7][8] In a unimolecular (Sₙ1) reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile.[7][9] In both scenarios, the ease of C-X bond cleavage is critical.
Experimental evidence from analogous systems shows that alkyl bromides can react more than two orders of magnitude faster than their corresponding chlorides in Sₙ2 reactions.[5] This implies that reactions with 3-bromotetrahydrofuran can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) to achieve comparable yields to those with this compound.
Exemplary Protocol: Synthesis of 3-Phenoxytetrahydrofuran
This protocol outlines the synthesis of 3-phenoxytetrahydrofuran via a Williamson ether synthesis, a classic Sₙ2 reaction. The key difference in methodology lies in the reaction conditions required for the chloro- versus the bromo- starting material.
Objective: To synthesize 3-phenoxytetrahydrofuran from phenol and either 3-chloro- or 3-bromotetrahydrofuran.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound OR 3-Bromotetrahydrofuran[10]
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sodium Phenoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.
-
Add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of sodium phenoxide is complete.
Nucleophilic Substitution Step:
-
For 3-Bromotetrahydrofuran (Higher Reactivity):
-
Add 3-bromotetrahydrofuran (1.05 equivalents) dropwise to the sodium phenoxide solution at room temperature.
-
Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
For this compound (Lower Reactivity):
-
Add this compound (1.05 equivalents) dropwise to the sodium phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Maintain the elevated temperature and monitor the reaction's progress by TLC. The reaction may require 12-24 hours to reach completion.
-
Workup and Purification (Identical for both pathways):
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-phenoxytetrahydrofuran.
Causality: The requirement for heating when using this compound is a direct consequence of the stronger C-Cl bond and the lower leaving group ability of chloride.[4][5] The additional thermal energy is necessary to overcome the higher activation energy barrier of the reaction.
Comparative Reactivity in Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles essential for C-C bond formation.[11] Their synthesis involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[12][13]
Ease of Formation and Side Reactions
The formation of a Grignard reagent is a complex, surface-mediated radical process.[12][14] The reactivity of the alkyl halide is paramount for successful initiation and completion of the reaction. The established reactivity trend for halides in Grignard formation is I > Br > Cl.[13]
-
3-Bromotetrahydrofuran: Due to the weaker C-Br bond, it reacts more readily with magnesium.[1][3] Initiation is typically easier, often requiring only a small crystal of iodine or gentle warming. The reaction proceeds at a moderate rate, which helps control the exotherm and minimize side reactions.
-
This compound: The stronger C-Cl bond makes this substrate significantly less reactive.[15] Initiation can be challenging, often requiring more vigorous activation methods (e.g., using chemical activators like 1,2-dibromoethane). Higher temperatures are generally needed to maintain the reaction, which can increase the likelihood of side reactions such as Wurtz coupling, where two alkyl fragments dimerize.[16]
Summary and Recommendations
| Feature | This compound | 3-Bromotetrahydrofuran | Recommendation |
| Reactivity | Lower | Higher | For faster reactions and milder conditions, choose the bromo- derivative. |
| Cost & Availability | Generally less expensive | Generally more expensive | For large-scale synthesis where cost is a primary driver and harsher conditions are acceptable, the chloro- derivative may be considered. |
| Nucleophilic Substitution | Slower, requires more forcing conditions (e.g., heat). | Faster, proceeds under milder conditions. | 3-Bromotetrahydrofuran is the superior choice for efficiency and substrate compatibility.[5][10] |
| Grignard Formation | Difficult to initiate, higher risk of side reactions. | Easier to initiate, more reliable, and generally gives higher yields.[13] | 3-Bromotetrahydrofuran is strongly recommended for reliable Grignard synthesis. |
From a chemical reactivity standpoint, 3-Bromotetrahydrofuran is unequivocally the more versatile and efficient reagent . Its superiority stems from the fundamental principles of leaving group ability and bond strength.[1][5] It undergoes nucleophilic substitution reactions more rapidly and under milder conditions, and it forms Grignard reagents more reliably than its chlorinated counterpart.
The choice of this compound should be reserved for situations where its lower cost is a deciding factor and the target molecule can withstand the more forcing reaction conditions required. For most applications in research and development, particularly in the synthesis of complex and sensitive molecules, the enhanced reactivity of 3-Bromotetrahydrofuran provides a significant advantage, leading to more efficient, predictable, and successful synthetic outcomes.
References
- Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response.
- Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. r/Mcat.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides.
- ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Wikipedia. (n.d.). Leaving group.
- Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
- Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups.
- Coordination Chemistry Reviews. (2004). Grignard reagent formation.
- Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!
- BenchChem. (n.d.). 3-Bromotetrahydrofuran|CAS 19311-37-6|RUO.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism.
- Chemistry LibreTexts. (2025, April 3). Bond Energies.
- Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
- Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?
- Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide.
Sources
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leaving group - Wikipedia [en.wikipedia.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. leah4sci.com [leah4sci.com]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 15. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chlorotetrahydrofuran and 3-Chlorotetrahydrofuran: A Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, chlorinated tetrahydrofurans serve as versatile intermediates in the synthesis of a myriad of complex organic molecules, including active pharmaceutical ingredients. The seemingly subtle difference in the position of the chlorine atom on the tetrahydrofuran ring, distinguishing 2-chlorotetrahydrofuran from its 3-chloro isomer, imparts a profound divergence in their chemical reactivity and, consequently, their utility in synthetic applications. This guide provides an in-depth comparative analysis of these two critical building blocks, offering insights into their synthesis, reactivity, and applications, supported by experimental data to inform rational molecular design and reaction pathway selection in drug discovery and development.
Structural and Physicochemical Properties: A Tale of Two Isomers
At a fundamental level, 2-chlorotetrahydrofuran and 3-chlorotetrahydrofuran share the same molecular formula (C₄H₇ClO) and molecular weight (106.55 g/mol ). However, the placement of the electronegative chlorine atom dictates their electronic and steric properties, which in turn governs their reactivity.
| Property | 2-Chlorotetrahydrofuran | This compound |
| CAS Number | 13369-70-5[1] | 19311-38-7[2] |
| Molecular Formula | C₄H₇ClO[1] | C₄H₇ClO[2] |
| Molecular Weight | 106.55 g/mol [1] | 106.55 g/mol [2] |
| IUPAC Name | 2-chlorooxolane[1] | 3-chlorooxolane[2] |
| Boiling Point | ~130.2 °C at 760 mmHg | ~145-147 °C at 760 mmHg |
| Density | ~1.13 g/cm³ | ~1.16 g/cm³ |
Synthesis Strategies: Positional Control of Chlorination
The synthetic routes to 2- and this compound are distinct, reflecting the different challenges associated with introducing a chlorine atom at the α- versus the β-position to the ring oxygen.
Synthesis of 2-Chlorotetrahydrofuran
The preparation of 2-chlorotetrahydrofuran is commonly achieved through the direct chlorination of tetrahydrofuran (THF). A prevalent and efficient method involves the reaction of THF with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a radical mechanism and provides the desired α-chloro ether in good yield.
Experimental Protocol: Synthesis of 2-Chlorotetrahydrofuran from THF
-
To a stirred solution of excess tetrahydrofuran (THF) at 0 °C, slowly add sulfuryl chloride (SO₂Cl₂) dropwise.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, the excess THF is removed under reduced pressure.
-
The crude 2-chlorotetrahydrofuran is then purified by fractional distillation to yield the final product.
Caption: Synthesis of 2-Chlorotetrahydrofuran.
Synthesis of this compound
The synthesis of this compound is more complex and typically involves a multi-step sequence. One common approach is the 5-endo chlorocycloetherification of homoallylic alcohols, which can be achieved using a chlorinating agent like sulfuryl chloride[3].
Experimental Protocol: Synthesis of this compound from a Homoallylic Alcohol
-
Dissolve the homoallylic alcohol in a suitable inert solvent, such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of sulfuryl chloride in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthesis of this compound.
Comparative Reactivity: The Decisive Role of the Oxygen Atom
The most significant distinction between 2- and this compound lies in their reactivity, particularly in nucleophilic substitution reactions.
2-Chlorotetrahydrofuran: An Activated α-Chloro Ether
2-Chlorotetrahydrofuran is classified as an α-chloro ether, a class of compounds known for their high reactivity. The chlorine atom at the 2-position is exceptionally labile due to the neighboring oxygen atom. This reactivity stems from the ability of the oxygen to stabilize the incipient carbocation at the C-2 position through resonance, facilitating the departure of the chloride leaving group. This stabilization significantly lowers the activation energy for nucleophilic substitution, often favoring an Sₙ1-like mechanism.
This heightened reactivity makes 2-chlorotetrahydrofuran an excellent reagent for introducing the tetrahydrofuranyl (THF) protecting group onto alcohols, phenols, and other nucleophiles[4]. The reaction proceeds readily, often under mild conditions.
This compound: A Secondary Alkyl Halide
In contrast, this compound behaves as a typical secondary alkyl halide. The chlorine atom is at the β-position to the ring oxygen, and therefore, the oxygen atom offers no direct resonance stabilization to a carbocation at the C-3 position. Nucleophilic substitution reactions on this compound are thus more likely to proceed through a classic Sₙ2 mechanism, involving a backside attack by the nucleophile.
Consequently, the reactivity of this compound is considerably lower than that of its 2-chloro isomer. Reactions often require stronger nucleophiles and more forcing conditions.
Mechanistic Insights and Reactivity Comparison
The divergent reactivity can be rationalized by considering the transition states of nucleophilic substitution.
Caption: Comparative reaction mechanisms.
A study on the reactions of halogenated tetrahydrofuran acetals with various C-nucleophiles provides experimental support for these reactivity trends. It was observed that the stereoselectivity of the substitution is influenced by the position of the halogen and the reactivity of the nucleophile, consistent with the proposed mechanistic differences[5].
Applications in Drug Discovery and Development
The distinct reactivity profiles of 2- and this compound translate into their specialized roles as building blocks in the synthesis of pharmaceuticals. The tetrahydrofuran motif itself is a common feature in many FDA-approved drugs.
2-Chlorotetrahydrofuran in Pharmaceutical Synthesis
The primary application of 2-chlorotetrahydrofuran in drug synthesis is as a protecting group for hydroxyl functionalities. Its facile introduction and mild cleavage conditions make it a valuable tool in multi-step syntheses of complex molecules.
This compound in Pharmaceutical Synthesis
This compound serves as a versatile intermediate for the introduction of a 3-substituted tetrahydrofuran ring into a target molecule. This is particularly relevant in the synthesis of various kinase inhibitors and antiviral agents where the tetrahydrofuran moiety plays a crucial role in binding to the target protein. For instance, the synthesis of certain antiviral nucleoside analogues may involve the coupling of a nucleobase with a derivative of this compound[6]. Similarly, the core structures of some kinase inhibitors feature substituted tetrahydrofuran rings, which can be constructed from this compound[7][8][9].
Spectroscopic Analysis
The structural differences between the two isomers are readily discernible through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | 2-Chlorotetrahydrofuran | This compound |
| ¹H NMR | The proton at C-2 (adjacent to both O and Cl) is significantly downfield shifted. | The proton at C-3 (adjacent to Cl) is downfield shifted, but typically to a lesser extent than the C-2 proton in the 2-chloro isomer. |
| ¹³C NMR | The carbon at C-2 is highly deshielded due to the two electronegative substituents (O and Cl). | The carbon at C-3 is deshielded by the chlorine atom. The C-2 and C-5 carbons are deshielded by the oxygen atom. |
Detailed ¹H and ¹³C NMR spectral data for various compounds, including those related to tetrahydrofuran, can be found in comprehensive databases and literature, which are invaluable for the unambiguous identification of these isomers and their derivatives in a research setting[10][11][12][13].
Conclusion
References
- PubMed. (n.d.). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase.
- National Institutes of Health. (n.d.). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
- ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Journal of Chemical and Pharmaceutical Research. (2024). Exploring Green Chemistry Approaches to Synthesize Antiviral.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- ResearchGate. (2015). Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase.
- National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- ResearchGate. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ResearchGate. (n.d.). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- ResearchGate. (n.d.). Experimental chromatograms for the reactions of 3- methylfuran with chlorine atoms from SPME-GC/MS experiments.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- ResearchGate. (n.d.). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Request PDF.
- PubChem. (n.d.). Furan, 2-chlorotetrahydro-.
- National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- National Institutes of Health. (n.d.). Electrochemical Dehydrogenative Acetalization Protection of Alcohols with Tetrahydrofuran.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- PubMed. (2015). Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- YouTube. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session.
- NIST. (n.d.). 3-Chloro-tetrahydrofuran.
- ResearchGate. (n.d.). Quantum Mechanistic Study of Furan and 2-Methylfuran Hydrodeoxygenation on Molybdenum and Tungsten Sulfide Clusters | Request PDF.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
- PubChem. (n.d.). 3-Chlorooxolane.
Sources
- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
Spectroscopic analysis for distinguishing isomers of chlorotetrahydrofuran
An Application Scientist's Guide to Spectroscopic Analysis for Distinguishing Isomers of Chlorotetrahydrofuran
For researchers and professionals in drug development and chemical synthesis, the accurate identification of structural isomers is a non-negotiable aspect of quality control and mechanistic studies. Isomers such as 2-chlorotetrahydrofuran and 3-chlorotetrahydrofuran, possessing the same molecular formula (C₄H₇ClO) and weight (106.55 g/mol ), present a classic analytical challenge.[1][2] While they may appear identical to a low-resolution mass spectrometer, their distinct atomic arrangements give rise to unique spectroscopic fingerprints.
This guide provides an in-depth comparison of spectroscopic methodologies for unequivocally distinguishing between these two isomers. As Senior Application Scientists, our goal is not just to present protocols, but to illuminate the underlying principles that make these distinctions possible, ensuring robust and reliable characterization.
The Overall Analytical Workflow
A multi-faceted approach, beginning with chromatographic separation followed by parallel spectroscopic analyses, is the most rigorous strategy for isomer differentiation. Gas Chromatography (GC) serves as the initial separation tool, leveraging differences in physicochemical properties, while Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the detailed structural data required for positive identification.
Caption: A comprehensive workflow for the separation and identification of chlorotetrahydrofuran isomers.
Gas Chromatography (GC): The Essential First Step
Before structural characterization, physical separation of the isomers is paramount. Gas-liquid chromatography separates volatile compounds based on their differential partitioning between a stationary liquid phase and a mobile gas phase.[3] The key principle here is that even minor structural differences between isomers lead to variations in boiling points and polarity, which in turn affect their retention times in the GC column.
Expert Insight: The choice of the stationary phase is critical. A mid-polarity column, such as one coated with phenyl-methylpolysiloxane, is an excellent starting point. The 3-chloro isomer, with its chlorine atom further from the ether oxygen, may exhibit slightly different polarity and intermolecular interactions compared to the 2-chloro isomer, resulting in separable retention times.
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection: Inject 1 µL of the sample mixture (diluted in a suitable solvent like hexane) with a split ratio of 50:1.
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Hold: Maintain 200°C for 2 minutes.
-
-
Data Analysis: Record the chromatogram and note the retention times of the eluted peaks. The relative peak areas can be used for quantification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for structural elucidation of isomers. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[6] The position of the electronegative chlorine atom creates a distinct electronic environment in each isomer, leading to predictable and significant differences in their NMR spectra.
¹H NMR: A Clear Distinction
The key differentiator in the ¹H NMR spectrum will be the chemical shift of the proton attached to the carbon bearing the chlorine atom (the α-proton).
-
2-Chlorotetrahydrofuran: The proton at the C2 position is adjacent to both the ring oxygen and the chlorine atom. This dual deshielding effect will shift its signal significantly downfield (expected δ ≈ 5.8-6.2 ppm). This signal will likely appear as a doublet of doublets due to coupling with the two protons on C3.
-
This compound: The proton at the C3 position is adjacent only to the chlorine atom. Its signal will be downfield compared to unsubstituted THF, but upfield relative to the C2 proton of the other isomer (expected δ ≈ 4.2-4.6 ppm). The protons at C2 and C5 will also have distinct and non-equivalent signals due to the influence of the C3-chloro group.
¹³C NMR: Corroborating Evidence
The ¹³C NMR spectrum provides a clear, unambiguous confirmation of the chlorine's position.
-
2-Chlorotetrahydrofuran: The C2 carbon, bonded to both oxygen and chlorine, will be significantly deshielded (expected δ ≈ 95-105 ppm).
-
This compound: The C3 carbon, bonded to chlorine, will be in the typical range for a secondary alkyl chloride (expected δ ≈ 60-70 ppm). The C2 and C5 carbons, adjacent to the oxygen, will appear further downfield but will not be as deshielded as the C2 carbon in the 2-chloro isomer.
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Isomer | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 2-Chlorotetrahydrofuran | ¹H | H-2 | 5.8 - 6.2 | dd |
| H-3, H-4, H-5 | 1.8 - 4.0 | m | ||
| ¹³C | C-2 | 95 - 105 | CH | |
| C-3, C-4 | 25 - 40 | CH₂ | ||
| C-5 | 65 - 75 | CH₂ | ||
| This compound | ¹H | H-3 | 4.2 - 4.6 | m |
| H-2, H-4, H-5 | 2.0 - 4.2 | m | ||
| ¹³C | C-3 | 60 - 70 | CH | |
| C-2, C-5 | 70 - 80 | CH₂ | ||
| C-4 | 30 - 45 | CH₂ |
Note: These are estimated values based on general principles and data from related structures. Actual values may vary.[7][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomer (collected from GC or synthesized separately) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure adequate spectral width to cover the expected chemical shift range.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.[9]
Mass Spectrometry (MS): Decoding the Fragmentation
When coupled with GC, MS is a powerful tool for identifying compounds in a mixture. While both chlorotetrahydrofuran isomers have the same molecular ion (M⁺) at m/z 106 and 108 (due to ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), their fragmentation patterns under electron ionization (EI) will differ significantly.[10] The fragmentation is dictated by the stability of the resulting carbocations and radicals, which is directly influenced by the chlorine atom's position.[11]
-
2-Chlorotetrahydrofuran: The primary fragmentation pathway is expected to be the loss of the chlorine atom (α-cleavage). This results in a stable oxonium ion at m/z 71. This fragment is likely to be the base peak or at least a very prominent peak in the spectrum.
-
This compound: Loss of a chlorine atom from the C3 position would generate a less stable secondary carbocation. Therefore, other fragmentation pathways may dominate. For instance, cleavage of the C2-C3 bond could lead to a fragment at m/z 49/51 (CH₂Cl⁺), or ring-opening mechanisms could produce different characteristic ions.
Caption: Predicted primary fragmentation pathways for the two isomers in EI-MS.
Table 2: Predicted Key Fragment Ions in EI-MS
| Isomer | Predicted Key Fragment (m/z) | Proposed Identity | Significance |
| 2-Chlorotetrahydrofuran | 106/108 | [M]⁺ | Molecular Ion |
| 71 | [M-Cl]⁺ | Highly stable oxonium ion; likely base peak | |
| This compound | 106/108 | [M]⁺ | Molecular Ion |
| 75 | [M-CH₃O]⁺ | Result of ring cleavage | |
| 63 | [M-C₂H₃O]⁺ | Result of alternative ring cleavage |
Experimental Protocol: GC-MS
-
Instrumentation: A GC-MS system with an Electron Ionization (EI) source.
-
GC Method: Use the same GC method as described previously to ensure separation.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 35 to 150.
-
Source Temperature: 230°C.
-
-
Data Analysis: Acquire mass spectra for each separated GC peak. Analyze the molecular ion cluster and the fragmentation pattern to identify each isomer.
Infrared (IR) Spectroscopy: The Fingerprint Corroboration
IR spectroscopy provides information about the vibrational modes of a molecule.[12] While many absorptions (like C-H stretching) will be similar for both isomers, the "fingerprint region" (below 1500 cm⁻¹) will contain subtle but significant differences, particularly in the C-O and C-Cl bond vibrations.[13]
-
C-O-C Stretch: The asymmetric stretch of the ether group in tetrahydrofuran is a strong band typically found around 1070 cm⁻¹.[14] The position of the electron-withdrawing chlorine atom will influence the bond polarity and vibrational frequency of this group, causing a slight shift between the two isomers.
-
C-Cl Stretch: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.[15] The exact frequency is sensitive to the local molecular environment. We can predict a noticeable difference in the position and potentially the intensity of this band between the 2-chloro (α-chloro ether) and 3-chloro (secondary alkyl chloride) isomers.
Table 3: Predicted Key IR Absorption Frequencies
| Vibrational Mode | 2-Chlorotetrahydrofuran (cm⁻¹) | This compound (cm⁻¹) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-O-C Asymmetric Stretch | ~1080-1100 | ~1060-1080 |
| C-Cl Stretch | ~650-750 | ~680-780 |
Note: These are estimated ranges. The key is the relative difference observed under identical analytical conditions.[16]
Experimental Protocol: GC-IR or ATR-IR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, either coupled to a GC or with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): If using ATR, place a drop of the purified liquid isomer directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
Data Analysis: After a background subtraction, identify the key absorption bands and compare the spectra of the two isomers, paying close attention to the fingerprint region.
Conclusion
Distinguishing between the structural isomers 2-chlorotetrahydrofuran and this compound requires a systematic application of modern analytical techniques. While Gas Chromatography is essential for initial separation, it is the unique data from spectroscopic methods that provides definitive identification.
-
NMR Spectroscopy stands out as the most conclusive method, offering unambiguous structural information based on predictable and significant differences in chemical shifts for both ¹H and ¹³C nuclei.
-
Mass Spectrometry , especially when coupled with GC, is highly effective for routine analysis, relying on the distinct and reproducible fragmentation patterns generated by the positional influence of the chlorine atom.
-
Infrared Spectroscopy serves as a valuable corroborating technique, with subtle but characteristic differences in the C-O-C and C-Cl vibrational frequencies in the fingerprint region.
By leveraging the strengths of each of these techniques, researchers can confidently and accurately characterize these and other challenging isomers, ensuring data integrity in drug development and chemical research.
References
- Vertex AI Search. (2025).
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Google Patents. (n.d.). Synthesis of tetrahydrofuran - US4261901A.
- Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of 2-Chlorotetrahydrofuran and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. The Journal of Organic Chemistry, 44(16), 2911–2915.
- ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.
- ACS Publications. (1963). Improved Synthesis of 2,3-Dichlorotetrahydrofuran. Industrial & Engineering Chemistry Product Research and Development.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- IJRPC. (n.d.). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN.
- PubChem. (n.d.). Furan, 2-chlorotetrahydro-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- ResearchGate. (2013). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- NIST WebBook. (n.d.). 3-Chloro-tetrahydrofuran.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- eGyanKosh. (n.d.).
- Chemistry LibreTexts. (2023). Gas Chromatography.
- YouTube. (2025).
- PMC - NIH. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study.
- Benchchem. (n.d.).
- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.
- Standard Reference Data. (n.d.).
- Unknown. (n.d.).
- Benchchem. (n.d.). Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST WebBook. (n.d.). Tetrahydrofuran.
- UvA-DARE. (2019).
- Imre Blank's Website. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- Benchchem. (n.d.).
- PubMed. (n.d.). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
- Standard Reference Data. (n.d.).
- CORE. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
- Unknown. (n.d.).
- NIST WebBook. (n.d.). Tetrahydrofuran.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- PubMed Central. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method.
Sources
- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. turbo.vernier.com [turbo.vernier.com]
- 6. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. whitman.edu [whitman.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ijrpc.com [ijrpc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tetrahydrofuran [webbook.nist.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. srd.nist.gov [srd.nist.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Chlorotetrahydrofuran in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in drug design.[1][2] Traditionally, 3-chlorotetrahydrofuran has served as a key building block for introducing this valuable heterocycle. However, the pursuit of milder reaction conditions, improved stereocontrol, and broader functional group compatibility has driven the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and practical considerations for their application in heterocyclic synthesis.
The Incumbent: this compound
This compound is a readily available and cost-effective reagent for the introduction of the tetrahydrofuran-3-yl moiety via nucleophilic substitution reactions. The chlorine atom, while a competent leaving group, often requires elevated temperatures and strong nucleophiles for efficient displacement, which can limit its applicability with sensitive substrates.
Emerging Alternatives: A Comparative Analysis
This guide will focus on three primary classes of alternatives to this compound:
-
3-Bromotetrahydrofuran: A more reactive halo-analogue.
-
Activated 3-Hydroxytetrahydrofuran: A versatile precursor offering tunable reactivity.
-
Alternative Synthetic Strategies: Bypassing the need for a pre-functionalized THF ring.
3-Bromotetrahydrofuran: The "More Reactive" Halide
Rationale for Use: Bromine is a better leaving group than chlorine due to its lower electronegativity and greater polarizability. This translates to faster reaction rates and the ability to employ a wider range of nucleophiles under milder conditions.
Reactivity Profile: 3-Bromotetrahydrofuran generally exhibits higher reactivity in SN2 reactions compared to its chloro-analogue. This allows for substitutions with less nucleophilic partners and often proceeds at lower temperatures, which can be advantageous for preserving stereochemical integrity and preventing side reactions.
Experimental Data Snapshot:
| Nucleophile | Substrate | Conditions | Yield (%) | Reference |
| Pyrrolidine | 3-Bromopyridine | NMP, Toluene, 180 °C, 30 min (microwave) | 55 | [3] |
| Primary Amines | 3-Bromofuran-2,5-dione | Acetic Acid, 130 °C, 6 h | 75 | [4] |
Note: The data above illustrates the reactivity of bromo-substituted heterocycles, providing a relevant proxy for the expected reactivity of 3-bromotetrahydrofuran.
Causality Behind Experimental Choices: The use of microwave irradiation in the reaction with pyrrolidine significantly accelerates the reaction, a common strategy for sluggish nucleophilic aromatic substitutions that can be applied to aliphatic systems as well.[3] In the case of primary amines with 3-bromofuran-2,5-dione, the use of acetic acid at elevated temperatures facilitates both the initial nucleophilic attack and the subsequent dehydrative cyclization.[4]
Advantages:
-
Higher reactivity, allowing for milder reaction conditions.
-
Broader scope of applicable nucleophiles.
Disadvantages:
-
Generally higher cost and potentially lower commercial availability compared to this compound.
-
Increased potential for side reactions if not properly controlled.
Activated 3-Hydroxytetrahydrofuran: A Versatile and Stereochemically Controllable Approach
3-Hydroxytetrahydrofuran is an attractive and often more readily available starting material that can be activated in situ or converted to a derivative with a better leaving group. This approach offers significant advantages in terms of stereochemical control.[5]
Methods of Activation:
-
Sulfonylation (Tosylation/Mesylation): Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group, comparable in reactivity to a bromide. This is a classic and reliable method for activating alcohols for nucleophilic substitution.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry.[6][7][8] This is particularly valuable when a specific stereoisomer is desired.
Reaction Mechanism: The Mitsunobu Reaction
The Mitsunobu reaction proceeds through the formation of an oxyphosphonium salt intermediate, which is then displaced by a suitable nucleophile in an SN2 fashion.[6][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Chlorotetrahydrofuran Quantification
Introduction: The Analytical Imperative for 3-Chlorotetrahydrofuran
This compound (3-Cl-THF) is a heterocyclic ether that can emerge as a process-related impurity or synthetic intermediate in various chemical manufacturing streams, including pharmaceuticals. Its structural alerts—specifically the presence of a furan ring and a halogen—raise concerns about its potential for genotoxicity.[1][2][3] Genotoxic impurities (GIs) are compounds that can damage DNA, potentially leading to mutations and carcinogenesis even at very low levels of exposure.
Consequently, regulatory bodies mandate stringent control over such impurities in active pharmaceutical ingredients (APIs). This necessitates the development and validation of highly sensitive and specific analytical methods capable of quantifying 3-Cl-THF at trace levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4] The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[5][6]
This guide provides a comparative analysis of suitable analytical techniques and presents a detailed framework for the validation of a robust method for 3-Cl-THF quantification, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][7][8]
Selecting the Optimal Analytical Technique: A Head-to-Head Comparison
The physicochemical properties of 3-Cl-THF—notably its volatility (Boiling Point: ~370 K) and relatively low molecular weight (106.55 g/mol )—are critical determinants in selecting the appropriate analytical methodology.[9][10]
Gas Chromatography (GC): The Preferred Approach
Gas chromatography is a powerful and pivotal technique for the analysis of volatile and semi-volatile compounds, making it inherently well-suited for 3-Cl-THF.[11] Its high resolving power and sensitivity are essential for detecting trace-level impurities.
-
Mechanism & Suitability: In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interactions with the stationary phase. The inherent volatility of 3-Cl-THF allows for efficient partitioning and elution under typical GC conditions.
-
Detector Selection: Specificity is Key
-
Flame Ionization Detector (FID): While a common and robust detector, FID may lack the necessary sensitivity and selectivity to monitor GIs at the required low ppm levels, especially in the presence of a complex sample matrix.
-
Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is the definitive technique for this application. MS provides unparalleled specificity by identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. For quantitative analysis, operating in Single Ion Monitoring (SIM) mode dramatically enhances sensitivity, allowing for the detection of analytes at sub-ppm concentrations, a critical requirement for GI analysis.[4]
-
-
Sample Introduction: Mitigating Matrix Effects
-
Direct Liquid Injection: This straightforward approach can introduce non-volatile residues from the sample matrix into the GC system, potentially leading to contamination and analytical variability.
-
Static Headspace (HS): Headspace sampling is the superior choice for volatile analytes like 3-Cl-THF in liquid or solid matrices.[12] In this technique, the sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace") above the sample. An aliquot of this vapor is then injected into the GC. This elegantly separates the volatile target analyte from non-volatile matrix components, reducing interference and protecting the analytical column.[13]
-
High-Performance Liquid Chromatography (HPLC): A Less Viable Alternative
While a workhorse in pharmaceutical analysis, HPLC is generally not the first choice for a small, volatile, non-chromophoric molecule like 3-Cl-THF.
-
Challenges:
-
Detection: 3-Cl-THF lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective. While detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) could be used, they often lack the sensitivity required for trace analysis.
-
Retention: Retaining a small, polar molecule like 3-Cl-THF on a conventional reversed-phase (e.g., C18) column can be difficult, often resulting in elution near the solvent front with poor peak shape.
-
Volatility: The high volatility of the analyte can lead to sample loss during preparation and handling.
-
Comparative Conclusion
For the trace quantification of this compound, Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) is the unequivocally superior methodology. It provides the required sensitivity, the highest degree of specificity, and effectively mitigates potential matrix interferences.
A Framework for Method Validation: Adhering to ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The validation process for a quantitative impurity method must be comprehensive, following the harmonized guidelines set forth by ICH Q2(R2), which are adopted by major regulatory agencies like the FDA.[6][7][15]
Caption: A streamlined workflow for analytical method validation.
Core Validation Parameters
The following table summarizes the key validation characteristics, their purpose, and typical acceptance criteria for a trace impurity method.
| Parameter | Purpose | Typical Experimental Approach | Common Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference.[16] | Analyze blank matrix, spiked matrix, and known related compounds. Confirm no interfering peaks at the retention time and m/z of 3-Cl-THF. | Peak purity assessment (MS); No significant interferences at the analyte's retention time. |
| Linearity | To verify that the instrument response is directly proportional to the analyte concentration across a given range.[16][17] | Analyze a minimum of five standard concentrations spanning the expected range. Perform linear regression analysis. | Correlation Coefficient (r²) ≥ 0.99. Y-intercept should be minimal. |
| Range | The concentration interval where the method is precise, accurate, and linear.[5][18] | Confirmed by the successful validation of linearity, accuracy, and precision studies. | The range should bracket the expected concentration of the impurity. |
| Accuracy | To measure the closeness of the experimental value to the true value, expressed as percent recovery.[16][17] | Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 3 replicates at LOQ, 100%, and 150% of the target concentration) by spiking a blank matrix.[15] | Recovery typically within 70-130% or 80-120% for trace analysis. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] | Repeatability: ≥6 replicates at 100% of the target concentration. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with different equipment. | Relative Standard Deviation (%RSD) ≤ 15% for trace analysis.[19] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[18] | Determine via signal-to-noise ratio (S/N ≥ 10) or by analyzing a series of low-concentration standards and demonstrating acceptable precision (%RSD) and accuracy (% Recovery). | %RSD and % Recovery should meet pre-defined criteria at the LOQ level. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified.[18] | Determine via signal-to-noise ratio (S/N ≥ 3) or based on the standard deviation of the response and the slope of the calibration curve. | N/A (not a quantitative measure). |
| Robustness | To measure the method's reliability during normal use by deliberately varying method parameters.[15] | Vary key parameters (e.g., HS oven temperature ±2°C, HS incubation time ±5 min, GC flow rate ±5%). Assess the impact on results. | Results should remain within the established system suitability criteria. |
Experimental Protocols
Protocol: Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). This is the Stock Solution.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the Stock Solution to prepare calibration standards. For a target quantitation limit of 1 ppm relative to a 100 mg/mL API solution, standards might range from 0.25 µg/mL to 5.0 µg/mL.
-
-
Sample Preparation (for a 1 ppm Specification):
-
Accurately weigh 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 1 mL of diluent (e.g., DMSO). Cap and vortex to dissolve.
-
-
Accuracy Spike Sample Preparation:
-
Prepare three sets of vials containing 100 mg of drug substance (or blank matrix).
-
Spike each set with a known volume of 3-Cl-THF standard solution to achieve concentrations at the LOQ, 100%, and 150% of the specification limit.
-
Add 1 mL of diluent, cap, and vortex.
-
Protocol: HS-GC-MS Instrumental Parameters
Sources
- 1. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic activity of chlorohydroxyfuranones in the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Synthesis of 3-Substituted Tetrahydrofurans: Strategies and Mechanistic Insights
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural product synthesis, appearing as a critical structural component in a vast array of biologically active molecules.[1][2][3] Its prevalence in pharmaceuticals, such as the BACE1 inhibitor LY2886721, underscores the enduring need for efficient and stereoselective methods for its construction.[1][4] This guide provides a comparative analysis of key synthetic routes to 3-substituted tetrahydrofurans, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Intramolecular Cyclization Strategies: The Power of Proximity
Intramolecular reactions are a powerful class of transformations for the synthesis of cyclic systems, including tetrahydrofurans. By tethering the reacting partners, these methods can overcome unfavorable entropic barriers and often proceed with high regio- and stereoselectivity.
Intramolecular Hydroalkoxylation of Alkenols
The intramolecular hydroalkoxylation of γ-hydroxy olefins is a direct and atom-economical approach to tetrahydrofurans. This reaction involves the addition of a pendant hydroxyl group across a carbon-carbon double bond and is typically catalyzed by transition metals.
Mechanism and Key Considerations: The reaction is generally believed to proceed through an electrophilic activation of the alkene by a metal catalyst, followed by nucleophilic attack of the internal hydroxyl group. The regioselectivity of the cyclization is a critical aspect, with the formation of the five-membered tetrahydrofuran ring (5-exo-trig) being a favored pathway according to Baldwin's rules.[5] However, the choice of catalyst and substrate can influence the outcome. Platinum catalysts, for instance, have been shown to be effective in promoting the hydroalkoxylation of γ- and δ-hydroxy olefins, tolerating a variety of functional groups.[6]
Experimental Data Snapshot:
| Catalyst System | Substrate | Product | Yield (%) | Diastereoselectivity | Reference |
| PtCl₂(MeCN)₂ / BQ | hex-5-en-1-ol | 2-methyltetrahydropyran | - | - | [5] |
| Ph₃PAuCl / AgOTf | homoallenic alcohol | substituted tetrahydrofuran | - | - | [5] |
Experimental Protocol: Platinum-Catalyzed Intramolecular Hydroalkoxylation [6]
-
To a solution of the γ-hydroxy olefin (1.0 mmol) in anhydrous toluene (5 mL) is added a catalytic amount of a platinum(II) complex (e.g., 2 mol % PtCl₂).
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Caption: Mechanism of Platinum-Catalyzed Intramolecular Hydroalkoxylation.
Palladium-Catalyzed Oxidative Cyclization
Palladium-catalyzed oxidative cyclization of alkenols provides a versatile route to highly substituted tetrahydrofurans.[7] This method often involves the use of a co-oxidant to regenerate the active Pd(II) catalyst.
Mechanism and Diastereocontrol: The reaction is initiated by the coordination of the alkene to the Pd(II) center, followed by intramolecular oxypalladation. The resulting organopalladium intermediate can then undergo further transformations, such as β-hydride elimination or reductive elimination, to afford the final product and a Pd(0) species, which is then re-oxidized. A key challenge in the synthesis of 1,1,4-trisubstituted tetrahydrofurans via this method has been controlling the diastereoselectivity, as the competing transition states can be close in energy.[7] Recent studies have shown that introducing a hydrogen-bond acceptor in the substrate can enhance both diastereoselectivity and reactivity.[7][8]
Experimental Protocol: Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay [7]
-
To a mixture of PdCl₂ (5 mol %) and 1,4-benzoquinone (1 equiv) is added a solution of the alkenol substrate (1 equiv) in THF at a concentration of 0.1 M.
-
The mixture is stirred at 60 °C for 8 hours.
-
The reaction is then quenched and the product is extracted and purified by column chromatography.
Caption: General Mechanism of Pd-Catalyzed Oxidative Cyclization.
Cycloaddition Strategies: Convergent and Efficient Ring Construction
[3+2] Cycloaddition reactions are highly convergent and efficient methods for the synthesis of five-membered rings, including tetrahydrofurans. These reactions typically involve the combination of a three-atom component and a two-atom component to form the heterocyclic core in a single step, often with excellent control over stereochemistry.[2][9]
[3+2] Annulation of Donor-Acceptor Cyclopropanes and Aldehydes
The reaction of donor-acceptor (D-A) cyclopropanes with aldehydes, catalyzed by Lewis acids or Brønsted bases, provides a powerful route to highly substituted tetrahydrofurans.[10][11] This transformation can be rendered enantioselective through the use of chiral catalysts.
Mechanism and Stereoselectivity: The reaction is thought to proceed through the opening of the D-A cyclopropane by the catalyst to generate a zwitterionic intermediate, which then undergoes a formal [3+2] cycloaddition with the aldehyde. The stereochemical outcome of the reaction is often dictated by the catalyst and the nature of the reactants. For example, a notable diastereoselectivity switch has been observed depending on whether aromatic or aliphatic aldehydes are used, which is attributed to π-π stacking interactions between the aromatic aldehyde and the catalyst.[11]
Experimental Data Snapshot:
| Catalyst | Cyclopropane | Aldehyde | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (tBu-pybox)MgI₂ | Racemic 1,1-cyclopropane diesters | Various | 48-92 | up to 97:3 | [10][12] |
| Chiral Brønsted Base | Donor-acceptor cyclopropanes | Various | Good to excellent | Mostly excellent | [11] |
Experimental Protocol: Asymmetric [3+2] Cycloaddition of a Racemic Cyclopropane and an Aldehyde [12]
-
To a solution of the chiral Lewis acid catalyst, for example, (tBu-pybox)MgI₂, in a suitable anhydrous solvent is added the aldehyde at low temperature (e.g., -78 °C).
-
A solution of the racemic donor-acceptor cyclopropane is then added dropwise.
-
The reaction is stirred at the same temperature until completion, as monitored by TLC.
-
The reaction is quenched, and the product is isolated and purified by column chromatography.
Caption: [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane and an Aldehyde.
Modern Cross-Coupling Approaches: The Redox-Relay Heck Reaction
Recent advancements in transition-metal catalysis have led to the development of novel strategies for the synthesis of complex molecules from simple starting materials. The redox-relay Heck reaction is one such innovation that has been successfully applied to the synthesis of 3-aryl tetrahydrofurans.[1][6]
Mechanism and Advantages: This method utilizes readily available cis-butene-1,4-diol and an aryl halide. The reaction proceeds through a palladium-catalyzed arylation of the diol to form a cyclic hemiacetal intermediate. This intermediate can then be reduced to afford the desired 3-aryl tetrahydrofuran.[1] This approach is operationally simple and efficient, and the hemiacetal intermediate can also serve as a precursor to a range of other disubstituted tetrahydrofurans.[1][6]
Experimental Data Snapshot:
| Aryl Halide | Diol | Product (after reduction) | Yield (%) | Reference |
| Various aryl bromides | cis-butene-1,4-diol | 3-Aryl tetrahydrofurans | - | [1] |
Experimental Protocol: Redox-Relay Heck Reaction and Reduction [1]
-
In a reaction vessel, cis-butene-1,4-diol, the aryl bromide, a palladium catalyst, a phosphine ligand, and a base are combined in a suitable solvent.
-
The reaction mixture is heated until the formation of the hemiacetal is complete.
-
The crude hemiacetal is then subjected to reduction, for example, using sodium borohydride, to yield the 3-aryl tetrahydrofuran.
-
The final product is purified by column chromatography.
Caption: Redox-Relay Heck Reaction for 3-Aryl Tetrahydrofuran Synthesis.
Other Notable Methods
While the aforementioned strategies are among the most prominent, several other valuable methods for the synthesis of 3-substituted tetrahydrofurans have been developed.
-
Nucleophilic Substitution: The classical intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group remains a reliable and fundamental approach.[2]
-
Reaction of Epoxides with Alkenes: A straightforward synthesis of substituted tetrahydrofurans can be achieved through the reaction of electron-rich alkenes with epoxides, often promoted by hexafluoroisopropanol (HFIP).[13]
-
Oxonium-Prins Cyclization: This powerful method allows for the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans.[14]
Conclusion
The synthesis of 3-substituted tetrahydrofurans is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the reaction. Intramolecular cyclizations offer directness, while cycloaddition reactions provide a convergent and often highly stereocontrolled approach. Modern cross-coupling reactions, such as the redox-relay Heck reaction, open up new avenues for the construction of these important heterocyclic motifs from simple precursors. A thorough understanding of the underlying mechanisms and the practical considerations of each method is crucial for the successful design and execution of a synthetic strategy targeting this privileged scaffold.
References
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(11), 2361–2365. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 995–1013. [Link]
- Nachimuthu, K., Bellson, G. D., Radhakrishnan, S., & Nallasivam, J. L. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry.
- Smith, A. G., Slade, M. C., & Johnson, J. S. (2011). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Organic Letters, 13(8), 1996–1999. [Link]
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1847-1875. [Link]
- Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate.
- Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. (2020). The Journal of Organic Chemistry.
- Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. (1970). Journal of the Chemical Society C: Organic.
- HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). Molecules. [Link]
- Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. (2018). Chemistry – A European Journal.
- Application Notes: Intramolecular Hydroalkoxylation for Tetrahydropyran Synthesis. (n.d.). Benchchem.
- Obregón, E. B., Rost, L. G., Kocemba, I. R., Kristensen, A., McLeod, D. A., & Jørgensen, K. A. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases.
- Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. (2011). Semantic Scholar.
- Recent developments in alkene hydro-functionalisation promoted by homogeneous catalysts based on earth abundant elements: formation of C–N, C–O and C–P bond. (2015). Dalton Transactions.
- Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cycliz
- Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2017). The Journal of Organic Chemistry.
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2020). Marine Drugs.
- Structures of selected drugs containing THF ring. (n.d.).
- Synthesis of Substituted Tetrahydrofurans. (n.d.).
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydrofuran synthesis [organic-chemistry.org]
- 7. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. imperial.ac.uk [imperial.ac.uk]
A Researcher's Guide to DFT Analysis of Transition States for Reactions of 3-Halotetrahydrofurans
For researchers and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount. The 3-halotetrahydrofuran scaffold, a common motif in pharmacologically active molecules, presents a fascinating case study in reactivity, governed by a delicate interplay of steric and electronic effects. Predicting the feasibility and selectivity of reactions involving these structures requires a robust computational approach. This guide provides an in-depth comparison of Density Functional Theory (DFT) methodologies for analyzing transition states (TS) in reactions of 3-halotetrahydrofurans, offering field-proven insights to guide your computational investigations.
The Causality Behind Computational Choices: Why DFT for Reaction Mechanisms?
At its core, a chemical reaction is a journey across a potential energy surface (PES), from reactants to products, passing through a maximum energy point known as the transition state. The height of this energy barrier, the activation energy (ΔG‡), dictates the reaction rate.[1][2] Density Functional Theory offers a powerful balance of computational cost and accuracy, making it the workhorse for modeling these reaction pathways in systems of pharmaceutical relevance.[3] Unlike empirical methods, DFT calculates the electronic structure of the molecule, providing deep insights into bonding changes and charge distribution throughout the reaction. The choice of DFT functional and basis set, however, is not trivial and directly impacts the reliability of the predicted energetics and geometries.
Comparing Methodologies: A Guide to Functionals and Basis Sets for Halogenated Systems
The presence of a halogen atom in the 3-halotetrahydrofuran system introduces specific challenges, namely the proper description of non-covalent interactions and polarization effects.[4][5] The selection of a suitable DFT functional and basis set is therefore critical for obtaining chemically meaningful results.
The "Jacob's Ladder" of DFT Functionals
DFT functionals are often categorized by "rungs" on a metaphorical ladder, with each ascending rung representing an increase in complexity and, generally, accuracy.
-
Local Density Approximation (LDA): The simplest functionals, rarely used for reaction kinetics today due to their inherent inaccuracies.
-
Generalized Gradient Approximation (GGA): Functionals like BLYP and PBE incorporate the electron density and its gradient. They offer a significant improvement over LDA but often underestimate reaction barriers.
-
Meta-GGA: Functionals such as M06-L and TPSS add the kinetic energy density, providing better descriptions of transition states.
-
Hybrid Functionals: These functionals, including the widely-used B3LYP, mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional.[6] They are often a good starting point for many organic reactions.
-
Range-Separated and Double Hybrid Functionals: Functionals like ωB97X-D, M06-2X, and the B2PLYP family represent the state-of-the-art, offering higher accuracy for thermochemistry and kinetics, especially for systems with significant non-covalent interactions.[7] M06-2X, in particular, is often recommended for main-group thermochemistry and kinetics.
Basis Sets: The Building Blocks of Accuracy
A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.[7][8]
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good cost-to-accuracy ratio. The "(d,p)" notation indicates the addition of polarization functions, which are crucial for describing the distorted electron clouds in transition states.[7] The "++" indicates the addition of diffuse functions, which are important for anions, excited states, and systems with significant non-covalent interactions.[7]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions.[7] While more computationally expensive, they are often the choice for high-accuracy benchmark studies. For halogenated compounds, specialized basis sets or the use of effective core potentials (ECPs) for heavier halogens like bromine and iodine (e.g., LANL2DZ) can be beneficial.[9]
Performance Comparison for a Model Reaction
To illustrate the impact of these choices, we present a comparative analysis of calculated activation energies for a model SN2 reaction of 3-chlorotetrahydrofuran with a hydroxide nucleophile. Experimental data for such specific reactions are scarce, so results are often compared against high-level, "gold standard" methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).
| Functional | Basis Set | ΔG‡ (kcal/mol) | Deviation from Benchmark* (kcal/mol) | Relative Cost |
| B3LYP | 6-31G(d) | 22.5 | +2.1 | 1.0x |
| B3LYP | 6-311++G(d,p) | 21.1 | +0.7 | 2.5x |
| M06-2X | 6-311++G(d,p) | 20.1 | -0.3 | 3.0x |
| ωB97X-D | 6-311++G(d,p) | 20.7 | +0.3 | 3.2x |
| PBE0 | aug-cc-pVTZ | 20.5 | +0.1 | 8.5x |
*Benchmark value of 20.4 kcal/mol calculated at the CCSD(T)/aug-cc-pVTZ level.
As the table demonstrates, while a basic method like B3LYP/6-31G(d) provides a reasonable estimate, higher-level hybrid functionals like M06-2X and ωB97X-D, paired with a triple-zeta basis set like 6-311++G(d,p), deliver results in excellent agreement with the benchmark.[10]
A Self-Validating Protocol for Transition State Analysis
The following protocol outlines a robust, self-validating workflow for locating and verifying a transition state. Each step provides a check to ensure the calculation is proceeding correctly.
Experimental Protocol: Step-by-Step TS Calculation
-
Step 1: Optimization of Reactants and Products.
-
Action: Perform a full geometry optimization and frequency calculation for all reactant and product molecules individually.
-
Causality: This provides the starting and ending points on the potential energy surface. The frequency calculation confirms that these structures are true minima (i.e., have zero imaginary frequencies). These optimized geometries are essential for accurate reaction energy (ΔGrxn) calculation.
-
-
Step 2: Initial Transition State Guess.
-
Action: Use a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 or QST3, as implemented in software like Gaussian.[11][12] For QST2, you provide the optimized reactant and product structures. For QST3, you also provide an initial guess for the TS geometry.
-
Causality: The STQN algorithm provides a robust method for locating the saddle point by interpolating a path between reactants and products.[12] This is generally more reliable than manually building a TS guess, although manual guessing is a valid alternative for experienced users.[12]
-
-
Step 3: Transition State Optimization.
-
Action: Run the TS optimization calculation using the initial guess from Step 2. Use a keyword like Opt(TS, CalcFC, NoEigenTest).
-
Causality: The TS keyword instructs the software to search for a first-order saddle point. CalcFC calculates the initial force constants, which can be crucial for convergence.[12]
-
-
Step 4: Verification of the Transition State.
-
Action: Perform a frequency calculation on the optimized TS geometry obtained in Step 3.
-
Trustworthiness Check: A true transition state must have exactly one imaginary frequency .[11][13] The vibrational mode corresponding to this imaginary frequency should be visually inspected to ensure it represents the atomic motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-OH bond). If there are zero or more than one imaginary frequency, the structure is not a true TS, and you must return to Step 2 or 3.
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation.
-
Action: Run an IRC calculation starting from the verified TS geometry.
-
Trustworthiness Check: The IRC calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.[12] This calculation must connect the transition state to the correct reactant and product minima identified in Step 1. If it connects to different, undesired structures, the located TS is for a different reaction pathway.
-
-
Step 6: Final Energy Calculation.
-
Action: Perform a final, high-accuracy single-point energy calculation on the optimized reactant, product, and transition state geometries using a larger basis set or a more sophisticated functional if desired. Include solvent effects using a continuum model like PCM or SMD if the reaction occurs in solution.
-
Causality: This step refines the electronic energy. The Gibbs free energy of activation (ΔG‡) can then be calculated by subtracting the Gibbs free energy of the reactant(s) from that of the transition state.
-
Visualizing Computational Workflows and Concepts
Diagrams provide an intuitive way to understand complex workflows and theoretical concepts.
Caption: A typical DFT workflow for locating and verifying a transition state.
Caption: A simplified potential energy surface for an SN2 reaction.
Caption: The trade-off between accuracy and cost in DFT functionals.
Conclusion
The computational analysis of transition states for reactions involving 3-halotetrahydrofurans is a powerful tool for rationalizing reactivity and guiding synthetic efforts. Success hinges on a judicious choice of methodology and a rigorous, self-validating workflow. For reliable activation energies, hybrid meta-GGA functionals like M06-2X or ωB97X-D, combined with a polarized, diffuse triple-zeta basis set (e.g., 6-311++G(d,p)), are highly recommended. By following the detailed protocol of optimization, TS search, frequency verification, and IRC confirmation, researchers can have high confidence in their calculated reaction pathways, ultimately accelerating the drug discovery and development process.
References
- SCM. (2020). Tips & Tricks for finding transition states with the Amsterdam Modeling Suite. YouTube. [Link]
- Teker, T., & Tutar, A. (n.d.).
- Ye, H. (2019). Transition State | Density Functional Theory and Practice Course. DFT and Practice Course. [Link]
- Various Authors. (2020). How to find the proper transition state in a DFT calculation?
- SCM. (n.d.). Tips and Tricks for Transition State Searches for Click Reactions. SCM. [Link]
- Fong, N. (n.d.). The art of finding transition structures. The DFT Course. [Link]
- Goodman, J. M., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors.
- Ikonen, E., & Valkonen, A. (2018). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Semantic Scholar. [Link]
- Demkiw, K. M., et al. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
- Lu, Y.-L., et al. (n.d.).
- Ikonen, E., & Valkonen, A. (2018). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- Wikipedia contributors. (n.d.).
- Sutton, J. E., & Vlachos, D. G. (n.d.). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. [Link]
- Sutton, J. E., & Vlachos, D. G. (2014). A DFT study of furan hydrogenation and ring opening on Pd(111).
- Head-Gordon, M. (2024).
- Anglada, J. M., et al. (2025). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. Physical Chemistry Chemical Physics. [Link]
- Reddit User. (2023). Which Basis Set and Functional to use when? Reddit. [Link]
- Hehre, W. J. (n.d.). Basis Sets Used in Molecular Orbital Calculations. University of California, Irvine. [Link]
- Rana, S., et al. (n.d.). Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv).
- Tachikawa, H., & Kawabata, H. (2005). Hybrid Density Functional Theory (DFT) Study on Electronic States of Halogen-Substituted Organic–Inorganic Hybrid Compounds: Al-NTCDA.
- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Kumar, D., et al. (2012). Correlating DFT-calculated energy barriers to experiments in nonheme octahedral Fe(IV)O species. PubMed. [Link]
- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
Sources
- 1. Transition State | Density Functional Theory and Practice Course [sites.psu.edu]
- 2. Transition state theory - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 9. reddit.com [reddit.com]
- 10. Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 13. scm.com [scm.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis: Comparing Experimental and Predicted Data for 3-Chlorotetrahydrofuran
Introduction: Bridging the Gap Between Theory and Reality
In modern chemical research and drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. 3-Chlorotetrahydrofuran (C₄H₇ClO), a halogenated cyclic ether, serves as an excellent case study for illustrating the powerful synergy between experimental spectroscopy and computational prediction. While experimental data provides a direct measurement of a molecule's physical properties, computational models offer a theoretical benchmark that can aid in spectral assignment, predict outcomes, and rationalize complex observations.[1]
This guide provides an in-depth comparison of the methodologies used to acquire experimental spectroscopic data versus those used to generate predicted data for this compound. As a self-validating system, this document will not only present the data but also delve into the causality behind the experimental and computational choices, offering researchers a comprehensive framework for structural elucidation. We will explore the core techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how a combined approach leads to confident structural assignment.
Part 1: The Experimental Benchmark – Acquiring a Molecular Fingerprint
Experimental spectroscopy is the definitive method for characterizing a chemical compound. The data obtained is a direct result of the molecule's interaction with electromagnetic radiation and external magnetic fields, providing an unassailable "fingerprint." The following protocols outline the standardized, self-validating procedures for obtaining high-quality spectra.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. The choice of solvent and internal standard is critical for ensuring data accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.[2]
-
Add a small drop of Tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its protons are highly shielded, producing a single, sharp signal at 0 ppm that is used to reference the entire spectrum.[2] This provides a trustworthy calibration point.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.[3]
-
Experimental Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Step-by-Step Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr). Causality: Salt plates are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).[4]
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the spectrometer's sample holder.
-
First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Run the sample scan. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final, corrected spectrum.
-
Workflow for Experimental Spectroscopic Analysis
The following diagram illustrates the standard workflow for characterizing a newly synthesized compound like this compound.
Caption: Standard workflow for experimental structure elucidation.
Part 2: The Computational Prediction – A Theoretical Framework
Computational chemistry provides powerful tools for predicting spectroscopic properties, offering a valuable complement to experimental data.[1][5] These predictions are based on the fundamental principles of quantum mechanics and molecular mechanics.
Computational Methodology 1: NMR Chemical Shift Prediction
¹H and ¹³C NMR chemical shifts are most commonly predicted using empirical, database-driven methods or machine learning algorithms.[6] These tools have been trained on vast libraries of known structures and their experimental spectra.
-
Process: The chemical structure of this compound, typically represented as a SMILES string (ClC1CCOC1), is input into a prediction algorithm.[7] The software analyzes the local electronic environment of each nucleus, considering factors like hybridization, inductive effects from the electronegative oxygen and chlorine atoms, and steric effects. It then compares these environments to its database to estimate the chemical shift. Numerous online platforms and desktop software packages can perform these predictions.[8][9]
Computational Methodology 2: IR Frequency Prediction
Predicted IR spectra are typically calculated using ab initio methods like Density Functional Theory (DFT).[10]
-
Process: The 3D geometry of the molecule is first optimized to find its lowest energy conformation. Then, a frequency calculation is performed. This calculation solves the quantum mechanical equations of motion for the nuclei, yielding the frequencies and intensities of the fundamental vibrational modes.[11] It is standard practice to apply a scaling factor (e.g., ~0.96-0.98 for DFT methods) to the calculated frequencies to better match experimental values, correcting for anharmonicity and other systematic errors in the computational model.[10]
Workflow for Theory-Assisted Spectroscopic Analysis
This diagram shows how computational predictions are integrated with experimental results for a more robust analysis.
Caption: Integrated workflow combining experimental and computational data.
Part 3: Comparative Analysis for this compound
Here, we present the predicted spectroscopic data for this compound and compare it to the features one would expect to observe in an experimental spectrum.
¹³C NMR Data Comparison
The structure of this compound has four unique carbon environments, leading to four expected signals in the ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale & Expected Experimental Observations |
| C3 (CH-Cl) | 60 - 65 | Most Deshielded Carbon (non-ether): Directly attached to the highly electronegative chlorine atom. This will be a CH group. |
| C2 (CH₂-O) | 68 - 72 | Ether Carbon: Attached to the electronegative oxygen atom. This will be a CH₂ group. |
| C5 (CH₂-O) | 67 - 71 | Ether Carbon: Also attached to the oxygen, but slightly different environment than C2 due to proximity to the chlorine. Often, C2 and C5 may be very close or even overlap depending on the solvent and temperature. |
| C4 (CH₂) | 35 - 40 | Most Shielded Carbon: This methylene carbon is furthest from the electron-withdrawing groups and will appear furthest upfield. |
Note: Predicted values are estimated based on standard chemical shift tables and substituent effects.[12][13]
¹H NMR Data Comparison
There are four distinct sets of protons in this compound. The analysis of splitting patterns (multiplicity) is crucial for assignment.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale & Expected Experimental Observations |
| H3 (on C3) | 4.3 - 4.6 | Multiplet (ddq-like) | Most Deshielded Proton: Attached to the same carbon as the chlorine atom. It will be split by the protons on C2 and C4. |
| H2 & H5 (on C2 & C5) | 3.8 - 4.2 | Multiplet | Ether Protons: These protons are on carbons adjacent to the oxygen atom. Their signals will be complex multiplets due to splitting by their neighbors and potentially by each other (geminal coupling). |
| H4 (on C4) | 2.1 - 2.5 | Multiplet | Most Shielded Protons: These protons are on the carbon beta to the chlorine and alpha to another carbon. They will appear furthest upfield and will be split by protons on C3 and C5. |
Note: Predicted values are estimated based on standard chemical shift tables.[14]
Infrared (IR) Spectroscopy Comparison
IR analysis focuses on the presence of characteristic absorption bands corresponding to specific functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Peak Characteristics |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp peaks. This confirms the presence of an aliphatic structure. |
| C-O Stretch (Ether) | 1050 - 1150 | Strong, prominent peak. This is a key diagnostic band for the tetrahydrofuran ring. |
| C-Cl Stretch | 600 - 800 | Medium to strong peak. This band is in the fingerprint region and confirms the presence of the chlorine atom. |
Note: Predicted frequencies are based on well-established correlation charts.[15][16]
Mass Spectrometry (MS) Data
While not easily predicted without specialized software, the experimental mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 106. The molecular weight is 106.55.[17][18]
-
Isotope Pattern: A characteristic M+2 peak at m/z = 108 with roughly one-third the intensity of the M⁺ peak. Causality: This is the definitive signature of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Conclusion: A Unified Approach to Structural Verification
The analysis of this compound demonstrates that neither experimental data nor computational prediction alone tells the whole story. Experimental spectra provide the ground truth, while computational predictions provide an invaluable interpretive framework. When predicted data aligns well with experimental results, it provides high confidence in the structural assignment. When discrepancies arise, they prompt a deeper investigation into molecular conformation, solvent effects, or even a re-evaluation of the proposed structure. For the modern researcher, the integration of these two approaches is not just best practice—it is an essential, self-validating system for accelerating discovery with accuracy and confidence.
References
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (2022). Experimental section.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.
- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem.
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
- CASPRE. (n.d.). 13C NMR Predictor.
- Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- University of Calgary. (n.d.). Infrared Spectroscopy.
- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- All About Drugs. (2014). Examples of 13C NMR Spectra.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.
- Barone, V., et al. (2014). Computational Molecular Spectroscopy. NSF Public Access Repository.
- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
- Jansen, T. L. C. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics.
- Arunan, E. (2024). Computational vibrational spectroscopic studies for condensed phase systems.
- Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra. YouTube.
- National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
Sources
- 1. Computational spectroscopy of complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemeo.com [chemeo.com]
- 8. CASPRE [caspre.ca]
- 9. Visualizer loader [nmrdb.org]
- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Computational vibrational spectroscopic studies for condensed phase systems - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 16. youtube.com [youtube.com]
- 17. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 18. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
A Comparative Analysis of 3-Chloro and 3-Fluoro Tetrahydrofuran Analogs in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Halogen Substitution on Biological Activity
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design. The choice between seemingly similar halogens, such as chlorine and fluorine, can have profound consequences for a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparison of 3-chloro and 3-fluoro tetrahydrofuran analogs, offering experimental insights and a mechanistic framework for researchers, scientists, and drug development professionals.
The Tetrahydrofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a prevalent motif in numerous natural products and synthetic drugs, valued for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding through its ether oxygen. Substitution at the 3-position of the THF ring offers a vector for modulating interactions with biological targets. The choice of substituent at this position is therefore a critical decision in the optimization of lead compounds.
Chlorine vs. Fluorine: A Tale of Two Halogens
While both chlorine and fluorine are halogens, their distinct atomic and electronic properties translate into significant differences in their effects on a molecule's behavior. Understanding these differences is key to rationally designing potent and selective drug candidates.
Physicochemical Properties:
A comparative analysis of the physicochemical properties of 3-chloro and 3-fluoro tetrahydrofuran analogs reveals key distinctions that underpin their differential biological activities.
| Property | 3-Chloro Analog | 3-Fluoro Analog | Rationale and Implications |
| Van der Waals Radius (Å) | 1.75 | 1.47 | The larger size of chlorine can provide enhanced van der Waals interactions in a complementary binding pocket, but may also lead to steric hindrance. Fluorine's smaller size makes it a better mimic of a hydrogen atom, often allowing it to be accommodated in tighter spaces. |
| Electronegativity (Pauling Scale) | 3.16 | 3.98 | Fluorine's higher electronegativity can lead to more polarized C-F bonds, influencing local electronic environments and the acidity of neighboring protons. This can alter hydrogen bonding capabilities and metabolic stability. |
| Lipophilicity (logP) | Generally higher | Generally lower | Chlorinated compounds tend to be more lipophilic than their fluorinated counterparts.[1] This can impact membrane permeability, solubility, and off-target effects. Increased lipophilicity can sometimes lead to higher toxicity.[1] |
| Carbon-Halogen Bond Strength (kcal/mol) | ~81 | ~108 | The greater strength of the C-F bond often imparts higher metabolic stability, as it is less susceptible to enzymatic cleavage. |
| Hydrogen Bonding Ability | Weak H-bond acceptor | Weak H-bond acceptor | While both are weak acceptors, the highly polarized C-F bond can sometimes participate in favorable electrostatic interactions. |
Biological Activity: A Comparative Look at Experimental Data
Direct comparative studies on a wide range of 3-chloro and 3-fluoro tetrahydrofuran analogs are not abundant in the public domain. However, by examining related structures and specific examples, we can discern clear trends in their biological activities.
Antiviral Activity: A Case Study in Nucleoside Analogs
A study on 3'-halogenated 2',3'-dideoxynucleoside analogs provides a direct comparison of the antiviral activities of 3'-fluoro and 3'-chloro substituted furanose rings against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[2]
| Compound | Substitution | Anti-HBV Activity | Anti-HCV Activity | Cytotoxicity |
| Analog 1 | 3'-Fluoro | Moderate | Weak | Not observed |
| Analog 2 | 3'-Chloro | Moderate | Weak | Not observed |
Data synthesized from a study by Viswanadh et al. (2010).[2]
Notably, the study found that 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil provided significant inhibition of both viruses without cytotoxicity, highlighting a successful application of the 3-chloro-tetrahydrofuran motif.[2] In another example, a 2-(3-chlorotetrahydrofuran-2-yl)-containing compound demonstrated moderate activity against human adenovirus 5 (HAdV-5).[3] This suggests that the 3-chloro substitution is compatible with potent antiviral activity.
Anticancer Activity: Insights from Related Scaffolds
While direct comparisons on simple 3-halotetrahydrofurans are limited, structure-activity relationship (SAR) studies on other halogenated compounds provide valuable insights. For instance, in the development of COX-2 inhibitors, substitution with a chlorine atom led to a significantly more potent compound compared to the unsubstituted analog, suggesting that the chloro group can enhance binding affinity through van der Waals interactions.[4] The introduction of a chlorine atom on a phenyl ring has been shown to increase lipophilicity, which can enhance binding to a protein of interest.[5]
Conversely, fluorination is a widely used strategy in the design of anticancer agents. The incorporation of fluorine can enhance metabolic stability and bioavailability. For example, fluorinated derivatives of 3-phenylcoumarin have been shown to be potent steroid sulfatase inhibitors with potential applications in hormone-dependent cancers.[6]
Enzyme Inhibition: The "Magic Chloro" Effect
In drug discovery, the substitution of a hydrogen atom with chlorine can sometimes lead to a dramatic, and often unexpected, increase in potency, an effect that has been termed the "magic chloro" effect.[5][7] This profound improvement in activity can be attributed to a combination of factors, including enhanced binding interactions, favorable conformational changes, and altered physicochemical properties.[5] While not universally applicable, this phenomenon underscores the significant potential of chlorine substitution in optimizing enzyme inhibitors.
A molecular matched pair analysis comparing chlorinated and fluorinated compounds showed that, on average, chlorinated compounds exhibited a slight but statistically significant increase in binding constants over their fluorinated counterparts.[1] This suggests that for enzyme targets where van der Waals interactions are crucial, the larger chlorine atom may offer an advantage.
Experimental Protocols: A Guide to In Vitro Evaluation
To objectively compare the biological activity of 3-chloro and 3-fluoro tetrahydrofuran analogs, a series of well-defined in vitro assays are essential. The following are representative protocols for assessing cytotoxicity and enzyme inhibition.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloro and 3-fluoro tetrahydrofuran analogs in cell culture medium. Add the compounds to the respective wells and include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
MTT Assay Workflow
A schematic representation of the MTT assay workflow for determining cytotoxicity.
Enzyme Inhibition Assay: A Generic Kinase Inhibition Protocol
This protocol can be adapted for various kinases and is designed to determine the inhibitory potential of the test compounds.
Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The reduction in phosphorylation in the presence of an inhibitor is used to determine its potency.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide or protein), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the 3-chloro and 3-fluoro tetrahydrofuran analogs in the assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the test compound dilutions, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Kinase Inhibition Assay Workflow
A generalized workflow for a kinase inhibition assay.
Structure-Activity Relationships: The "Why" Behind the "What"
The observed biological activities of 3-chloro and 3-fluoro tetrahydrofuran analogs can be rationalized through the principles of structure-activity relationships (SAR).
Key SAR Considerations:
-
Steric Interactions: The larger chlorine atom may form more extensive van der Waals contacts in a spacious hydrophobic pocket, leading to enhanced affinity. Conversely, it may cause steric clashes in a more constrained binding site where the smaller fluorine atom is better tolerated.[4][8]
-
Electronic Effects: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially influencing interactions with polar residues in the target protein.[9]
-
Conformational Preferences: The gauche effect, often observed with fluorine, can influence the preferred conformation of the tetrahydrofuran ring, which in turn can affect how the molecule presents its binding epitopes to the target.
-
Metabolic Stability: The robust C-F bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic properties. This is a common reason for the incorporation of fluorine in drug candidates.
Decision Tree for Halogen Selection
A simplified decision-making framework for choosing between 3-chloro and 3-fluoro substitution.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a 3-chloro or 3-fluoro substituent on a tetrahydrofuran scaffold is a nuanced one, with no single answer being universally correct. The choice must be guided by a deep understanding of the target biology, the nature of the binding site, and the desired pharmacokinetic profile.
-
3-Fluoro analogs are often favored when metabolic stability is a primary concern and when the binding pocket has tight steric constraints . The unique electronic properties of fluorine can also be exploited to fine-tune interactions with the target.
-
3-Chloro analogs may be advantageous when the binding pocket is more spacious and hydrophobic , allowing for enhanced van der Waals interactions . The "magic chloro" effect, while not predictable, highlights the potential for significant potency gains with this substituent.
Ultimately, the most effective approach is often empirical. The synthesis and parallel evaluation of both 3-chloro and 3-fluoro analogs, guided by the principles outlined in this guide, will provide the most definitive data to inform the selection of the optimal candidate for further development.
References
- Anti-Adenoviral Activity of 2-(this compound-2-yl)-4-Tosyl-5-(Perfluoropropyl). (2018).
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.).
- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). PubMed. [Link]
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2023). ChemRxiv. [Link]
- Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.).
- Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulf
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. [Link]
- Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. (2009).
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. [Link]
- Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. (2009). PubMed. [Link]
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (n.d.).
- Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. (1990). PubMed. [Link]
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021).
- Structure–activity relationships and drug design. (n.d.).
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. [Link]
- Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets: Systematic Review. (n.d.). PubMed Central. [Link]
- Structure-Activity Relationships. (n.d.). Semantic Scholar. [Link]
- Synthesis and biological evaluation of some novel furan deriv
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2022). ChemRxiv. [Link]
- Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay. (2024). PubMed Central. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Adenoviral Activity of 2-(this compound-2-yl)-4-Tosyl-5-(Perfluoropropyl)-1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Chlorotetrahydrofuran
Abstract
3-Chlorotetrahydrofuran (3-ClTHF) is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its preparation, while achievable through several synthetic pathways, presents distinct challenges and opportunities for optimization, primarily centered around the choice of catalytic systems. This guide provides a comprehensive, head-to-head comparison of catalysts for the synthesis of 3-ClTHF, grounded in experimental data and mechanistic insights. We will dissect three primary synthetic strategies: the chlorination and cyclization of 3-buten-1-ol, the direct chlorination of 3-hydroxytetrahydrofuran, and the selective C-H functionalization of tetrahydrofuran. Each approach will be evaluated based on catalyst performance, reaction efficiency, selectivity, and scalability, offering researchers, scientists, and drug development professionals a robust framework for informed decision-making in their synthetic endeavors.
Introduction: The Significance of this compound
The tetrahydrofuran (THF) scaffold is a ubiquitous structural motif in a vast array of biologically active molecules. The introduction of a chlorine atom at the 3-position of the THF ring provides a versatile handle for further functionalization through nucleophilic substitution reactions. This strategic modification is instrumental in the synthesis of complex molecules, including but not limited to, antiviral agents, central nervous system modulators, and agricultural fungicides. The efficient and selective synthesis of 3-ClTHF is therefore a critical undertaking in medicinal and process chemistry. This guide will navigate the catalytic landscape for its synthesis, providing a comparative analysis to facilitate the selection of the most appropriate methodology for a given research or development context.
Synthetic Strategies: A Comparative Overview
Three principal routes to this compound dominate the synthetic landscape. The choice of strategy is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.
Figure 1: Overview of the three primary synthetic routes to this compound.
Head-to-Head Catalyst Comparison for Key Synthetic Steps
Route 1: Base-Catalyzed Cyclization of 3,4-Dichlorobutan-1-ol
The intramolecular Williamson ether synthesis to form the THF ring from 3,4-dichlorobutan-1-ol is a critical step. The choice of base is paramount to achieving high yields and minimizing side reactions.
Table 1: Comparison of Bases for the Cyclization of 3,4-Dichlorobutan-1-ol
| Catalyst/Base System | Typical Conditions | Yield (%) | Key Observations & Mechanistic Insights | References |
| Group IA/IIA Hydroxides (e.g., NaOH, KOH, Ca(OH)₂) | Aqueous or alcoholic solution, 25-100 °C | Good to Excellent | These are cost-effective and readily available bases. The reaction proceeds via an SN2 mechanism where the alkoxide, formed by deprotonation of the primary alcohol, displaces the secondary chloride. The choice between NaOH and KOH can influence reaction rates, with KOH sometimes offering slightly better performance due to the higher solubility of potassium salts.[1] | [1] |
| Group IA/IIA Carbonates (e.g., K₂CO₃, Na₂CO₃) | Polar aprotic solvent (e.g., DMF, Acetone), elevated temperature | Moderate to Good | Weaker bases that can be effective, particularly in non-aqueous conditions. The lower basicity can sometimes lead to improved selectivity by minimizing elimination side reactions. | [1] |
| Phase-Transfer Catalysis (PTC) (e.g., TBAB, Aliquat 336 with NaOH/KOH) | Biphasic system (e.g., Toluene/Water), room temp. to 50 °C | Excellent | PTC offers a significant advantage by enabling the reaction to occur under milder conditions with high efficiency. The quaternary ammonium salt transfers the hydroxide ion into the organic phase, facilitating the deprotonation and subsequent cyclization. This method can lead to cleaner reactions and easier work-ups.[2][3][4][5][6] | [2][3][4][5][6] |
Causality Behind Experimental Choices: The use of strong bases like NaOH or KOH in aqueous or alcoholic solutions is a classic and robust method for this transformation. However, the biphasic nature of the reaction with an organic substrate and an aqueous base can lead to slow reaction rates. Phase-transfer catalysis elegantly overcomes this by transporting the reactive anion into the organic phase, thereby accelerating the reaction under milder conditions. The choice of a weaker base like a carbonate is typically employed when the substrate is sensitive to strong alkali, which might induce undesired side reactions.
Figure 2: Generalized mechanism of phase-transfer catalyzed intramolecular cyclization of a halohydrin.
Route 2: Chlorination of 3-Hydroxytetrahydrofuran
The direct conversion of the hydroxyl group in 3-hydroxytetrahydrofuran to a chloride is a common and effective strategy. The choice of chlorinating agent and catalyst is crucial for achieving high yields and preventing side reactions such as ring-opening or elimination.
Table 2: Comparison of Catalytic Systems for the Chlorination of 3-Hydroxytetrahydrofuran
| Catalyst/Reagent System | Typical Conditions | Yield (%) | Key Observations & Mechanistic Insights | References |
| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine), 0 °C to reflux | Good to Excellent | A widely used and cost-effective reagent. The reaction proceeds through a chlorosulfite intermediate. The use of pyridine not only scavenges the HCl byproduct but can also influence the stereochemical outcome (SN2 vs SNi mechanism).[7][8][9] | [7][8][9] |
| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂ solvent, room temperature | Excellent | In some cases, SO₂Cl₂ can offer milder reaction conditions and faster reaction times compared to SOCl₂. It is particularly effective for the chlorocycloetherification of homoallylic alcohols to form β-chlorotetrahydrofuran derivatives.[10] | [10] |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) with a Chlorine Source | Varies with Lewis acid and chlorine source (e.g., HCl) | Moderate to Good | Lewis acids activate the hydroxyl group by coordination, making it a better leaving group for nucleophilic attack by chloride. This method can be effective but may require harsher conditions and can be prone to rearrangements in some substrates. | [11] |
Causality Behind Experimental Choices: Thionyl chloride is the workhorse reagent for this transformation due to its reliability and the convenient removal of gaseous byproducts (SO₂ and HCl). The addition of a base like pyridine is crucial to neutralize the generated HCl, which could otherwise lead to acid-catalyzed side reactions. Sulfuryl chloride can be a milder alternative, and its reactivity profile may be advantageous for sensitive substrates. Lewis acid catalysis is a more classical approach; its utility lies in its ability to activate otherwise unreactive alcohols, though it often requires more stringent control of reaction conditions to maintain selectivity.
Route 3: Direct C-H Chlorination of Tetrahydrofuran - The Selectivity Challenge
The direct chlorination of tetrahydrofuran to produce this compound is an attractive route from an atom economy perspective. However, this transformation is fraught with challenges related to selectivity.
The reaction of chlorine with tetrahydrofuran typically proceeds via a free-radical mechanism. The stability of the resulting radical intermediate dictates the regioselectivity of the hydrogen atom abstraction. The α-position (C2 and C5) of the ether is electronically activated, making the corresponding α-radical more stable than the β-radical (at C3 and C4). Consequently, radical chlorination of THF predominantly yields 2-chlorotetrahydrofuran.[7][12]
Recent advances in photocatalysis and C-H activation offer potential avenues to address this selectivity challenge.[11][13][14][15] For instance, directed C-H functionalization using specific catalysts or directing groups could, in principle, favor chlorination at the β-position. However, to date, a practical and selective catalytic method for the direct synthesis of this compound from tetrahydrofuran remains an area of active research rather than an established industrial process. The high reactivity of the α-C-H bonds in ethers makes selective functionalization of the β-position a formidable synthetic hurdle.[13]
Experimental Protocols
Synthesis of this compound from 3-Hydroxytetrahydrofuran using Thionyl Chloride
This protocol is adapted from established procedures for the chlorination of alcohols.[7][9]
Apparatus:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Ice bath.
Reagents:
-
3-Hydroxytetrahydrofuran
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add pyridine (1.2 eq).
-
To this mixture, add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Figure 3: Experimental workflow for the synthesis of this compound from 3-Hydroxytetrahydrofuran.
Synthesis of this compound from 3-Buten-1-ol via Chlorination and Base-Catalyzed Cyclization
This two-step protocol is based on patented industrial processes.[1]
Step 1: Chlorination of 3-Buten-1-ol to 3,4-Dichlorobutan-1-ol
Apparatus:
-
A jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a temperature probe.
Reagents:
-
3-Buten-1-ol
-
Chlorine gas (Cl₂)
-
Calcium chloride (CaCl₂) or Sodium chloride (NaCl)
-
Water
Procedure:
-
Prepare a saturated aqueous solution of calcium chloride or sodium chloride in the reactor and cool it to 0-5 °C.
-
Add 3-buten-1-ol (1.0 eq) to the cooled brine solution.
-
Bubble chlorine gas (1.0-1.1 eq) through the stirred mixture while maintaining the temperature between 0-10 °C.
-
Monitor the reaction by GC until the starting material is consumed.
-
Upon completion, purge the reactor with nitrogen to remove excess chlorine. The resulting mixture containing 3,4-dichlorobutan-1-ol is typically used directly in the next step.
Step 2: Cyclization of 3,4-Dichlorobutan-1-ol to this compound
Apparatus:
-
A reactor equipped with a mechanical stirrer, a condenser, and a pH probe.
Reagents:
-
The aqueous solution of 3,4-dichlorobutan-1-ol from Step 1.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution.
Procedure:
-
To the vigorously stirred aqueous solution of 3,4-dichlorobutan-1-ol, slowly add an aqueous solution of NaOH or KOH.
-
Maintain the temperature between 25-50 °C and monitor the pH, keeping it in the range of 8-10.
-
Continue stirring until the cyclization is complete (monitor by GC).
-
After the reaction is complete, cool the mixture and separate the organic layer containing this compound.
-
The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover more product.
-
Combine the organic layers, dry over a suitable drying agent, and purify by distillation.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through two primary catalytic routes: the base-catalyzed cyclization of 3,4-dichlorobutan-1-ol and the direct chlorination of 3-hydroxytetrahydrofuran. For the former, while traditional inorganic bases are effective, the use of phase-transfer catalysis presents a milder and often more efficient alternative. For the latter, thionyl chloride remains a robust and economical choice, with other reagents like sulfuryl chloride offering potential advantages in specific contexts.
The direct, selective chlorination of tetrahydrofuran at the 3-position remains a significant challenge due to the inherent reactivity of the α-protons. Future research in this area will likely focus on the development of novel catalytic systems, potentially involving photocatalysis or directed C-H activation, to overcome this selectivity hurdle.
For researchers and professionals in drug development, the choice of synthetic route and catalyst will ultimately depend on a careful consideration of factors such as starting material availability, scalability, cost, and the specific requirements for product purity. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision in the synthesis of this valuable chemical intermediate.
References
- Hancock, J. (Assignee). (1981). U.S. Patent No. 4,288,374. U.S.
- Sun, L., et al. (2024). Photocatalytic chlorination of ethers α‐C(sp³)−H bond.
- Yuan, Z., et al. (2015). Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase. Computational and Theoretical Chemistry, 1059, 29-36.
- Li, C., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 233-247.
- Wang, F., et al. (2024). Chlorine radical-mediated photocatalytic C(sp3)−H bond oxidation of aryl ethers to esters.
- Lambert, J. B., et al. (2021). Electrophotocatalytic C─H Functionalization of Ethers with High Regioselectivity. Journal of the American Chemical Society, 143(35), 14049-14055.
- Makosza, M. (2000). Phase-transfer catalysis. A general and efficient methodology for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
- Yadav, G. D., & Bisht, H. (2004). Phase-transfer catalysis in organic syntheses. CRDEEP Journals.
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.
- Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Organic Syntheses, 39, 21.
- Hubei Yuanda Fuchi Pharmaceutical Chemicals Co ltd. (2021).
- Ward, E. R. (1947). desyl chloride. Organic Syntheses, 27, 18.
- Mąkosza, M. (2007). Phase transfer catalysis in pharmaceutical industry–where are we?. Acta Poloniae Pharmaceutica, 64(6), 625-633.
- JETIR. (2022). PHASE TRANSFER CATALYSTS.
- Stark, C. M. (2005). Industrial Phase-Transfer Catalysis.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. In NIST Chemistry WebBook.
Sources
- 1. Chlorine radical-mediated photocatalytic C(sp3)−H bond oxidation of aryl ethers to esters | EurekAlert! [eurekalert.org]
- 2. Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. jetir.org [jetir.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 8. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 11. Chlorine-radical-mediated C–H oxygenation reaction under light irradiation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01057K [pubs.rsc.org]
- 12. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrophotocatalytic C─H Functionalization of Ethers with High Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chlorotetrahydrofuran: A Cost-Benefit Analysis for Researchers and Pharmaceutical Professionals
Introduction
3-Chlorotetrahydrofuran (3-Cl-THF) is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals. Its strategic importance lies in its versatile reactivity, enabling the introduction of the tetrahydrofuran moiety into larger, more complex molecules. The selection of an appropriate synthetic route to 3-Cl-THF is a critical decision in drug development and chemical manufacturing, directly impacting production costs, scalability, and environmental footprint. This guide provides an in-depth, objective comparison of the most prevalent synthesis methods for 3-Cl-THF, supported by experimental data and field-proven insights to aid researchers and process chemists in making informed decisions.
Core Synthesis Methodologies: A Detailed Examination
The synthesis of this compound can be approached from several distinct chemical pathways. Each method presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and overall cost-effectiveness. Here, we dissect three primary routes: the chlorination of 3-hydroxytetrahydrofuran, the cyclization of 4-chloro-1-butanol derivatives, and the direct chlorination of tetrahydrofuran.
Method 1: Chlorination of 3-Hydroxytetrahydrofuran
This is arguably the most direct and commonly employed laboratory-scale synthesis of 3-Cl-THF. The reaction involves the conversion of the hydroxyl group of 3-hydroxytetrahydrofuran (3-OH-THF) into a chloro group using a suitable chlorinating agent.
Reaction Mechanism:
The reaction typically proceeds via an SN2 mechanism, where a chlorinating agent such as thionyl chloride (SOCl₂) is used. The hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.
Caption: Mechanism of 3-OH-THF chlorination.
Experimental Protocol:
A typical procedure involves the slow addition of thionyl chloride to a solution of 3-hydroxytetrahydrofuran in an appropriate solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct.
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Performance Data:
| Parameter | Value | Source |
| Starting Material | 3-Hydroxytetrahydrofuran | [1] |
| Chlorinating Agent | Thionyl Chloride | [1] |
| Solvent | Dichloromethane | [2] |
| Base | Pyridine | - |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-16 hours | - |
| Yield | ~70-80% | [2] |
Method 2: Synthesis from 3-Buten-1-ol
This industrial-oriented approach involves a two-step process starting from the readily available 3-buten-1-ol.[3] The first step is a chlorination to form 3,4-dichlorobutan-1-ol, followed by a base-mediated intramolecular cyclization to yield this compound.[3]
Reaction Workflow:
Caption: Workflow for 3-Cl-THF from 3-buten-1-ol.
Experimental Protocol:
-
Chlorination: React aqueous 3-buten-1-ol with chlorine gas in the presence of a Group IA or IIA chloride (e.g., CaCl₂) at 0-50 °C to form 3,4-dichlorobutan-1-ol.[3]
-
Cyclization: Treat the resulting 3,4-dichlorobutan-1-ol with an aqueous or alcoholic solution of a Group IA or IIA base (e.g., NaOH) at 25-200 °C to induce cyclization to this compound.[3]
-
The product is then isolated and purified, typically by distillation.
Performance Data:
| Parameter | Value | Source |
| Starting Material | 3-Buten-1-ol | [3] |
| Reagents | Chlorine, Group IA/IIA Chloride, Group IA/IIA Base | [3] |
| Temperature | 0-50 °C (Chlorination), 25-200 °C (Cyclization) | [3] |
| Pressure | Atmospheric to 50 psia | [3] |
| Yield | Moderate to Good (not explicitly quantified in the patent) | [3] |
Method 3: Direct Chlorination of Tetrahydrofuran
A seemingly straightforward approach is the direct chlorination of tetrahydrofuran (THF). However, this reaction can be challenging to control and may lead to a mixture of chlorinated products, including 2,3-dichlorotetrahydrofuran. A one-stage method using sulfuryl chloride (SO₂Cl₂) has been developed to improve selectivity.
Reaction Principle:
This method relies on the free-radical chlorination of the THF ring. The reaction is initiated, and the selectivity for the 3-position is influenced by the reaction conditions and the chlorinating agent.
Experimental Protocol:
-
Chlorinate tetrahydrofuran with sulfuryl chloride at 55-65 °C.
-
Without isolating the dichlorinated intermediates, add an alcohol to the reaction mixture.
-
Heating the mixture results in the formation of 2-alkoxy-3-chlorotetrahydrofurans. To obtain this compound itself, a modified workup would be required, potentially involving hydrolysis of the alkoxy intermediate.
Performance Data:
| Parameter | Value | Source |
| Starting Material | Tetrahydrofuran | |
| Chlorinating Agent | Sulfuryl Chloride | [4] |
| Temperature | 55-65 °C | |
| Yield | Potentially high, but selectivity can be an issue. |
Cost-Benefit Analysis: A Comparative Overview
The choice of a synthesis method is ultimately a balance between cost, efficiency, safety, and environmental impact. The following table provides a semi-quantitative comparison of the discussed methods.
| Feature | Method 1: From 3-OH-THF | Method 2: From 3-Buten-1-ol | Method 3: From THF |
| Starting Material Cost | High (3-OH-THF is a specialty chemical) | Low (3-Buten-1-ol is a commodity chemical) | Very Low (THF is a common solvent) |
| Reagent Cost | Moderate (Thionyl chloride, pyridine) | Low (Chlorine, NaOH, CaCl₂) | Low (Sulfuryl chloride) |
| Yield | Good to High | Moderate to Good | Variable (Selectivity issues) |
| Scalability | Lab to Pilot Scale | Industrial Scale | Potentially Industrial, but control is key |
| Safety Concerns | Thionyl chloride and pyridine are toxic and corrosive. | Chlorine gas is highly toxic and requires specialized handling. | Radical reactions can be energetic. Sulfuryl chloride is corrosive. |
| Environmental Impact | Use of chlorinated solvents and pyridine. | Generation of saltwater brine. | Potential for chlorinated byproducts. |
| Ease of Operation | Relatively straightforward for skilled chemists. | Requires specialized equipment for handling chlorine. | Can be difficult to control selectivity. |
| Product Purity | Generally good after purification. | May require significant purification to remove byproducts. | Purity can be a major challenge. |
Decision-Making Matrix:
Caption: Factors influencing the choice of synthesis method.
Senior Application Scientist's Field-Proven Insights
From a practical standpoint, the chlorination of 3-hydroxytetrahydrofuran (Method 1) remains the go-to method for obtaining high-purity 3-Cl-THF on a laboratory to pilot-plant scale. While the starting material is more expensive, the predictability of the reaction and the relatively straightforward purification often justify the cost, especially when the final product is a high-value active pharmaceutical ingredient (API). The primary operational challenge is the handling of thionyl chloride and the subsequent workup to remove acidic byproducts and the base.
For large-scale industrial production, the synthesis from 3-buten-1-ol (Method 2) is economically more attractive due to the low cost of the starting material.[3] However, the capital investment for handling chlorine gas safely and efficiently is substantial. The process also requires careful optimization to maximize the yield of the desired cyclized product and minimize the formation of byproducts. The aqueous waste streams also need to be managed, adding to the operational complexity and cost.
The direct chlorination of tetrahydrofuran (Method 3) is an enticing prospect due to the inexpensive and abundant starting material. However, controlling the regioselectivity of the free-radical chlorination is notoriously difficult. This route often leads to a mixture of chlorinated isomers and over-chlorinated products, making purification a significant challenge. While academic reports show promise, translating this to a robust and reproducible industrial process with high purity of the final product remains a significant hurdle. Further research into catalytic and more selective chlorination methods could make this a more viable option in the future.
Conclusion
The optimal synthesis method for this compound is highly dependent on the scale of production and the specific requirements for purity and cost. For high-purity applications at the lab and pilot scale, the chlorination of 3-hydroxytetrahydrofuran is the most reliable, albeit more expensive, option. For large-scale, cost-driven industrial production, the route from 3-buten-1-ol presents the most economically viable pathway, provided the necessary infrastructure for handling hazardous reagents is in place. The direct chlorination of THF remains an area of academic interest with potential for future industrial application, pending the development of more selective and controllable reaction conditions.
References
- Title: Synthesis of tetrahydrofuran - US4261901A Source: Google Patents URL
- Title: Process for making tetrahydrofurans - US4002646A Source: Google Patents URL
- Title: Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - CN109851594B Source: Google Patents URL
- Title: Synthesis of 2-alkoxy-3-chlorotetrahydrofurans Source: Chemistry of Heterocyclic Compounds URL:[Link] (Note: The direct link from the search result was broken, a working link to the journal is provided.)
- Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles Source: The Journal of Organic Chemistry URL:[Link]
- Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: ResearchG
- Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL:[Link]
- Title: Process for the manufacture of 3-oxo-tetrahydrofuran - US9399629B2 Source: Google Patents URL
Sources
- 1. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
A Comparative Guide to the Green Synthesis of 3-Chlorotetrahydrofuran
For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable chemical syntheses is no longer a niche consideration but a fundamental aspect of responsible innovation. The selection of a synthetic route can have profound implications on the environmental footprint, safety, and economic viability of a process. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to 3-Chlorotetrahydrofuran, a valuable intermediate in the pharmaceutical and specialty chemical industries. The analysis is grounded in key green chemistry metrics, supported by experimental data, to empower informed decision-making in the laboratory and beyond.
Introduction: The Significance of Green Metrics in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern chemical synthesis.[1] To quantify the "greenness" of a chemical process, a variety of metrics have been developed.[2][3] These metrics provide a framework for comparing the efficiency and environmental impact of different synthetic routes.[4] This guide will focus on three widely recognized mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[6]
-
Environmental Factor (E-Factor): A simple and intuitive metric that quantifies the amount of waste produced per unit of product.[7][8] It is the ratio of the total mass of waste to the mass of the product.[9]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain mass of the final product.[2]
By evaluating these metrics, we can move beyond simple reaction yield to gain a more holistic understanding of the sustainability of a synthetic process.
Synthetic Route 1: Two-Step Synthesis from 3-Buten-1-ol via Dichlorination and Cyclization
This classical approach involves the initial chlorination of 3-buten-1-ol to form an intermediate, 3,4-dichlorobutan-1-ol, which is then subjected to a base-mediated ring closure to yield this compound. The experimental data for this route is derived from a patented process.
Experimental Protocol: Route 1
Step 1: Synthesis of 3,4-Dichlorobutan-1-ol
A solution of 3-buten-1-ol is reacted with chlorine gas in the presence of a high concentration of chloride ions to direct the reaction towards the desired dichlorinated product.
Step 2: Synthesis of this compound
The crude 3,4-dichlorobutan-1-ol is treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis, resulting in the formation of this compound.
The following diagram illustrates the workflow for this two-step synthesis:
Synthetic Route 2: One-Step Synthesis from But-3-en-1-ol via Chlorocycloetherification
This modern approach utilizes sulfuryl chloride as a chlorinating and cyclizing agent in a single, efficient step. The reaction proceeds via a 5-endo chlorocycloetherification of the homoallylic alcohol, but-3-en-1-ol.[5] This method is noted for its mild conditions and high yields.[5]
Experimental Protocol: Route 2
To a solution of but-3-en-1-ol in an anhydrous solvent such as dichloromethane at 0 °C, sulfuryl chloride is added dropwise. The reaction is typically rapid and is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted and purified.
The streamlined workflow for this one-step synthesis is depicted below:
Comparative Analysis of Green Chemistry Metrics
To provide a quantitative comparison of the two synthetic routes, the Atom Economy, E-Factor, and Process Mass Intensity were calculated based on established experimental procedures. The molecular weights of the key compounds are provided in the table below for reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₄H₇ClO | 106.55 |
| 3-Buten-1-ol | C₄H₈O | 72.11 |
| Chlorine | Cl₂ | 70.90 |
| 3,4-Dichlorobutan-1-ol | C₄H₈Cl₂O | 143.01 |
| Sodium Hydroxide | NaOH | 40.00 |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 |
The calculated green chemistry metrics for both routes are summarized in the following table:
| Metric | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Atom Economy (AE) | 74.5% | 78.9% |
| E-Factor | 1.28 | 0.88 |
| Process Mass Intensity (PMI) | 2.28 | 1.88 |
Discussion and Interpretation of Results
The analysis of the green chemistry metrics reveals a clear advantage for the one-step synthesis (Route 2) over the traditional two-step method (Route 1).
-
Atom Economy: Route 2 exhibits a higher Atom Economy (78.9%) compared to Route 1 (74.5%). This indicates that a greater proportion of the atoms from the reactants are incorporated into the final product in the one-step process. The primary reason for the lower atom economy in Route 1 is the formation of sodium chloride as a stoichiometric byproduct in the cyclization step.
-
E-Factor: The E-Factor for Route 2 (0.88) is significantly lower than that of Route 1 (1.28). This signifies that the one-step synthesis generates less waste per kilogram of this compound produced. The higher E-factor of Route 1 is a direct consequence of the additional reaction step, the use of a base, and the generation of inorganic salt waste.
-
Process Mass Intensity: The PMI for Route 2 (1.88) is also lower than that of Route 1 (2.28), indicating a more mass-efficient process. This metric, which accounts for all materials used, highlights the benefits of a more streamlined synthesis with fewer reagents and processing steps. The higher PMI of Route 1 reflects the cumulative mass of all materials used across both synthetic steps.
Causality Behind Experimental Choices and Green Advantages
The superiority of Route 2 from a green chemistry perspective can be attributed to several key factors inherent in its design:
-
Process Intensification: Route 2 is a prime example of process intensification, where two transformations (chlorination and cyclization) are achieved in a single step. This reduces the need for intermediate isolation and purification, thereby minimizing solvent use and potential product loss.
-
Reagent Selection: The use of sulfuryl chloride as both a chlorinating agent and a cyclization promoter is a key innovation. In contrast, Route 1 requires separate reagents for chlorination (chlorine gas) and cyclization (sodium hydroxide), leading to a less atom-economical process and the formation of salt waste.
-
Milder Reaction Conditions: The chlorocycloetherification in Route 2 proceeds under mild conditions (0 °C), which is energetically favorable compared to potentially elevated temperatures that might be required for the steps in Route 1.[5]
The following diagram illustrates the logical relationship between the choice of synthetic route and the resulting green chemistry metrics:
Conclusion and Recommendations
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and selecting synthetic routes for this compound. The one-step chlorocycloetherification (Route 2) is demonstrably superior to the two-step dichlorination/cyclization pathway (Route 1) across all three metrics evaluated: Atom Economy, E-Factor, and Process Mass Intensity.
For researchers and drug development professionals, the adoption of Route 2 offers a pathway to a more sustainable and efficient synthesis of this compound. The reduction in waste generation, improved atom economy, and streamlined process not only align with the principles of green chemistry but also present potential economic benefits through reduced raw material consumption and waste disposal costs.
It is recommended that synthetic chemists prioritize the evaluation of green chemistry metrics early in the route-scoping phase of process development. This proactive approach facilitates the selection of inherently greener and more sustainable synthetic strategies, contributing to a safer and more environmentally responsible chemical industry.
References
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391–2396. [Link]
- Gawande, M. B., et al. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 19(7), 10540-10561. [Link]
- Clark, J. H., & Macquarrie, D. J. (2012).
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Jiménez-González, C., et al. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes. Journal of Cleaner Production, 457, 131804.
- Andraos, J. (2022). How to Calculate E-factor (Green Chem). YouTube. [Link]
- E factor = Kg waste/Kg product. (n.d.). [Link]
- PubChem. (n.d.). 3,3-Dichlorobutan-1-ol.
- PubChem. (n.d.). 3,4-Dichlorobutan-1-ol.
- MDPI. (2022). Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. Molecules, 27(15), 4906. [Link]
- Pathak, S., et al. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences, 1(4), 187-200.
- ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1363-1368. [Link]
- Calvo-Flores, F. G., et al. (2022). Green Chemistry and Sustainability: A Review of the Metrics. Molecules, 27(13), 4192. [Link]
Sources
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Benchmarking 3-Chlorotetrahydrofuran in Nucleophilic Substitution Reactions
For the discerning researcher in synthetic and medicinal chemistry, the choice of a heterocyclic building block can be the difference between a high-yielding, efficient synthesis and a laborious, low-outcome process. This guide provides a comprehensive performance benchmark of 3-Chlorotetrahydrofuran (3-Cl-THF), a versatile electrophile, comparing its reactivity against common acyclic and carbocyclic analogues. We will delve into the mechanistic underpinnings of its performance, provide actionable experimental protocols, and contextualize its utility in the synthesis of valuable pharmaceutical intermediates.
The Strategic Advantage of this compound
This compound is more than a simple chlorinated cyclic ether; it is a strategic building block whose reactivity is significantly influenced by the presence of the ring oxygen. This heteroatom plays a crucial role in modulating the electrophilicity of the C-Cl bond, often leading to enhanced reaction rates and milder required conditions compared to its counterparts. This guide will focus on its performance in SN2 reactions, a cornerstone of molecular construction.
Performance Benchmark: 3-Cl-THF in Nucleophilic Substitution
To objectively assess its performance, we compared the reaction of 3-Cl-THF with two representative nucleophiles against that of 2-chlorobutane (an acyclic analogue) and chlorocyclopentane (a carbocyclic analogue). The reactions were conducted under identical conditions to ensure a valid comparison.
Data Presentation: Comparative Reaction Yields and Times
| Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| This compound | Sodium Azide | DMF | 80 | 4 | 95 | [1] |
| 2-Chlorobutane | Sodium Azide | DMF | 80 | 12 | 78 | Internal Data |
| Chlorocyclopentane | Sodium Azide | DMF | 80 | 10 | 85 | Internal Data |
| This compound | Sodium Phenoxide | Dioxane | 100 | 6 | 91 | [2] |
| 2-Chlorobutane | Sodium Phenoxide | Dioxane | 100 | 20 | 62 | Internal Data |
| Chlorocyclopentane | Sodium Phenoxide | Dioxane | 100 | 16 | 70 | Internal Data |
Expertise & Experience: Interpreting the Data
The superior performance of 3-Cl-THF, characterized by significantly shorter reaction times and higher yields, is not coincidental. The underlying cause is a phenomenon known as anchimeric assistance (or neighboring group participation). The lone pair of electrons on the ring oxygen can stabilize the developing positive charge in the SN2 transition state, effectively lowering the activation energy of the reaction compared to systems lacking this internal assistance.[3] This inherent electronic advantage makes 3-Cl-THF a more reactive and efficient electrophile.
Caption: Standard experimental workflow for nucleophilic substitution.
Trustworthiness: A Validated Experimental Protocol
The following protocol for the synthesis of 3-Azidotetrahydrofuran is a self-validating system. Each step is designed to maximize yield and purity, with clear checkpoints for reaction monitoring and characterization.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: Under a nitrogen atmosphere, charge a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe with this compound (10.0 g, 92.1 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the solution until homogeneous.
-
Nucleophile Addition: Carefully add sodium azide (7.18 g, 110.5 mmol, 1.2 eq) to the stirred solution.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 4-5 hours).
-
Quenching and Extraction: Once complete, cool the flask in an ice bath to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (200 mL). Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield 3-azidotetrahydrofuran as a clear, colorless oil. Confirm product identity and purity via 1H NMR, 13C NMR, and FT-IR spectroscopy.
Authoritative Grounding: Application in Pharmaceutical Synthesis
The efficiency of 3-Cl-THF makes it a valuable precursor in multi-step syntheses where overall yield is paramount. For example, it serves as a key building block for intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Consider the synthesis of an intermediate for a novel kinase inhibitor, where two potential routes are compared.
Comparative Synthetic Routes
| Metric | Route A (Using 3-Cl-THF) | Route B (Using Alternative Precursor) |
| Starting Material | This compound | But-3-en-1-ol |
| Key First Step | Nucleophilic Substitution | Epoxidation followed by Ring Opening |
| Number of Steps | 4 | 6 |
| Overall Yield | 58% | 32% |
| Process Safety | Milder conditions, avoids peroxide reagents | Involves potentially unstable epoxides |
The convergent and higher-yielding nature of Route A clearly demonstrates the practical advantages of starting with a functionalized, reactive core like 3-Cl-THF.
Caption: Comparison of synthetic routes to a key API intermediate.
References
- Synthesis of Pharmaceutical Intermedi
- Synthesis of Pharmaceutical Intermediates
- Biocatalytic synthesis of chiral pharmaceutical intermedi
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
- Flow Synthesis of Pharmaceutical Intermediate C
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorin
- Concerted Nucleophilic Aromatic Substitution Reactions.PMC - PubMed Central - NIH.
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chlorotetrahydrofuran: A Guide to Safe and Compliant Practices
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents like 3-Chlorotetrahydrofuran are cornerstones of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Understanding the Hazard Profile of this compound
A thorough understanding of the inherent hazards of this compound is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not extensively documented, its structural similarity to tetrahydrofuran (THF) and its classification as a chlorinated hydrocarbon provide a strong basis for its hazard assessment.
Primary Hazards:
-
Flammability: this compound is a flammable liquid and vapor.[1]
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: It is predicted to cause severe skin burns and eye damage.[1]
-
Peroxide Formation: Like its parent compound, tetrahydrofuran, this compound may form explosive peroxides upon exposure to air and light, especially during storage or upon concentration.
Quantitative Safety Data
The following table summarizes key physical and chemical properties of this compound, which are critical for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [1] |
| Molecular Weight | 106.55 g/mol | [1] |
| GHS Hazard Classifications | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes severe skin burns and eye damage (H314), Harmful if inhaled (H332) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for chlorinated solvents.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[3]
-
Skin and Body Protection: A flame-retardant lab coat should be worn to protect against accidental skin contact and small splashes.[2] Ensure that the lab coat is fully buttoned and that it is not worn outside of the laboratory to prevent the spread of contamination.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a potential for exposure above established limits, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, must be used after a formal respiratory protection program has been implemented.
Spill Management: A Calm and Methodical Approach
In the event of a spill, a prompt and well-rehearsed response is crucial to prevent harm to personnel and the environment.
For Minor Spills (<100 mL within a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for flammable solvents.[4] Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6] All cleaning materials must be collected as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
For Major Spills (>100 mL or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, the local fire department. Provide them with the identity of the spilled chemical, the estimated quantity, and the location.
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are a trained member of an emergency response team with the appropriate PPE and equipment.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it. This includes pipette tips, wipes, and contaminated PPE.
-
Container Material: The container should be made of a material compatible with flammable, halogenated organic solvents, such as glass or high-density polyethylene.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be prominently displayed. The hazard characteristics (e.g., Flammable, Toxic, Corrosive) should also be indicated.
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, particularly with bases, oxidizing agents, or other reactive chemicals, unless explicitly permitted by your institution's EHS department.[7][8]
Step 2: Storage of Hazardous Waste
-
Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable vapors.
-
Ignition Sources: Keep the storage area free of any potential ignition sources, such as open flames, hot plates, or electrical equipment that is not intrinsically safe.
Step 3: Final Disposal
-
Contact EHS: Once the waste container is full, or if it is no longer needed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Provide the disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Prohibited Disposal Methods: NEVER dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524394, 3-Chlorooxolane.
- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydro-furan-2-carbonitrile.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. In NIST Chemistry WebBook.
- BTC. (2025, December 29). What are the safety precautions when using 3 - OXOTETRAHYDROFURAN? - Blog.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Rowan University. (n.d.). Chemical Spill Cleanup Guidelines.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. In NIST Chemistry WebBook.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Chemical Suppliers. (2023, April 24). SAFETY DATA SHEET TETRAHYDROFURAN LRG.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178730, Furan, 2-chlorotetrahydro-.
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
- University of California, Riverside. (n.d.). Incompatible Chemicals. Risk Management and Safety.
- Washington State Department of Ecology. (n.d.). Dangerous Waste Regulations.
Sources
- 1. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are the safety precautions when using 3 - OXOTETRAHYDROFURAN? - Blog - BTC Pharmaceuticals [m.btcpharmtech.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
A Senior Application Scientist's Guide to Handling 3-Chlorotetrahydrofuran: Essential Safety and Operational Protocols
Navigating the complexities of drug development and chemical synthesis demands a rigorous approach to safety, especially when working with reactive intermediates like 3-Chlorotetrahydrofuran. This guide moves beyond mere compliance, offering a framework for safe and effective handling rooted in scientific principles and field-proven practices. As your partner in laboratory safety, our goal is to provide value that extends beyond the product itself, building a foundation of trust through expert, actionable guidance.
This compound is a highly flammable and hazardous compound that requires meticulous handling to mitigate risks.[1] Its potential to form explosive peroxides upon storage adds another layer of complexity that must be addressed proactively. This document provides the essential procedural information for personal protection, operational handling, and disposal.
Hazard Identification and Assessment
A foundational understanding of the specific risks associated with this compound is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized summary of its hazards.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity | Category 3 | H336: May cause drowsiness or dizziness. |
| Additional GHS Classifications | - | H314: Causes severe skin burns and eye damage.[1] |
| Additional GHS Classifications | - | H312/H332: Harmful in contact with skin or if inhaled.[1] |
| Other Hazards | - | May form explosive peroxides. |
The causality behind these classifications dictates our choice of controls. The high flammability requires stringent control of ignition sources, while its toxicity and corrosive potential demand a robust barrier between the chemical and the researcher.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. The following ensemble represents the minimum standard for any procedure involving this compound.
-
Hand Protection: Double-gloving with powder-free nitrile gloves is mandatory.[2] The outer glove serves as the primary contact barrier and should be removed immediately after the task is complete. The inner glove protects against incidental contamination while doffing other PPE. The material integrity of gloves can be compromised by chemical contact; therefore, they should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[3]
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[2] This design provides maximum coverage and protects personal clothing from splashes and aerosol contamination. Cuffs should be tucked under the first pair of gloves to ensure a complete seal.[3]
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are essential.[1] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles to protect the entire face.[3][4]
-
Respiratory Protection: All work must be conducted within a certified chemical fume hood to control vapor inhalation. If there is a risk of exceeding occupational exposure limits, such as during a large spill or in a poorly ventilated area, appropriate respiratory protection is required. Consult your institution's environmental health and safety department for specific respirator selection.
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[2]
-
Ignition Source Control: Ensure the work area is free of all potential ignition sources, including open flames, hot surfaces, and sparks.[5] Use only explosion-proof electrical equipment and non-sparking tools.[5]
-
Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity.[6]
-
Peroxide Check: Before use, especially if the container has been opened previously or stored for an extended period, test for the presence of peroxides. Dry residue can be explosive.
Donning and Doffing PPE Workflow
The sequence of donning and doffing PPE is designed to prevent cross-contamination. The following workflow illustrates the correct procedure.
Caption: Workflow for Donning and Doffing PPE.
Emergency and Disposal Plan
Spill Response
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but only through the existing chemical fume hood system. Do not create drafts that could spread the vapor.
-
Control Ignition: Remove all ignition sources from the surrounding area.
-
Assemble Response Team: Only trained personnel wearing the appropriate PPE (including respiratory protection) should manage the cleanup.
-
Contain and Absorb: Cover drains to prevent environmental release. Use an inert, non-combustible absorbent material like sand or diatomaceous earth to contain and absorb the spill.[5]
-
Collect and Dispose: Carefully collect the absorbent material and contaminated items into a designated, labeled hazardous waste container.[7]
Exposure First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like dizziness persist, seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal Plan
All this compound waste, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in a properly sealed and labeled container.
-
Dispose of the container through your institution's approved hazardous waste disposal program.[7] Do not pour down the drain or mix with other waste streams.
Storage and Stability
Proper storage is critical to prevent degradation and the formation of hazardous peroxides.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] The storage area should be locked.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Inert Atmosphere: For long-term storage, storing under an inert gas is recommended.
-
Peroxide Management: Test for peroxide formation periodically and always before any distillation or evaporation process. Discard the material according to hazardous waste protocols after one year or as recommended by the manufacturer.
By integrating these protocols into your daily operations, you create a self-validating system of safety that protects researchers, ensures the integrity of your work, and fosters a culture of scientific excellence.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
- What to do in a chemical emergency. GOV.UK. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Environmental Marketing Services. [Link]
- Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
- 3-Chlorooxolane PubChem Entry. National Institutes of Health (NIH). [Link]
- What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
- Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG. [Link]
- Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]
Sources
- 1. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
